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  • Product: 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid
  • CAS: 21801-80-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid

This guide provides a comprehensive and technically detailed protocol for the synthesis of 7-methylimidazo[1,2-a]pyridine-3-carboxylic acid, a molecule of significant interest to researchers in medicinal chemistry and dr...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive and technically detailed protocol for the synthesis of 7-methylimidazo[1,2-a]pyridine-3-carboxylic acid, a molecule of significant interest to researchers in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine scaffold is a privileged structure, appearing in numerous biologically active compounds. This document offers a robust, two-step synthetic pathway, grounded in established chemical principles and supported by peer-reviewed literature. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemistry.

Introduction and Strategic Overview

7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound with potential applications as a building block in the synthesis of novel pharmaceutical agents. The strategic approach to its synthesis presented herein involves a two-step sequence:

  • Formation of the Imidazo[1,2-a]pyridine Core via Cyclocondensation: This key step involves the reaction of a substituted aminopyridine with an α-haloketone to construct the bicyclic ring system.

  • Ester Hydrolysis: The carboxylic acid functionality is unmasked in the final step through the saponification of an ester precursor.

This synthetic route is advantageous due to the commercial availability of the starting materials and the generally high yields and purity of the products obtained through these well-established reaction classes.

Synthesis of the Starting Material: 2-Amino-4-methylpyridine

The primary starting material for this synthesis is 2-amino-4-methylpyridine. This compound is readily available from commercial suppliers. For researchers interested in its synthesis, a method has been described involving the ring expansion of a furan derivative, followed by functional group manipulations.[1]

Table 1: Properties of 2-Amino-4-methylpyridine

PropertyValue
CAS Number 695-34-1
Molecular Formula C₆H₈N₂
Molecular Weight 108.14 g/mol
Appearance White to yellow crystalline solid
Melting Point 96-99 °C
Boiling Point 230 °C

Step 1: Synthesis of Ethyl 7-Methylimidazo[1,2-a]pyridine-3-carboxylate

The core of the target molecule is constructed through a cyclocondensation reaction between 2-amino-4-methylpyridine and an ethyl α-halo-β-ketoester. A suitable and readily available reagent for this transformation is ethyl bromopyruvate. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular condensation to form the imidazole ring.

Reaction Mechanism

The mechanism for this cyclocondensation is a well-established pathway for the synthesis of imidazo[1,2-a]pyridines.[2]

  • Nucleophilic Attack: The more nucleophilic pyridine ring nitrogen of 2-amino-4-methylpyridine attacks the electrophilic carbon bearing the bromine atom in ethyl bromopyruvate. This results in the formation of a pyridinium salt intermediate.

  • Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the ketone carbonyl carbon of the side chain.

  • Dehydration: The resulting hemiaminal intermediate undergoes dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.

Reaction_Mechanism_Step_1 cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product reactant1 2-Amino-4-methylpyridine intermediate1 Pyridinium Salt reactant1->intermediate1 Nucleophilic Attack reactant2 Ethyl Bromopyruvate reactant2->intermediate1 intermediate2 Hemiaminal Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Ethyl 7-Methylimidazo[1,2-a]pyridine-3-carboxylate intermediate2->product Dehydration

Caption: Reaction mechanism for the synthesis of the ester precursor.

Experimental Protocol

Materials:

  • 2-Amino-4-methylpyridine

  • Ethyl bromopyruvate

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-amino-4-methylpyridine (1.0 eq) in ethanol, add sodium bicarbonate (1.5 eq).

  • Add ethyl bromopyruvate (1.5 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).[3]

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate.

Rationale for Experimental Choices:

  • Solvent: Ethanol is a suitable polar protic solvent that facilitates the dissolution of the reactants and the pyridinium salt intermediate.

  • Base: Sodium bicarbonate is a mild base used to neutralize the hydrobromic acid (HBr) generated during the reaction, which prevents the protonation of the starting aminopyridine and drives the reaction to completion.

  • Temperature: Heating the reaction to reflux provides the necessary activation energy for the cyclization and dehydration steps.

  • Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials and side products.

Step 2: Hydrolysis of Ethyl 7-Methylimidazo[1,2-a]pyridine-3-carboxylate

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction, typically carried out under basic or acidic conditions. Basic hydrolysis is often preferred as it is generally irreversible.[4]

Reaction Mechanism

The mechanism of base-catalyzed ester hydrolysis involves the nucleophilic acyl substitution.

  • Nucleophilic Attack: A hydroxide ion (from LiOH, NaOH, or KOH) attacks the electrophilic carbonyl carbon of the ester.

  • Tetrahedral Intermediate Formation: This results in the formation of a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, and the ethoxide ion departs as a leaving group.

  • Proton Transfer: The ethoxide ion, being a strong base, deprotonates the newly formed carboxylic acid to yield the carboxylate salt and ethanol.

  • Acidification: In a separate workup step, the carboxylate salt is protonated with a strong acid (e.g., HCl) to yield the final carboxylic acid product.

Reaction_Mechanism_Step_2 cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product reactant1 Ethyl 7-Methylimidazo[1,2-a]pyridine-3-carboxylate intermediate1 Tetrahedral Intermediate reactant1->intermediate1 Nucleophilic Attack reactant2 Hydroxide Ion reactant2->intermediate1 intermediate2 Carboxylate Salt intermediate1->intermediate2 Leaving Group Departure product 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid intermediate2->product Acidification

Caption: Reaction mechanism for the hydrolysis of the ester.

Experimental Protocol

Materials:

  • Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, e.g., 1 M aqueous solution)

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of lithium hydroxide or sodium hydroxide (e.g., 2-3 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting ester is consumed.[4]

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., dichloromethane) to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 3-4 with 1 M HCl.

  • The carboxylic acid product should precipitate out of the solution. If it does not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 7-methylimidazo[1,2-a]pyridine-3-carboxylic acid. If extracted, dry the organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Rationale for Experimental Choices:

  • Base: Lithium hydroxide or sodium hydroxide are strong bases that effectively catalyze the hydrolysis of the ester.

  • Solvent System: The ethanol/water mixture ensures the solubility of both the organic ester and the inorganic base.

  • Acidification: Careful acidification is crucial to protonate the carboxylate salt and precipitate the desired carboxylic acid. The pH should be controlled to ensure complete protonation without causing degradation of the product.

  • Purification: The product is often pure enough after precipitation and washing. If necessary, it can be recrystallized from a suitable solvent.

Summary of the Synthetic Pathway

The overall synthetic pathway is summarized in the following workflow diagram:

Synthetic_Workflow start 2-Amino-4-methylpyridine intermediate Ethyl 7-Methylimidazo[1,2-a]pyridine-3-carboxylate start->intermediate Cyclocondensation reagent1 Ethyl Bromopyruvate, NaHCO₃, EtOH, Reflux product 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid intermediate->product Hydrolysis reagent2 1. LiOH, EtOH/H₂O, Reflux 2. HCl (aq)

Caption: Overall synthetic workflow.

Conclusion

This guide has outlined a reliable and well-documented synthetic protocol for the preparation of 7-methylimidazo[1,2-a]pyridine-3-carboxylic acid. By following the detailed experimental procedures and understanding the underlying chemical principles, researchers and drug development professionals can confidently synthesize this valuable heterocyclic building block for their research endeavors. The provided rationale for each experimental step aims to empower the user to troubleshoot and adapt the protocol as needed for their specific laboratory context.

References

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (URL not available)
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (URL not available)
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  • The Groebke‐Blackburn‐Bienaymé Reaction - ResearchGate. [Link]

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Exploratory

Physicochemical properties of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid Introduction 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound belonging to the...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid

Introduction

7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound belonging to the imidazopyridine class. This scaffold is of significant interest in medicinal chemistry and drug development due to its prevalence in molecules targeting the central nervous system, particularly as modulators of GABA-A receptors, and its potential as a building block for kinase inhibitors and other bioactive agents.[1] A thorough understanding of its physicochemical properties is a critical prerequisite for its effective utilization in research and development, influencing everything from reaction conditions during synthesis to formulation strategies and ADME (absorption, distribution, metabolism, and excretion) profiling in drug discovery.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed examination of the key physicochemical characteristics of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid, explains the scientific rationale behind property determination, and offers robust, field-proven protocols for their measurement.

Molecular Structure and Identity

The foundational step in characterizing any chemical entity is to confirm its structure and fundamental properties. The molecule consists of a fused imidazopyridine bicyclic system, with a methyl group at position 7 and a carboxylic acid functional group at position 3.

pKa_States Cation Cationic Form (Low pH, e.g., < 2) -COOH, Ring-NH+ Zwitterion Zwitterionic/Neutral Form (Intermediate pH) -COO⁻, Ring-NH+ or -COOH, Ring-N Cation->Zwitterion pKa₁ (Basic Nitrogen) Anion Anionic Form (High pH, e.g., > 9) -COO⁻, Ring-N Zwitterion->Anion pKa₂ (Carboxylic Acid)

Caption: Predicted Ionization States vs. pH.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly reliable method for pKa determination, relying on the measurement of pH changes in a solution upon the incremental addition of a titrant. [2][3] Rationale: This method directly measures the pH at which the acidic and basic forms of an ionizable group are present in equal concentrations, which corresponds to the pKa. [4]It is a robust technique that provides precise values essential for pre-formulation and pharmacokinetic studies. [2] Methodology:

  • Instrument Calibration: Calibrate the potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements. [2]2. Sample Preparation: Prepare a 1 mM solution of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid. The concentration should be at least 10⁻⁴ M for optimal sensitivity. [2]3. Ionic Strength Adjustment: Maintain a constant ionic strength throughout the experiment by using a 0.15 M potassium chloride (KCl) solution. This is critical as ionic strength can influence pKa values. [2]4. Inert Atmosphere: Place the sample solution in a reaction vessel on a magnetic stirrer and purge with nitrogen gas. This displaces dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of weak bases. [2]5. Titration:

    • Immerse the calibrated pH electrode into the solution.

    • Acidify the solution to pH 1.8-2.0 using 0.1 M hydrochloric acid (HCl). [2] * Titrate the solution by adding small, precise increments of 0.1 M sodium hydroxide (NaOH), recording the pH after each addition. [2] * Continue the titration until the pH reaches approximately 12.0-12.5 and stabilizes. [2]6. Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa value can be determined from the inflection point of the sigmoid curve or, more precisely, as the pH at the half-equivalence point. [4][5][6]7. Replication: Perform a minimum of three titrations to ensure reliability and calculate the average pKa values and standard deviations. [2]

Solubility

Solubility is a cornerstone of drug development, as a compound must be in solution to be absorbed and exert its biological effect. Poor aqueous solubility is a major hurdle in formulation and can lead to low bioavailability. [7]

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its simplicity and ability to achieve a true equilibrium state. [7] Rationale: This method ensures that the solution is fully saturated in equilibrium with the solid drug, providing the most accurate and relevant measure of solubility for biopharmaceutical assessment. [7][8] Methodology:

  • Sample Preparation: Add an excess amount of solid 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid to a series of vials containing the desired solvent (e.g., purified water, phosphate-buffered saline at pH 7.4). The excess solid is crucial to ensure saturation. [8]2. Equilibration: Seal the vials and place them in a shaker or agitator in a temperature-controlled environment (typically 25°C or 37°C). Agitate the suspension until equilibrium is reached. This usually requires 24 to 48 hours. [9]3. Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation (e.g., at 14,000 rpm for 10 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF). [7][10]4. Quantification: Carefully remove an aliquot of the clear supernatant. If necessary, dilute the sample with the solvent to bring it within the linear range of the analytical method. [7]5. Concentration Analysis: Determine the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). [10]These methods are preferred over simple UV spectroscopy as they can separate the parent compound from any potential impurities or degradation products. [10]

Melting Point

The melting point is the temperature at which a solid turns into a liquid. It is a fundamental physical property used to characterize a compound and is a sensitive indicator of purity. [11]Pure crystalline compounds typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities will depress the melting point and broaden the range. [12]

Experimental Protocol: Melting Point Determination by Capillary Method

This is the most common and accessible method for determining the melting point of a solid organic compound. [13] Rationale: The method relies on slow, controlled heating of a small sample packed in a capillary tube, allowing for precise observation of the temperature range over which the phase transition occurs. Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. Pulverize if necessary to ensure uniform packing. [14]2. Capillary Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface or drop it through a long glass tube to pack the solid into the closed end. The packed sample height should be 2-3 mm. [14]3. Initial Determination (Optional but Recommended): To save time, perform a rapid heating run (10-20°C per minute) to find an approximate melting range. [11][14]4. Accurate Determination:

    • Allow the apparatus to cool to at least 20°C below the approximate melting point. [14] * Place a fresh capillary tube with the sample into the heating block of a melting point apparatus (e.g., a Mel-Temp). [14]Never re-melt a sample , as its crystal structure may have changed. [13][14] * Set the heating rate to be very slow, approximately 1-2°C per minute, as the melting point is approached. [13][14]This slow rate is essential for the system to remain in thermal equilibrium, ensuring an accurate reading. [14]5. Observation and Recording:

    • Record the temperature (T1) at which the first droplet of liquid is observed.

    • Record the temperature (T2) at which the entire sample has completely liquefied.

    • Report the result as a melting point range (T1 - T2).

Spectroscopic Properties

Spectroscopic analysis provides invaluable information about the molecular structure and is essential for identity confirmation.

A. Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to molecular vibrations. It is an excellent tool for identifying the presence of specific functional groups. [15] Expected Characteristic Absorptions: For 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid, the following characteristic peaks are expected in its IR spectrum:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹. This broadening is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids. [16]* C-H Stretch (Aromatic/Aliphatic): Aromatic C-H stretches typically appear just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹), while the methyl C-H stretches will be just below 3000 cm⁻¹. [15]* C=O Stretch (Carbonyl): A strong, sharp absorption peak around 1700-1725 cm⁻¹. [16]* C=N and C=C Stretches (Aromatic Rings): Multiple bands in the 1450-1650 cm⁻¹ region, characteristic of the fused aromatic ring system. [17]* C-O Stretch (Carboxylic Acid): A medium intensity band in the 1200-1350 cm⁻¹ region. [16]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy
C. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and elemental formula of a compound, providing definitive confirmation of its identity.

Expected Mass:

  • Molecular Weight: 176.17 g/mol .

  • Monoisotopic Mass: The calculated exact mass would be used for high-resolution mass spectrometry (HRMS) to confirm the elemental composition of C₉H₈N₂O₂.

Conclusion

The physicochemical properties of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid—including its pKa, solubility, melting point, and spectroscopic fingerprints—are fundamental to its application in scientific research and drug development. The experimental protocols detailed in this guide provide a robust framework for the accurate and reliable determination of these critical parameters. A thorough characterization using these methods is an indispensable step, ensuring data integrity and enabling the rational design of future experiments, from synthetic modifications to advanced biological and pharmaceutical evaluations.

References

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  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Solubility: Importance and Enhancement Techniques. IntechOpen. Available from: [Link].

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Foundational

An In-depth Technical Guide to 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 21801-80-9)

For Researchers, Scientists, and Drug Development Professionals Abstract 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid, bearing the CAS number 21801-80-9, is a heterocyclic building block belonging to the esteemed imi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid, bearing the CAS number 21801-80-9, is a heterocyclic building block belonging to the esteemed imidazo[1,2-a]pyridine class. This scaffold is of significant interest in medicinal chemistry due to its prevalence in a range of biologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway, and its known and potential biological applications, with a focus on its role as a key intermediate in the development of novel therapeutics. The information presented herein is intended to empower researchers in their efforts to leverage this compound in drug discovery and development programs.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif in medicinal chemistry, renowned for its versatile biological activities. This bicyclic system, formed by the fusion of imidazole and pyridine rings, is a key structural component in numerous approved drugs, including the anxiolytic alpidem, the hypnotic zolpidem, and the gastroprotective zolimidine. The rigid, planar structure of the imidazo[1,2-a]pyridine scaffold provides an excellent framework for the spatial orientation of various functional groups, enabling precise interactions with biological targets.

Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological properties, including anti-inflammatory, anticancer, and potent antituberculosis activities.[1][2][3] The subject of this guide, 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid, is a valuable synthon for the elaboration of novel compounds within this chemical space. The presence of the carboxylic acid moiety at the 3-position offers a convenient handle for amide coupling and other derivatizations, allowing for the exploration of structure-activity relationships (SAR) in drug design.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid are summarized below.

PropertyValueSource
CAS Number 21801-80-9N/A
Molecular Formula C₉H₈N₂O₂[4]
Molecular Weight 176.17 g/mol [4]
Appearance White to off-white solidInferred from related compounds
Solubility Soluble in polar organic solvents such as DMSO and DMF. Limited solubility in water.Inferred from related compounds
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[4]

Synthesis and Characterization

Proposed Synthesis Workflow

The synthesis of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid can be envisioned through the reaction of 4-methyl-2-aminopyridine with a suitable three-carbon building block, such as ethyl bromopyruvate, followed by hydrolysis of the resulting ester.

Synthesis_Workflow cluster_0 Reaction cluster_1 Hydrolysis cluster_2 Purification Reactant_A 4-Methyl-2-aminopyridine Reaction_Vessel Cyclocondensation Reactant_A->Reaction_Vessel Reactant_B Ethyl bromopyruvate Reactant_B->Reaction_Vessel Intermediate Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate Reaction_Vessel->Intermediate Hydrolysis_Step Base or Acid Hydrolysis Intermediate->Hydrolysis_Step Product 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid Hydrolysis_Step->Product Purification_Step Recrystallization / Chromatography Product->Purification_Step Final_Product Purified Product Purification_Step->Final_Product Antituberculosis_MOA Compound Imidazo[1,2-a]pyridine -3-carboxamide (Derivative) Target Mycobacterium tuberculosis QcrB Compound->Target Binds to Pathway Electron Transport Chain Target->Pathway Component of Effect Inhibition of ATP Synthesis Pathway->Effect Leads to Outcome Bactericidal Activity Effect->Outcome Results in

Sources

Exploratory

The Biological Versatility of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid: A Hub for Therapeutic Innovation

Abstract The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. Within this esteemed cla...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. Within this esteemed class, 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid emerges as a pivotal synthetic intermediate, particularly in the development of potent therapeutics against infectious diseases and potentially other conditions such as cancer and inflammation. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid and its derivatives, with a primary focus on its significant role in the discovery of novel antituberculosis agents. We will delve into the mechanistic underpinnings of its biological action, supported by detailed experimental protocols and structure-activity relationship analyses, to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The fusion of an imidazole and a pyridine ring to form the imidazo[1,2-a]pyridine core creates a unique bicyclic heteroaromatic system with a rich electronic landscape, making it an attractive framework for interaction with various biological targets. This scaffold is present in several commercially available drugs, underscoring its therapeutic relevance. The inherent drug-like properties of this structural motif have spurred extensive research into its derivatization to address a wide array of medical needs.

Derivatives of imidazo[1,2-a]pyridine have demonstrated a remarkable spectrum of pharmacological activities, including but not limited to:

  • Antitubercular: As will be detailed in this guide, this is arguably the most significant and well-documented activity for derivatives of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid.

  • Anticancer: Various imidazo[1,2-a]pyridine compounds have shown potent inhibitory effects against a range of cancer cell lines.[1][2][3][4]

  • Anti-inflammatory: Certain derivatives have been investigated as inhibitors of key inflammatory enzymes like cyclooxygenase (COX).[5][6][7][8]

  • Antiviral, antifungal, and antibacterial: The scaffold has also been explored for its potential in combating a variety of infectious agents.

The 7-methyl and 3-carboxylic acid substitutions on this core structure provide crucial handles for synthetic modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Synthesis of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid and its Derivatives

The synthesis of the 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid core is a critical first step in the exploration of its biological activities. A common and efficient method involves the condensation of a substituted 2-aminopyridine with an α-halo-pyruvic acid derivative.

General Synthesis of the Carboxylic Acid Core

A robust and frequently employed synthetic route is outlined below. This can be adapted from the synthesis of the closely related 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid.

Experimental Protocol: Synthesis of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid

  • Reaction Setup: To a solution of 4-methyl-2-aminopyridine in a suitable solvent such as ethanol or dioxane, add an equimolar amount of ethyl 2-chloroacetoacetate.

  • Cyclization: Heat the mixture at reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Hydrolysis: The resulting ethyl 7-methyl-2-oxo-1,2-dihydroimidazo[1,2-a]pyridine-3-carboxylate is then subjected to basic hydrolysis using an aqueous solution of sodium hydroxide or potassium hydroxide.

  • Acidification and Isolation: After hydrolysis, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid.

  • Purification: The crude product can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure carboxylic acid.

Synthesis of Biologically Active Carboxamide Derivatives

The primary biological significance of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid lies in its role as a precursor to potent antitubercular carboxamides. The conversion of the carboxylic acid to an amide is a standard synthetic transformation.

Experimental Protocol: Synthesis of 7-Methylimidazo[1,2-a]pyridine-3-carboxamides

  • Activation of the Carboxylic Acid: To a solution of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).

  • Amine Coupling: To the activated carboxylic acid, add the desired primary or secondary amine.

  • Reaction Progression: The reaction is typically stirred at room temperature for several hours to overnight.

  • Workup and Purification: The reaction mixture is then worked up to remove the coupling byproducts. The crude amide is purified by column chromatography on silica gel to afford the final product.

Antituberculosis Activity: The Forefront of Biological Investigation

The most compelling biological activity of derivatives of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid is their potent inhibition of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[9][10][11] This is particularly significant in the face of rising multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb.

Potency and Spectrum of Activity

Numerous studies have demonstrated that 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides exhibit remarkable in vitro activity against both replicating and non-replicating Mtb.[9][11] Minimum inhibitory concentration (MIC) values in the low micromolar to nanomolar range have been reported for various derivatives against drug-sensitive, MDR, and XDR Mtb strains.[9][11]

Compound Scaffold Mtb Strain(s) MIC Range (µM) Reference
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesReplicating and non-replicating Mtb0.4 - 1.9[11]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesMDR-Mtb0.07 - 2.2[11]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesXDR-Mtb0.07 - 0.14[11]
Mechanism of Action: Targeting the Electron Transport Chain

The antitubercular activity of imidazo[1,2-a]pyridine-3-carboxamides is attributed to their specific inhibition of the cytochrome bc1 complex (also known as complex III or the CIII2CIV2 supercomplex) in the mycobacterial electron transport chain.[12][13][14]

Key Mechanistic Insights:

  • Target: The specific molecular target is the QcrB subunit of the cytochrome bc1 complex.[12][13][14]

  • Function of QcrB: QcrB is a crucial component of the electron transport chain, responsible for the transfer of electrons from ubiquinol to cytochrome c. This process is coupled to the pumping of protons across the inner membrane, generating the proton motive force necessary for ATP synthesis.

  • Inhibition: By binding to QcrB, the imidazo[1,2-a]pyridine-3-carboxamides disrupt the electron flow, leading to a collapse of the proton motive force and a subsequent depletion of cellular ATP. This ultimately results in bacterial cell death.

  • Selectivity: Importantly, these compounds exhibit high selectivity for the mycobacterial QcrB over the homologous complex in mammalian mitochondria, which is a critical factor for their favorable safety profile.

dot digraph "QcrB_Inhibition_Pathway" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Caption: Mechanism of action of imidazo[1,2-a]pyridine-3-carboxamides.

Structure-Activity Relationships (SAR)

The extensive research on imidazo[1,2-a]pyridine-3-carboxamides has provided valuable insights into the structural features that govern their antitubercular potency.

  • The Carboxamide Moiety: The amide functional group at the 3-position is crucial for activity. The nature of the substituent on the amide nitrogen significantly influences potency.

  • Substitution on the Imidazo[1,2-a]pyridine Core: Methyl substitution at the 7-position has been shown to be favorable for activity.

  • Lipophilicity: A balance of lipophilicity is important for both target engagement and favorable pharmacokinetic properties.

Exploration of Other Biological Activities

While the antituberculosis activity is the most prominent, the 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid scaffold holds promise in other therapeutic areas.

Anticancer Potential

The broader class of imidazo[1,2-a]pyridines has been extensively investigated for anticancer properties.[1][2][3][4] These compounds have been shown to exert their effects through various mechanisms, including:

  • Inhibition of Protein Kinases: Targeting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[3]

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • Cell Cycle Arrest: Halting the progression of the cell cycle, thereby preventing cancer cell division.

While specific studies on 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid in cancer are limited, its structural similarity to other anticancer imidazo[1,2-a]pyridines suggests that this is a promising avenue for future research.

dot digraph "Anticancer_Mechanisms" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Caption: Potential anticancer mechanisms of imidazo[1,2-a]pyridines.

Anti-inflammatory Activity

Imidazo[1,2-a]pyridine derivatives have also been explored as anti-inflammatory agents, with some studies suggesting inhibition of cyclooxygenase (COX) enzymes.[5][6][7][8] COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are important mediators of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

While direct evidence for COX inhibition by 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid is not yet established, the presence of the carboxylic acid moiety, a common feature in many NSAIDs, makes this an area worthy of investigation.

Future Directions and Conclusion

7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid stands as a versatile and valuable building block in modern medicinal chemistry. Its central role in the development of a new class of potent antituberculosis agents that target the mycobacterial electron transport chain highlights its immense therapeutic potential. The well-defined synthetic routes to this core and its derivatives, coupled with a deep understanding of their mechanism of action, provide a solid foundation for further drug discovery efforts.

Future research should continue to explore the full therapeutic breadth of this scaffold. Optimization of the antitubercular leads to enhance their pharmacokinetic profiles and in vivo efficacy is a clear priority. Furthermore, systematic investigation into the anticancer and anti-inflammatory properties of novel derivatives of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid could unveil new therapeutic opportunities. The continued exploration of this "privileged structure" is certain to yield further innovations in the quest for novel medicines to address unmet medical needs.

References

  • Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(6), 466–470. [Link]

  • Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters. [Link]

  • Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. PubMed. [Link]

  • Abrahams, K. A., et al. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLOS ONE, 7(12), e52951. [Link]

  • Abrahams, K. A., et al. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. National Institutes of Health. [Link]

  • Jose, G., et al. (2022). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Advances, 12(45), 29339-29352. [Link]

  • Srinivasarao, N., et al. (2018). Computational Studies on Imidazo[1,2-a] Pyridine-3-Carboxamide Analogues as Antimycobacterial Agents: Common Pharmacophore Generation, Atom-based 3D-QSAR, Molecular dynamics Simulation, QikProp, Molecular Docking and Prime MMGBSA Approaches. The Open Pharmaceutical Sciences Journal, 5(1). [Link]

  • Abrahams, K. A., et al. (2012). Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB. PubMed. [Link]

  • Aliwaini, S., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(5), 1-1. [Link]

  • Márquez-Flores, Y. K., et al. (2012). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ResearchGate. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2023). ACS Omega. [Link]

  • Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. [Link]

  • Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. [Link]

  • Sorayah, R., et al. (2021). The QcrB Inhibitors TB47 and Telacebec Do Not Potentiate the Activity of Clofazimine in Mycobacterium abscessus. Antimicrobial Agents and Chemotherapy, 65(12), e00964-21. [Link]

  • Rivera-Chávez, D. A., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 26(16), 4983. [Link]

  • Kaźmierczak, R., et al. (2020). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Frontiers in Chemistry, 8, 589. [Link]

  • Al-Bahrani, H. A., et al. (2024). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies, 9(11), 1016-1030. [Link]

  • Jadhava, S. B., et al. (2017). Imidazole[1,2-a]pyridine derivatives as selective COX-2 inhibitors. Chemistry & Biology Interface, 7(2), 85-96. [Link]

  • Abu-Dahab, R., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2952. [Link]

  • Abu-Dahab, R., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. ResearchGate. [Link]

  • Arfeen, M., et al. (2020). Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 586-603. [Link]

  • Fassihi, A., et al. (2017). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. Molecular Diversity, 21(3), 543-555. [Link]

Sources

Foundational

Spectroscopic and Structural Elucidation of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid: A Technical Guide

This in-depth guide provides a comprehensive analysis of the spectroscopic data for 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials s...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide provides a comprehensive analysis of the spectroscopic data for 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just raw data, but a detailed interpretation grounded in established principles and comparative analysis with related structures. The methodologies and spectral assignments presented herein are designed to be a self-validating reference for researchers, scientists, and professionals in drug development.

Introduction: The Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of therapeutic agents. These compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The specific substitution pattern of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid, featuring a methyl group on the pyridine ring and a carboxylic acid on the imidazole ring, offers unique opportunities for chemical modification and biological interaction. Accurate spectroscopic characterization is paramount for confirming the structure of synthesized analogues and for understanding their chemical behavior.

Below is the chemical structure of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid:

Caption: Molecular structure of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid. These predictions are based on the analysis of closely related structures and established substituent effects.

¹H NMR Spectroscopy

Experimental Protocol: The ¹H NMR spectrum should be recorded on a 400 MHz or higher field spectrometer using DMSO-d₆ as the solvent to ensure the solubility of the carboxylic acid and to observe the exchangeable acidic proton. Tetramethylsilane (TMS) can be used as an internal standard.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5br s1HCOOH
~8.50d1HH-5
~8.15s1HH-2
~7.40s1HH-8
~7.00d1HH-6
~2.40s3H7-CH₃

Justification of Assignments:

  • COOH (~12.5 ppm): The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift due to its acidic nature and hydrogen bonding with the solvent.

  • H-5 (~8.50 ppm): In the imidazo[1,2-a]pyridine ring system, the H-5 proton is typically the most deshielded of the pyridine ring protons, appearing at a downfield chemical shift. It is expected to be a doublet due to coupling with H-6.

  • H-2 (~8.15 ppm): The proton at the 2-position of the imidazole ring is adjacent to a nitrogen atom and is deshielded. The presence of the electron-withdrawing carboxylic acid at the 3-position will further shift this proton downfield. It is expected to appear as a singlet.

  • H-8 (~7.40 ppm): This proton is on the pyridine ring and its chemical shift is influenced by the adjacent methyl group and the fused imidazole ring. It is expected to be a singlet.

  • H-6 (~7.00 ppm): This proton is on the pyridine ring and will appear as a doublet due to coupling with H-5.

  • 7-CH₃ (~2.40 ppm): The methyl group protons will appear as a singlet in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy

Experimental Protocol: The ¹³C NMR spectrum should be recorded on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument) using DMSO-d₆ as the solvent.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~165.0COOH
~145.0C-8a
~140.0C-5
~135.0C-7
~125.0C-2
~120.0C-3
~118.0C-6
~115.0C-8
~21.07-CH₃

Justification of Assignments:

  • COOH (~165.0 ppm): The carbonyl carbon of the carboxylic acid is expected in this region.

  • C-8a and C-5 (~145.0 and ~140.0 ppm): These are the quaternary and methine carbons of the pyridine ring at the bridgehead and adjacent to the nitrogen, respectively, and are expected at downfield shifts.

  • C-7 (~135.0 ppm): The carbon bearing the methyl group will be shifted downfield.

  • C-2 and C-3 (~125.0 and ~120.0 ppm): These are the carbons of the imidazole ring. The carbon bearing the carboxylic acid (C-3) will be significantly influenced by its electron-withdrawing nature.

  • C-6 and C-8 (~118.0 and ~115.0 ppm): These are the other methine carbons of the pyridine ring.

  • 7-CH₃ (~21.0 ppm): The methyl carbon appears in the typical aliphatic region.

Infrared (IR) Spectroscopy

Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid)
~1700StrongC=O stretch (carboxylic acid)
1640-1500Medium-StrongC=N and C=C stretching (aromatic rings)
3100-3000MediumAromatic C-H stretch
2950-2850WeakAliphatic C-H stretch (methyl)

Interpretation:

The IR spectrum will be dominated by the characteristic broad absorption of the carboxylic acid O-H stretching, which is a hallmark of this functional group due to hydrogen bonding.[1] A strong, sharp peak around 1700 cm⁻¹ will correspond to the C=O stretching of the carboxylic acid. The region between 1640 and 1500 cm⁻¹ will show several bands corresponding to the C=N and C=C stretching vibrations of the fused aromatic rings. The aromatic and aliphatic C-H stretching vibrations will be observed at their expected frequencies.

Mass Spectrometry (MS)

Experimental Protocol: Mass spectral analysis can be performed using an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The analysis in positive ion mode is expected to yield the protonated molecular ion [M+H]⁺.

Predicted Mass Spectral Data:

  • Molecular Ion: The calculated exact mass of C₉H₈N₂O₂ is 176.0586 g/mol . The ESI-MS spectrum in positive mode should show a prominent peak at m/z 177.0664, corresponding to the protonated molecule [M+H]⁺.

  • Key Fragmentation: A primary fragmentation pathway for carboxylic acids is the loss of carbon dioxide (CO₂, 44 Da). Therefore, a significant fragment ion is expected at m/z 133.0657, corresponding to the [M+H - CO₂]⁺ ion. Further fragmentation of the imidazo[1,2-a]pyridine ring may occur.

fragmentation M [M+H]⁺ m/z = 177.0664 F1 [M+H - CO₂]⁺ m/z = 133.0657 M->F1 - CO₂

Caption: Predicted primary fragmentation of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid in ESI-MS.

Proposed Synthesis Workflow

A common and effective method for the synthesis of imidazo[1,2-a]pyridines is the condensation of a 2-aminopyridine derivative with an α-haloketone or a related three-carbon electrophile. For the target molecule, a plausible synthesis would involve the reaction of 4-methyl-2-aminopyridine with a suitable pyruvate derivative.

synthesis start 4-Methyl-2-aminopyridine + 3-Bromo-2-oxopropanoic acid reaction Cyclocondensation (e.g., reflux in ethanol) start->reaction product 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid reaction->product

Caption: Proposed synthetic route for 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid.

Experimental Protocol:

  • To a solution of 4-methyl-2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol, add 3-bromo-2-oxopropanoic acid (1.1 eq).

  • The reaction mixture is then heated to reflux for several hours until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the pure 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid.

This protocol is a general guideline and may require optimization of reaction conditions, such as solvent, temperature, and reaction time, to achieve the best yield and purity.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic and structural analysis of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid. The provided ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a solid foundation for researchers working with this compound. The justifications for the spectral assignments are based on established principles and data from analogous structures, ensuring a high degree of scientific integrity. The proposed synthesis workflow offers a practical starting point for the preparation of this valuable heterocyclic compound. This guide is intended to be a dynamic resource, and we encourage researchers to contribute their experimental findings to further refine our collective understanding of this important molecule.

References

  • Molecules2004 , 9, 894-902. Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. [Link]

  • International Journal of Pharmaceutical Research2021 , 11(4), 1-13. A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. [Link]

  • Molecules2023 , 28(10), 4193. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. [Link]

  • RSC Advances2024 , 14, 183-195. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. [Link]

  • Frontiers in Chemistry2020 , 8, 603. Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. [Link]

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy2009 , 72(4), 831-837. FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. [Link]

  • Asian Journal of Chemistry2017 , 29(7), 1463-1466. Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. [Link]

  • Molecules2021 , 26(21), 6463. (E)-3-((2-Fluorophenyl)(hydroxy)methylene)imidazo[1,2-a]pyridin-2(3H)-one. [Link]

  • LibreTexts Chemistry. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

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Exploratory

An In-depth Technical Guide to the Crystal Structure of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid and its Derivatives

This guide provides a comprehensive technical overview of the structural elucidation of imidazo[1,2-a]pyridine derivatives, with a specific focus on the core structure of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid....

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the structural elucidation of imidazo[1,2-a]pyridine derivatives, with a specific focus on the core structure of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental rationale, detailed protocols for synthesis and crystallization, and the interpretation of crystallographic data. The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] A profound understanding of its three-dimensional structure is therefore paramount for rational drug design and the development of novel therapeutics.

The Strategic Importance of Structural Elucidation in Drug Discovery

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation and the intricate network of intermolecular interactions it can form with its biological target. X-ray crystallography stands as the gold standard for providing a definitive, high-resolution snapshot of a molecule's structure.[2] This information is invaluable in:

  • Structure-Activity Relationship (SAR) Studies: Rationalizing why certain structural modifications enhance or diminish biological activity.

  • Rational Drug Design: Guiding the design of more potent and selective inhibitors or agonists.

  • Understanding Drug-Target Interactions: Visualizing the precise binding mode of a compound within a protein's active site.

For the imidazo[1,2-a]pyridine class of compounds, which have shown promise as inhibitors for targets such as Mycobacterium tuberculosis glutamine synthetase, detailed structural information is critical for developing next-generation therapeutics.[3][4]

Synthesis of the Imidazo[1,2-a]pyridine Scaffold

The synthesis of the imidazo[1,2-a]pyridine core can be achieved through various established methodologies. A common and efficient approach involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[5]

Proposed Synthesis of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid

The following protocol outlines a plausible synthetic route to the title compound, based on established literature precedents.

Experimental Protocol: Synthesis of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid

  • Reaction Setup: To a solution of 4-methyl-2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add ethyl bromopyruvate (1.1 eq).

  • Cyclization: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product, the ethyl ester of the target compound, is purified by column chromatography on silica gel.

  • Hydrolysis: The purified ethyl ester is then dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide (2.0 eq). The mixture is stirred at room temperature or gently heated until the ester hydrolysis is complete (monitored by TLC).

  • Isolation: The reaction mixture is acidified with a suitable acid (e.g., 1M HCl) to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid.

Diagrammatic Representation of the Synthetic Workflow

G cluster_synthesis Synthesis Workflow start Reactants: 4-methyl-2-aminopyridine Ethyl bromopyruvate reaction Cyclization (Reflux in Ethanol) start->reaction Step 1 workup Purification (Column Chromatography) reaction->workup Step 2 hydrolysis Saponification (NaOH, Ethanol/Water) workup->hydrolysis Step 3 isolation Acidification & Isolation hydrolysis->isolation Step 4 product Product: 7-Methylimidazo[1,2-a]pyridine- 3-carboxylic acid isolation->product Step 5

Caption: Synthetic workflow for 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid.

Crystallization and X-ray Diffraction Analysis

Obtaining high-quality single crystals is a critical prerequisite for successful X-ray diffraction analysis.[2] This often requires empirical screening of various crystallization conditions.

General Protocol for Crystallization
  • Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetonitrile, or mixtures with water) to achieve saturation.

  • Crystallization Technique: Slow evaporation of the solvent at room temperature is a commonly employed and effective technique. Other methods include vapor diffusion and cooling crystallization.[2]

  • Crystal Harvesting: Once suitable single crystals have formed, they are carefully harvested and mounted on a goniometer head for data collection.

X-ray Data Collection and Structure Refinement

The following describes a generalized workflow for single-crystal X-ray diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Data Collection: A suitable single crystal is mounted on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[2]

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and space group.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial electron density map. The structural model is then refined against the experimental data to optimize atomic positions, and thermal parameters.[2]

Diagrammatic Representation of the Crystallography Workflow

G cluster_crystallography X-ray Crystallography Workflow start Single Crystal data_collection X-ray Data Collection (Diffractometer) start->data_collection data_processing Data Processing (Unit Cell & Space Group) data_collection->data_processing structure_solution Structure Solution (Direct/Patterson Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure (CIF File) refinement->final_structure

Caption: General workflow for single-crystal X-ray diffraction analysis.

Crystal Structure of a 7-Methylimidazo[1,2-a]pyridine Derivative: A Case Study

While the crystal structure of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid is not publicly available at the time of writing, a detailed crystallographic study of a closely related derivative, (E)-4-[N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenol, provides significant insight into the structural features of this scaffold.[6][7][8]

Crystallographic Data

The following table summarizes the key crystallographic parameters for (E)-4-[N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenol.[6][7]

ParameterValue
Chemical FormulaC₂₁H₁₇N₃O
Molecular Weight327.38 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)12.295 (3)
b (Å)9.587 (2)
c (Å)14.977 (4)
β (°)101.548 (1)
Volume (ų)1729.6 (7)
Z4
R-factor0.045
Key Structural Features
  • Planarity of the Fused Ring System: The imidazo[1,2-a]pyridine core is nearly planar, which is a common feature of such aromatic systems.[7][8]

  • Intermolecular Interactions: The crystal packing is stabilized by a network of hydrogen bonds and C-H···π interactions. Specifically, O-H···N hydrogen bonds link molecules to form layers.[6][7][8]

  • Conformation: The dihedral angles between the fused ring system and the substituent groups at the 2 and 3 positions dictate the overall molecular conformation. In the case of the studied derivative, the phenyl ring and the (iminomethyl)phenol group are twisted relative to the imidazo[1,2-a]pyridine plane.[7][8]

These structural insights are crucial for understanding how derivatives of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid might interact with biological macromolecules. The planarity of the core provides a rigid scaffold, while the substituents at various positions offer opportunities for specific interactions with target proteins.

Conclusion

The structural elucidation of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid and its analogs is a critical step in the development of novel therapeutic agents. This guide has provided a comprehensive overview of the synthetic strategies, experimental protocols for crystallization and X-ray diffraction, and a detailed analysis of a closely related crystal structure. The insights gained from such studies are instrumental in guiding the rational design of next-generation drugs with improved potency, selectivity, and pharmacokinetic properties.

References

  • Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors. RSC Publishing.
  • (a) The X-ray crystal structure of imidazo[1,2-a]pyridine 5d (CCDC... - ResearchGate.
  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC - NIH.
  • Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors | Request PDF - ResearchGate.
  • A Comparative Guide to the X-ray Crystallography of Novel Imidazole Deriv
  • (PDF) Crystal structure of (E)-4-[N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenol - ResearchGate.
  • Crystal structure of (E)-4-[N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenol - PMC - NIH.
  • Crystal structure of (E)-4-[N-(7-methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)carboximido-yl]phenol - PubMed.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. American Chemical Society.

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Foundational

Solubility of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid in different solvents

An In-Depth Technical Guide to the Solubility of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid for Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Solubility in Drug Disc...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery

7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid belongs to the imidazopyridine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, which allows for interactions with a wide range of biological macromolecules.[1][2] Imidazo[1,2-a]pyridine derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[2][3] As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount for successful development. Among these, aqueous solubility is a critical attribute that profoundly influences a compound's journey from a laboratory curiosity to a viable drug candidate.

Poor solubility can present significant hurdles throughout the drug discovery and development process. It can lead to unreliable results in in-vitro assays, complicate formulation efforts, and ultimately result in poor oral bioavailability, hindering a promising compound's therapeutic potential.[4][5][6][7][8] This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid, offering field-proven insights and detailed experimental protocols.

Theoretical Principles Governing Solubility

The solubility of a compound is a complex interplay of its intrinsic properties and the characteristics of the solvent. For 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid, several key factors come into play:

  • Molecular Structure and Polarity: The molecule possesses a fused aromatic ring system containing nitrogen atoms, which contributes to its polarity. The presence of a carboxylic acid group (-COOH) introduces a site for hydrogen bonding and ionization, which is expected to enhance its solubility in polar, protic solvents like water, especially at higher pH values. Conversely, the methyl group (-CH3) and the bicyclic core introduce some hydrophobic character, which may favor solubility in organic solvents.[1]

  • pH-Dependent Solubility: As a carboxylic acid, 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid is a weak acid. Its solubility in aqueous media is therefore highly dependent on the pH of the solution. At pH values below its pKa, the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid group will deprotonate to form a carboxylate salt, which is significantly more water-soluble. This pH-dependent solubility is a critical consideration for predicting its behavior in the gastrointestinal tract.[7][9]

  • Solid-State Properties: The crystal lattice energy of the solid form of the compound must be overcome by the solvation energy for dissolution to occur. The existence of different polymorphic forms, each with its own unique crystal structure and, consequently, solubility, is a possibility that must be considered in late-stage development.

  • Kinetic vs. Thermodynamic Solubility: It is crucial to distinguish between these two concepts in the context of drug discovery.[4][10]

    • Kinetic solubility is typically measured in high-throughput screening (HTS) formats where a compound is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[5][11] It reflects the concentration at which a compound precipitates out of solution under these specific, non-equilibrium conditions and is useful for early-stage compound profiling.

    • Thermodynamic solubility , often determined using the shake-flask method, represents the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the solid material.[7][12][13] This is a more accurate measure and is essential for formulation development and regulatory submissions.

Experimental Methodologies for Solubility Determination

The choice of method for solubility determination depends on the stage of research and the required throughput and accuracy. Below are detailed protocols for the two most common approaches.

Thermodynamic Solubility Determination: The Shake-Flask Method

This "gold standard" method measures the equilibrium solubility of a compound and is crucial for lead optimization and preclinical development.[9][10][12]

Protocol:

  • Preparation: Add an excess amount of solid 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid is crucial to ensure that an equilibrium with the dissolved state is reached.[12]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker or rotator (e.g., at 25°C or 37°C) for an extended period (typically 24 to 48 hours) to allow the system to reach equilibrium.[4][12]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by either centrifugation at high speed or filtration through a low-binding filter (e.g., a 0.45 µm PVDF filter).[10]

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7]

  • Data Analysis: Construct a calibration curve using known concentrations of the compound. Use this curve to determine the concentration of the dissolved compound in the saturated solution, which represents its thermodynamic solubility.

Workflow for Thermodynamic Solubility Assay

Caption: Shake-Flask method for thermodynamic solubility.

Kinetic Solubility Determination: High-Throughput Assay

This method is well-suited for the early stages of drug discovery when many compounds need to be rapidly assessed.[5][14]

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.[15]

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 1-2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing the aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effects.[5]

  • Incubation: Cover the plate and shake it at room temperature for a set period, typically 1.5 to 2 hours.[5]

  • Precipitation Detection: Measure the amount of precipitated compound. This can be done directly by nephelometry (light scattering) or turbidimetry.[10][14] Alternatively, the plate can be filtered, and the concentration of the compound remaining in the filtrate can be determined by UV-Vis spectroscopy or LC-MS/MS.[5][10]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.

Workflow for Kinetic Solubility Assay

Caption: High-throughput kinetic solubility workflow.

Predicted Solubility Profile of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid

SolventSolvent TypePredicted SolubilityRationale
Water (pH 7.4) Polar ProticModerateThe carboxylate form at this pH will enhance solubility, but the heterocyclic core limits it.
Water (pH 2.0) Polar ProticLowThe carboxylic acid will be in its neutral, protonated form, leading to lower aqueous solubility.
PBS (pH 7.4) Aqueous BufferModerateSimilar to water at pH 7.4, with slight modulation by buffer salts.
DMSO Polar AproticHighAn excellent solvent for many heterocyclic compounds, capable of disrupting crystal lattice forces.[1]
Ethanol Polar ProticModerate to HighThe hydroxyl group can hydrogen bond with the solute, and the ethyl group provides some non-polar character.[1]
Methanol Polar ProticModerate to HighSimilar to ethanol, often a slightly better solvent due to its higher polarity.
Acetonitrile Polar AproticLow to ModerateLess polar than DMSO and alcohols, likely a poorer solvent for this compound.
Acetone Polar AproticLow to ModerateExpected to have limited solvating power for this molecule.

Note: This data is illustrative and should be confirmed by experimental determination.

Implications for Research and Drug Development

A clear understanding of the solubility profile of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid has direct and practical consequences for its development:

  • For the Bench Scientist: When preparing stock solutions for in-vitro biological assays, DMSO is likely the solvent of choice. However, it is critical to ensure that the final concentration of DMSO in the assay medium is low enough to prevent compound precipitation and to avoid artifacts in the biological data.[5] The predicted moderate aqueous solubility at physiological pH suggests that for many cell-based assays, the compound should remain in solution at typical screening concentrations.

  • For the Formulation Scientist: The pH-dependent solubility is a key piece of information. For oral administration, the compound's low solubility in acidic conditions (simulating the stomach) could be a challenge. Formulation strategies such as creating a salt form or using amorphous solid dispersions might be necessary to improve dissolution and absorption in the gastrointestinal tract.[7]

  • For the Project Team: Early identification of solubility liabilities allows the project team to make informed decisions. If the thermodynamic solubility is found to be very low (<10 µM), it may trigger medicinal chemistry efforts to modify the structure to improve this property or, in some cases, lead to the de-prioritization of the compound if the solubility challenges are deemed insurmountable.

Conclusion

7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid is a compound of interest with a solubility profile that is predicted to be highly pH-dependent and favorable in polar organic solvents like DMSO and alcohols. While its moderate aqueous solubility at physiological pH is promising, a thorough experimental evaluation using robust methods like the shake-flask and kinetic assays is essential. The protocols and insights provided in this guide offer a solid framework for researchers to accurately characterize the solubility of this and similar molecules, thereby enabling data-driven decisions and accelerating the path of drug discovery and development.

References

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  • ResearchGate. (2009). Advances in Synthesis and Application of Imidazopyridine Derivatives. Chinese Journal of Organic Chemistry.
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Exploratory

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Framework for Targeting a Spectrum of Therapeutic Areas

An In-depth Technical Guide for Researchers and Drug Development Professionals The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to it...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This bicyclic nitrogen-containing ring system serves as a foundational structure for a multitude of synthetic compounds with therapeutic potential across a wide range of diseases, including cancer, neurological disorders, and inflammatory conditions.[3][4] Its "privileged" status stems from its ability to interact with a diverse array of biological targets, offering a robust framework for the design of novel therapeutic agents.[2][5] This guide provides a comprehensive overview of the key therapeutic targets of imidazo[1,2-a]pyridine derivatives, delving into their mechanisms of action, and presenting detailed experimental protocols for target validation and characterization.

Targeting Cancer: A Multi-pronged Approach to Inhibit Malignant Growth

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting the ability to modulate various cellular pathways crucial for tumor progression.[1][6] Their multifaceted mechanism of action includes the inhibition of key signaling cascades, disruption of cell division, and the induction of programmed cell death.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[7][8] Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[9][10] Certain imidazo[1,2-a]pyridine derivatives have been shown to effectively inhibit this pathway, leading to anticancer effects.[1][11]

Mechanism of Action: These derivatives typically function as inhibitors of one or more key kinases within the pathway, such as PI3K or mTOR. By blocking the phosphorylation cascade, they prevent the downstream activation of proteins responsible for cell growth and survival, ultimately leading to the suppression of tumor progression.[1][12]

Signaling Pathway Diagram:

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates (Thr308) TSC1_2 TSC1/2 Akt->TSC1_2 Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) mTORC1 mTORC1 S6K p70S6K mTORC1->S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Rheb Rheb TSC1_2->Rheb Inhibits Rheb->mTORC1 Activates Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Imidazo_pyridine Imidazo[1,2-a]pyridine Derivative Imidazo_pyridine->PI3K Inhibits Imidazo_pyridine->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazo[1,2-a]pyridine derivatives.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general method for assessing the inhibitory activity of imidazo[1,2-a]pyridine derivatives against PI3K or mTOR kinases.

Materials:

  • Recombinant human PI3K or mTOR kinase

  • Kinase substrate (e.g., a specific peptide or lipid)

  • ATP

  • Kinase Assay Buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test imidazo[1,2-a]pyridine compounds

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • 1 µL of diluted test compound or vehicle control (DMSO).

    • 2 µL of diluted kinase solution.

    • 2 µL of a mixture containing the substrate and ATP.

  • Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the kinase reaction to proceed.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Targeting Protein Kinases

Protein kinases are a large family of enzymes that play a central role in regulating a wide variety of cellular processes. Their dysregulation is a hallmark of cancer, making them attractive targets for drug development.[10] Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of several key kinases implicated in cancer.

CDKs are a family of protein kinases that control the progression of the cell cycle.[13] Their aberrant activity is a common feature of cancer cells, leading to uncontrolled proliferation.[10] Imidazo[1,2-a]pyridine-based compounds have been developed as potent and selective CDK inhibitors.[13]

Mechanism of Action: These derivatives typically bind to the ATP-binding pocket of CDKs, preventing the phosphorylation of their substrates and thereby arresting the cell cycle, often at the G1/S or G2/M phase, and inducing apoptosis.[6][14]

Experimental Protocol: CDK Inhibition Assay (ADP-Glo™)

A similar ADP-Glo™ assay protocol as described for PI3K/mTOR can be adapted for screening CDK inhibitors.[15][16][17]

Key Modifications:

  • Enzyme: Use a specific recombinant CDK/cyclin complex (e.g., CDK2/cyclin A, CDK4/cyclin D1).

  • Substrate: Utilize a specific peptide substrate for the chosen CDK/cyclin complex (e.g., a fragment of retinoblastoma protein (Rb) for CDK4/cyclin D1).

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility.[18][19] Overexpression or mutation of c-Met is associated with poor prognosis in various cancers.[20][21] Imidazo[1,2-a]pyridine derivatives have been designed as potent c-Met inhibitors.[6]

Mechanism of Action: These compounds inhibit the autophosphorylation of the c-Met kinase domain, thereby blocking the activation of downstream signaling pathways such as the RAS/MAPK and PI3K/Akt pathways.[2][4][22][23]

Signaling Pathway Diagram:

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates GRB2 GRB2 cMet->GRB2 Recruits GAB1 GAB1 cMet->GAB1 Recruits SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS Activates RAF RAF RAS->RAF Activates AKT AKT PI3K->AKT Activates MEK MEK RAF->MEK Phosphorylates Cell_Functions Cell Proliferation, Survival, Motility AKT->Cell_Functions ERK ERK MEK->ERK Phosphorylates ERK->Cell_Functions Imidazo_pyridine Imidazo[1,2-a]pyridine Derivative Imidazo_pyridine->cMet Inhibits Autophosphorylation KRAS_Pathway EGFR EGFR SOS1 SOS1 (GEF) EGFR->SOS1 Activates KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GAP GAP KRAS_GTP->GAP GTP Hydrolysis RAF_MEK_ERK RAF-MEK-ERK Pathway KRAS_GTP->RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway KRAS_GTP->PI3K_AKT Activates GAP->KRAS_GDP Cell_Proliferation Cell Proliferation RAF_MEK_ERK->Cell_Proliferation PI3K_AKT->Cell_Proliferation Imidazo_pyridine_G12C Imidazo[1,2-a]pyridine KRAS G12C Inhibitor Imidazo_pyridine_G12C->KRAS_GDP Covalently Binds to G12C Mutant GABAA_Receptor GABA GABA GABAA_Receptor GABA-A Receptor (α, β, γ subunits) GABA->GABAA_Receptor Binds Chloride_Channel Cl- Channel GABAA_Receptor->Chloride_Channel Opens Chloride_Influx Cl- Influx Chloride_Channel->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibitory Neurotransmission Hyperpolarization->Inhibition Imidazo_pyridine Imidazo[1,2-a]pyridine Derivative Imidazo_pyridine->GABAA_Receptor Positive Allosteric Modulation (Binds to BZD site) PDE_Pathway GPCR GPCR Activation (e.g., β2-adrenergic receptor) AC Adenylyl Cyclase GPCR->AC Activates ATP ATP AC->ATP Converts cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation, Reduced Inflammation) PKA->Cellular_Response Imidazo_pyridine Imidazo[1,2-a]pyridine Derivative Imidazo_pyridine->PDE4 Inhibits

References

Foundational

The Art of Building the Imidazo[1,2-a]pyridine Core: A Synthetic Chemist's Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its p...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of bioactive compounds and approved drugs.[1][2] Its rigid, bicyclic framework provides a unique three-dimensional arrangement for substituent presentation, making it an attractive template for designing molecules that can interact with high specificity with biological targets. Clinically used drugs such as Zolpidem for insomnia, Alpidem for anxiety, and the anticancer agent Zolimidine all feature this remarkable heterocyclic core, underscoring its therapeutic significance.[3][4] This guide offers a comprehensive overview of the principal synthetic strategies for constructing the imidazo[1,2-a]pyridine ring system, delving into the mechanistic underpinnings and practical considerations for each approach.

I. The Classic Approach: The Tschitschibabin Reaction and its Modern Variants

The Tschitschibabin (or Chichibabin) reaction, first reported by Aleksei Chichibabin in 1924, represents the foundational method for imidazo[1,2-a]pyridine synthesis.[5] In its archetypal form, it involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[6]

The causality behind this reaction lies in the nucleophilic character of the pyridine ring nitrogen and the exocyclic amino group. The reaction proceeds via an initial SN2 reaction where the endocyclic nitrogen of 2-aminopyridine attacks the electrophilic carbon of the α-halocarbonyl compound, forming a pyridinium salt intermediate. Subsequent intramolecular cyclization through the attack of the exocyclic amino group onto the carbonyl carbon, followed by dehydration, yields the aromatic imidazo[1,2-a]pyridine ring system.

A significant advantage of this method is its operational simplicity and the ready availability of starting materials. Recent advancements have focused on developing more environmentally benign reaction conditions. For instance, catalyst-free versions have been achieved by performing the reaction at room temperature in DMF with potassium carbonate as a base.[6] Dong-Jian Zhu and colleagues have even reported a solvent-free and catalyst-free method at 60°C.[7]

Experimental Protocol: Catalyst-Free Synthesis of 2-Aryl-Imidazo[1,2-a]pyridines

This protocol is based on the work of Kwong et al. and provides a straightforward, catalyst-free approach.[6]

Materials:

  • Substituted 2-aminopyridine (1.0 mmol)

  • Substituted α-bromoacetophenone (1.0 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a round-bottom flask, add the substituted 2-aminopyridine, substituted α-bromoacetophenone, and potassium carbonate.

  • Add DMF to the flask and stir the mixture at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-imidazo[1,2-a]pyridine.

II. The Power of Convergence: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) have emerged as powerful tools in modern organic synthesis due to their high efficiency, atom economy, and ability to generate molecular complexity in a single step.[3] Several MCRs have been developed for the synthesis of imidazo[1,2-a]pyridines, with the Groebke–Blackburn–Bienaymé (GBB) three-component reaction being a prominent example.[8][9]

The GBB reaction typically involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, often catalyzed by a Lewis or Brønsted acid.[8] The reaction proceeds through the formation of an imine from the 2-aminopyridine and the aldehyde, which is then attacked by the isocyanide. An intramolecular cyclization follows, leading to the formation of the imidazo[1,2-a]pyridine core. This approach allows for the rapid generation of diverse libraries of substituted imidazo[1,2-a]pyridines by simply varying the three starting components.

Other notable MCRs include the three-component coupling of 2-aminopyridine, an aldehyde, and a terminal alkyne, catalyzed by copper.[7]

Experimental Protocol: Groebke–Blackburn–Bienaymé Three-Component Reaction

This protocol is a general representation of the GBB reaction for synthesizing 3-aminoimidazo[1,2-a]pyridines.

Materials:

  • 2-Aminopyridine (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Isocyanide (e.g., tert-butyl isocyanide) (1.0 mmol)

  • Scandium(III) triflate (Sc(OTf)₃) (10 mol%)

  • Methanol (MeOH) (5 mL)

Procedure:

  • To a microwave-safe reaction vessel, add 2-aminopyridine, the aldehyde, and scandium(III) triflate.

  • Add methanol and the isocyanide to the vessel.

  • Seal the vessel and heat the reaction mixture in a microwave reactor at a specified temperature and time (e.g., 100 °C for 10-30 minutes).

  • After cooling, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 3-aminoimidazo[1,2-a]pyridine derivative.

GBB_Reaction_Mechanism Start 2-Aminopyridine + Aldehyde + Isocyanide Iminium Iminium Ion Formation Start->Iminium [Sc(OTf)3] Nitrilium Nitrilium Ion Intermediate Iminium->Nitrilium + Isocyanide Cyclization Intramolecular Cyclization Nitrilium->Cyclization Product 3-Aminoimidazo[1,2-a]pyridine Cyclization->Product - H+

Caption: Groebke-Blackburn-Bienaymé (GBB) Reaction Pathway.

III. Modern Frontiers: C-H Functionalization and Photocatalysis

Direct C-H functionalization has revolutionized synthetic chemistry by offering a more atom- and step-economical approach to modifying organic molecules.[10][11] This strategy avoids the pre-functionalization of starting materials, thereby shortening synthetic sequences and reducing waste. For imidazo[1,2-a]pyridines, C-H functionalization has been successfully employed to introduce various substituents at different positions of the heterocyclic core.[11][12] These reactions are often mediated by transition metals like palladium, rhodium, or copper, which facilitate the activation of otherwise inert C-H bonds.[12]

Visible-light photocatalysis has recently emerged as a green and sustainable tool for C-H functionalization.[10] This methodology utilizes light energy to generate reactive radical intermediates under mild conditions. For instance, the C-H trifluoromethylation of imidazo[1,2-a]pyridines has been achieved using a photoredox catalyst, providing a valuable route to fluorinated analogues, which are of great interest in medicinal chemistry due to the unique properties conferred by the fluorine atom.[10]

Conceptual Workflow: Photocatalytic C-H Trifluoromethylation

This workflow outlines the general steps involved in a photocatalytic C-H functionalization reaction.

Photocatalytic_Workflow Start Imidazo[1,2-a]pyridine + CF3 Source + Photocatalyst Excitation Visible Light Excitation of Photocatalyst Start->Excitation SET Single Electron Transfer (SET) Excitation->SET Radical_Gen Generation of CF3 Radical SET->Radical_Gen Addition Radical Addition to Imidazopyridine Radical_Gen->Addition Oxidation Oxidation & Deprotonation Addition->Oxidation Product C3-Trifluoromethylated Imidazo[1,2-a]pyridine Oxidation->Product

Sources

Protocols & Analytical Methods

Method

Synthesis of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: A Detailed Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the synthesis of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid and its derivatives. This class of molecules is of significant interest to...

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid and its derivatives. This class of molecules is of significant interest to researchers in drug discovery and development due to the broad spectrum of biological activities exhibited by the imidazo[1,2-a]pyridine scaffold, including anti-inflammatory, antimycobacterial, and anticancer properties. This document offers a deep dive into the synthetic pathway, providing not just step-by-step instructions but also the underlying chemical principles and practical insights to ensure successful and reproducible outcomes.

Introduction

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry. The fusion of an imidazole ring to a pyridine ring creates a unique electronic architecture that allows for diverse biological interactions. The specific substitution pattern on this core dramatically influences its pharmacological profile. The presence of a methyl group at the 7-position and a carboxylic acid at the 3-position, as in 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid, provides key functionalities for further derivatization and interaction with biological targets. This guide will focus on a reliable and adaptable synthetic route to this important molecular building block.

Synthetic Strategy Overview

The synthesis of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid is a multi-step process that begins with the synthesis of the appropriately substituted pyridine precursor, followed by the construction of the fused imidazole ring, and finally, the hydrolysis of an ester to yield the target carboxylic acid. The overall synthetic workflow is depicted below.

Synthesis_Workflow A Starting Material (e.g., 4-Picoline) B Synthesis of 2-Amino-4-methylpyridine A->B Amination C Cyclization Reaction to form Ethyl 7-Methylimidazo[1,2-a]pyridine-3-carboxylate B->C Condensation with Ethyl Bromopyruvate D Hydrolysis to 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid C->D Base or Acid Hydrolysis E Optional Derivatization D->E Amide Coupling, etc.

Figure 1: General workflow for the synthesis of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid and its derivatives.

PART 1: Synthesis of the Key Precursor: 2-Amino-4-methylpyridine

The journey to our target molecule begins with the synthesis of 2-amino-4-methylpyridine. The position of the methyl group on the starting pyridine ring dictates its final position on the imidazo[1,2-a]pyridine core. To achieve the desired 7-methyl substitution, we must start with 4-methyl-substituted 2-aminopyridine. Several methods exist for the synthesis of this key intermediate[1][2].

Protocol 1: Synthesis of 2-Amino-4-methylpyridine from 4-Picoline

This protocol outlines a common industrial approach for the amination of 4-picoline.

Materials:

  • 4-Picoline

  • Sodamide (NaNH₂)

  • Toluene or Xylene (anhydrous)

  • Ammonium chloride (saturated aqueous solution)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous toluene or xylene.

  • Addition of Sodamide: Carefully add sodamide to the solvent under a nitrogen atmosphere.

  • Addition of 4-Picoline: Slowly add 4-picoline to the suspension of sodamide.

  • Reaction: Heat the reaction mixture to reflux (typically 110-140 °C) and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-amino-4-methylpyridine can be purified by vacuum distillation or recrystallization.

PART 2: Construction of the Imidazo[1,2-a]pyridine Core

With the key precursor in hand, the next stage involves the construction of the bicyclic imidazo[1,2-a]pyridine system. This is typically achieved through a condensation reaction between the 2-aminopyridine derivative and an α-halocarbonyl compound. To introduce the carboxylic acid functionality at the C3 position, we will first introduce an ester group, which can be subsequently hydrolyzed.

Protocol 2: Synthesis of Ethyl 7-Methylimidazo[1,2-a]pyridine-3-carboxylate

This protocol is adapted from established procedures for the synthesis of similar imidazo[1,2-a]pyridine esters[3][4].

Materials:

  • 2-Amino-4-methylpyridine

  • Ethyl bromopyruvate

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-methylpyridine in ethanol.

  • Addition of Reagents: Add sodium bicarbonate to the solution, followed by the dropwise addition of ethyl bromopyruvate at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes, and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate. The product can be further purified by column chromatography on silica gel.

PART 3: Final Step - Hydrolysis to the Carboxylic Acid

The final step in the synthesis of the target compound is the hydrolysis of the ethyl ester at the C3 position. This can be achieved under either basic or acidic conditions. Basic hydrolysis is often preferred to avoid potential side reactions with the pyridine ring.

Protocol 3: Synthesis of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid

This protocol outlines the basic hydrolysis of the ester precursor.

Materials:

  • Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Ethanol

  • Water

  • Hydrochloric acid (1 M)

  • Dichloromethane

Procedure:

  • Reaction Setup: Dissolve ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate in a mixture of THF (or ethanol) and water.

  • Addition of Base: Add an excess of lithium hydroxide or sodium hydroxide to the solution.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50 °C for several hours until the starting material is consumed (monitored by TLC).

  • Neutralization: Cool the reaction mixture to 0 °C and carefully neutralize with 1 M hydrochloric acid to a pH of approximately 3-4. A precipitate should form.

  • Isolation: Filter the precipitate and wash with cold water. Alternatively, if a precipitate does not form readily, extract the aqueous solution with dichloromethane.

  • Drying: Dry the collected solid or the organic extracts (over anhydrous sodium sulfate) to yield 7-methylimidazo[1,2-a]pyridine-3-carboxylic acid. The product can be further purified by recrystallization if necessary.

Characterization Data

The successful synthesis of the target compound and its intermediates should be confirmed by standard analytical techniques. Below is a table summarizing expected characterization data based on related compounds.

CompoundExpected ¹H NMR Signals (indicative)Expected Mass Spec (m/z)
2-Amino-4-methylpyridine Aromatic protons, singlet for the methyl group, broad singlet for the amino group.[M+H]⁺ ~109.07
Ethyl 7-Methylimidazo[1,2-a]pyridine-3-carboxylate Aromatic protons, singlets for the C2-H and methyl group, quartet and triplet for the ethyl ester.[M+H]⁺ ~219.11
7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid Aromatic protons, singlets for the C2-H and methyl group, broad singlet for the carboxylic acid proton.[M+H]⁺ ~191.07

Applications and Further Derivatization

7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid is a versatile building block for the synthesis of a wide range of derivatives. The carboxylic acid moiety can be readily converted into amides, esters, and other functional groups, allowing for the exploration of structure-activity relationships in drug discovery programs. For instance, coupling of the carboxylic acid with various amines can generate a library of imidazo[1,2-a]pyridine-3-carboxamides, which have shown promising antimycobacterial activity[3].

Derivatization A 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid B Amide Derivatives A->B Amide Coupling (e.g., EDC, HOBt) C Ester Derivatives A->C Esterification (e.g., Fischer) D Other Derivatives A->D Further Functionalization

Figure 2: Potential derivatization pathways for 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid.

Conclusion

This guide provides a robust and well-referenced framework for the synthesis of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid and its derivatives. By following these detailed protocols and understanding the underlying chemical principles, researchers can confidently produce these valuable compounds for their drug discovery and development efforts. The versatility of the final product opens up a vast chemical space for the creation of novel therapeutic agents.

References

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (URL: [Link])

  • A kind of synthesis of picoline of 2 amino 4 and its purific
  • Synthesis, spectroscopicand antimicrobial activityof some new 7-methyl-2- phenylimidazo[1,2-a]pyridin-3-amine derivatives. (URL: [Link])

  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine. (URL: )
  • A mild, catalyst-free synthesis of 2-aminopyridines. (URL: [Link])

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl) - ACS Publications. (URL: [Link])

  • 2-amino-4-methyl pyridine (for synthesis) - SD Fine-Chem. (URL: [Link])

  • Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. (URL: [Link])

  • Preparation method of 3-amino-4-methylpyridine. (URL: [Link])

  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. (URL: [Link])

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (URL: [Link])

  • Synthesis and properties of new derivatives of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylate. (URL: [Link])

  • Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. (URL: [Link])

  • How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? (URL: [Link])

  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. (URL: [Link])

  • Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. (URL: [Link])

Sources

Application

Application Note: A Guide to Screening Novel Kinase Inhibitors Using 7-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid

Introduction Protein kinases, which catalyze the transfer of phosphate groups from ATP to substrate molecules, are fundamental regulators of nearly all cellular processes.[1] With over 500 kinases encoded in the human ge...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases, which catalyze the transfer of phosphate groups from ATP to substrate molecules, are fundamental regulators of nearly all cellular processes.[1] With over 500 kinases encoded in the human genome, their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[1][2][3] The development of small molecule kinase inhibitors has revolutionized targeted therapy, and the search for novel chemical scaffolds with improved potency and selectivity is a continuous effort.

The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, capable of forming the basis for inhibitors against a wide range of kinases, including Akt, PI3K/mTOR, ALK, and FLT3.[4][5][6][7][8] Its rigid, bicyclic structure provides a versatile platform for generating libraries of compounds with diverse pharmacological properties.

This document provides an in-depth guide for researchers, scientists, and drug development professionals on how to effectively screen novel compounds derived from this scaffold, using 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid (IMPC-7M) as a representative test article. We will detail the principles of assay design, provide step-by-step protocols for both biochemical and cell-based screening, and explain the rationale behind key experimental choices to ensure data integrity and reproducibility.

Principles of Kinase Inhibition and Assay Design

Understanding Inhibitor Binding Modes

The majority of small molecule kinase inhibitors target the highly conserved ATP-binding site.[9][10] They are broadly classified based on their interaction with the kinase's conformational state, particularly the orientation of the Asp-Phe-Gly (DFG) motif in the activation loop.[11][12]

  • Type I Inhibitors: These molecules bind to the active conformation of the kinase ("DFG-in"), directly competing with ATP.[11][13] They interact with the hinge region of the enzyme, mimicking the hydrogen bonds formed by the adenine ring of ATP.[11]

  • Type II Inhibitors: These inhibitors bind to and stabilize an inactive "DFG-out" conformation, where the DFG motif is flipped.[12][14] They occupy the ATP pocket but also extend into an adjacent allosteric site, often resulting in greater selectivity.[12]

Understanding the potential binding mode is crucial as it can influence inhibitor selectivity and the type of assay required to detect its activity.

G cluster_0 Kinase Conformations & Inhibition Active Active Kinase (DFG-in) Inactive Inactive Kinase (DFG-out) Active->Inactive Conformational Equilibrium ATP ATP ATP->Active Binds TypeI Type I Inhibitor TypeI->Active Binds & Competes with ATP TypeII Type II Inhibitor TypeII->Inactive Binds & Stabilizes

Caption: Kinase inhibitor binding modes.

Biochemical vs. Cell-Based Assays: A Two-Pronged Approach

A robust screening cascade utilizes both biochemical and cell-based assays to build a comprehensive profile of a test compound.[10]

  • Biochemical Assays: These in vitro assays use purified kinase, substrate, and ATP to directly measure the compound's effect on enzymatic activity.[9][15] They are ideal for determining direct potency (e.g., IC50) and mechanism of action without the complexities of a cellular environment.

  • Cell-Based Assays: These assays measure the inhibitor's effect within intact cells.[16][17] They provide crucial information on cell permeability, target engagement in a physiological context, and impact on downstream signaling pathways.[10] A significant drop in potency from a biochemical to a cell-based assay can indicate poor membrane permeability or efflux by cellular transporters.

The Z'-Factor: Validating Assay Quality for High-Throughput Screening

Before screening a compound library, the assay itself must be validated to ensure it can reliably distinguish hits from noise. The Z'-factor is the industry-standard statistical parameter for this purpose.[18][19][20] It evaluates the separation between the high-signal (negative control, no inhibition) and low-signal (positive control, full inhibition) wells, relative to the signal variability within those controls.[21]

The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]

Z'-Factor ValueAssay Quality Interpretation
> 0.5Excellent, robust assay suitable for HTS.[18][20]
0 to 0.5Acceptable, but may require optimization.[18]
< 0Poor assay, signal windows overlap.[19][20]

Protocol 1: Biochemical Kinase Screening (Luminescence-Based)

This protocol describes a homogeneous, luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced.[1][22] It is a common format for primary high-throughput screening due to its simplicity and sensitivity.[23]

Principle

The assay works in two steps. First, the kinase reaction proceeds, converting ATP to ADP. Second, a detection reagent is added that stops the kinase reaction and depletes the remaining ATP. A second reagent then converts the ADP generated into ATP, which is used by a luciferase to produce a light signal that is directly proportional to kinase activity.[22] An inhibitor will reduce kinase activity, leading to less ADP and a lower luminescent signal.[1]

G cluster_workflow Biochemical Assay Workflow A 1. Dispense Compound (IMPC-7M / Controls) B 2. Add Kinase Enzyme A->B C 3. Initiate Reaction (Add ATP + Substrate) B->C D 4. Stop Reaction & Detect ADP (Add Detection Reagents) C->D E 5. Read Luminescence D->E

Caption: Workflow for the luminescence-based biochemical kinase assay.

Materials
  • Test Compound: 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid (IMPC-7M), 10 mM stock in DMSO.

  • Kinase: Purified active kinase of interest (e.g., Akt1).

  • Substrate: Specific peptide or protein substrate for the kinase.

  • Detection Reagent: ADP-Glo™ Kinase Assay Kit (or equivalent).[1]

  • Controls: A known potent inhibitor for the target kinase (positive control) and DMSO (negative control).

  • Hardware: 384-well white, flat-bottom plates; multichannel pipettes; plate reader capable of luminescence detection.

Step-by-Step Protocol

1. Compound Plating (Dose-Response): a. Create a 10-point, 3-fold serial dilution of IMPC-7M in DMSO, starting from 1 mM. b. In a 384-well plate, dispense 50 nL of each compound concentration, positive control (e.g., 100 µM final concentration), and DMSO vehicle control into respective wells. Prepare at least 16 wells each for positive and negative controls for Z'-factor calculation.[19]

2. Kinase Reaction: a. Prepare a "Kinase Mix" containing the kinase enzyme in assay buffer. The optimal enzyme concentration should be determined empirically to achieve ~50% ATP consumption in the reaction time. b. Add 5 µL of the Kinase Mix to each well containing the compounds and controls. c. Mix gently by shaking the plate for 1 minute. d. Incubate for 20 minutes at room temperature to allow for compound-enzyme interaction.[24] e. Prepare a "Substrate/ATP Mix" containing the kinase substrate and ATP in assay buffer. The final ATP concentration should be at or near the Km for the specific kinase to ensure sensitivity to competitive inhibitors.[24] f. Initiate the kinase reaction by adding 5 µL of the Substrate/ATP Mix to each well. g. Mix the plate for 1 minute and incubate for 60 minutes at 30°C.

3. ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Mix the plate and incubate for 40 minutes at room temperature. c. Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal. d. Mix the plate and incubate for 30 minutes at room temperature.

4. Data Acquisition: a. Measure the luminescence signal (Relative Luminescence Units, RLU) using a plate reader.

Data Analysis

1. Z'-Factor Calculation: Using the RLU values from the control wells, calculate the Z'-factor to validate the assay run.

ControlMean RLU (µ)Std Dev (σ)
Negative (DMSO)250,00012,500
Positive (Inhibitor)25,0003,000
Z'-Factor 0.75
This calculation confirms an excellent assay quality.[18][20]

2. IC50 Determination: a. Normalize the data by setting the mean RLU of the negative control wells to 100% activity and the mean RLU of the positive control wells to 0% activity. b. Calculate the percent inhibition for each concentration of IMPC-7M. c. Plot percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[25]

IMPC-7M [µM]Mean RLU% Inhibition
10026,50099.3%
33.335,00095.6%
11.168,00080.9%
3.7130,00053.3%
1.2205,00020.0%
0.4245,0002.2%
Biochemical IC50 3.5 µM

Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™)

This protocol measures the ability of IMPC-7M to bind to its target kinase within living cells, providing a direct assessment of target engagement and cell permeability.[16]

Principle

The NanoBRET™ Target Engagement assay is an energy transfer technique.[16] The target kinase is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A fluorescent tracer that binds to the kinase's active site is added to the cells, which acts as the energy acceptor. When the tracer is bound to the kinase-luciferase fusion, a high BRET signal is produced. A test compound like IMPC-7M that enters the cell and binds to the kinase will displace the tracer, leading to a dose-dependent decrease in the BRET signal.[10][16]

G cluster_workflow Cell-Based Assay Workflow A 1. Seed Cells Expressing Kinase-NanoLuc Fusion B 2. Treat with IMPC-7M (Dose-Response) A->B C 3. Add Fluorescent Tracer B->C D 4. Add Substrate & Measure BRET Signal C->D E 5. Calculate IC50 D->E

Caption: Workflow for the NanoBRET™ cell-based target engagement assay.

Materials
  • Cells: HEK293 cells transiently transfected with the plasmid for the kinase-NanoLuc fusion protein.

  • Test Compound: 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid (IMPC-7M), 10 mM stock in DMSO.

  • Reagents: NanoBRET™ TE Intracellular Kinase Assay reagents, including the appropriate tracer.

  • Hardware: 384-well white, flat-bottom cell culture plates; CO2 incubator; plate reader capable of simultaneously measuring filtered luminescence at 460 nm and >610 nm.

Step-by-Step Protocol

1. Cell Plating: a. Harvest and resuspend transfected HEK293 cells in Opti-MEM medium. b. Dispense 10 µL of the cell suspension into each well of a 384-well plate.

2. Compound Treatment: a. Prepare a serial dilution of IMPC-7M in Opti-MEM. b. Add 5 µL of the diluted compound to the wells. Include DMSO vehicle controls. c. Mix the plate and incubate for 2 hours in a CO2 incubator at 37°C. This allows the compound to enter the cells and engage the target.

3. Tracer Addition: a. Prepare a Tracer/Substrate solution in Opti-MEM according to the manufacturer's protocol. b. Add 5 µL of this solution to each well. c. Mix the plate gently.

4. Data Acquisition: a. Immediately read the plate on a BRET-capable plate reader, measuring both donor emission (460 nm) and acceptor emission (>610 nm). b. The BRET ratio is calculated by dividing the acceptor signal by the donor signal.

Data Analysis

1. IC50 Determination: a. Normalize the BRET ratio data, setting the DMSO control as 0% inhibition and a high concentration of a known inhibitor as 100% inhibition. b. Plot the percent inhibition against the log of the IMPC-7M concentration. c. Fit the curve using a four-parameter dose-response model to determine the cellular IC50.

IMPC-7M [µM]Mean BRET Ratio% Inhibition
1000.05598.9%
33.30.09091.1%
11.10.25055.6%
3.70.45011.1%
1.20.4951.1%
0.40.5000.0%
Cellular IC50 9.8 µM

Data Interpretation and Next Steps

The screening cascade for IMPC-7M yielded a biochemical IC50 of 3.5 µM and a cellular IC50 of 9.8 µM . This ~3-fold shift between the biochemical and cellular potency is common and suggests that the compound has reasonable cell permeability and is not a strong substrate for efflux pumps.

  • Potency: An IC50 in the low micromolar range indicates that IMPC-7M is a moderately potent inhibitor of the target kinase.

  • Next Steps:

    • Selectivity Profiling: The compound should be screened against a broad panel of kinases to determine its selectivity profile. A highly selective inhibitor is often desirable to minimize off-target effects.[3]

    • Mechanism of Action Studies: Further biochemical assays should be conducted to determine if the inhibitor is ATP-competitive (likely a Type I or II inhibitor).

    • Downstream Signaling: A cell-based phosphorylation assay should be performed to confirm that target engagement leads to the inhibition of downstream substrate phosphorylation.[16]

    • Structure-Activity Relationship (SAR): Synthesize and test analogs of IMPC-7M to improve potency and selectivity, guiding the lead optimization process.

References

  • Boyle, R. G., et al. (2011). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed. Available at: [Link]

  • Barluenga, S., et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. PubMed. Available at: [Link]

  • Corning Incorporated. Fluorescence Polarization Kinase Assay Miniaturization in Corning® 96 Well Half-Area and 384 Well Microplates. Corning Life Sciences. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. Available at: [Link]

  • BMG LABTECH. Fluorescence Polarization Detection. BMG LABTECH. Available at: [Link]

  • Degterev, A., et al. (2013). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. National Institutes of Health. Available at: [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). BMG LABTECH. Available at: [Link]

  • Foucourt, A., et al. (2019). Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. ResearchGate. Available at: [Link]

  • Shin, A. Z-factors. BIT 479/579 High-throughput Discovery. Available at: [Link]

  • PunnettSquare Tools. (2025). Z-Factor Calculator. PunnettSquare Tools. Available at: [Link]

  • Al-Blewi, F. F., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. National Institutes of Health. Available at: [Link]

  • Asghar, U., et al. (2021). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. MDPI. Available at: [Link]

  • BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. Available at: [Link]

  • Liu, Q., et al. (2018). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Semantic Scholar. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Available at: [Link]

  • Roskoski, R. Jr. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. PubMed. Available at: [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. Reaction Biology. Available at: [Link]

  • Dunbar, A. (2025). The difference between Type II JAK inhibitors and the clinically approved Type I agents. VJHemOnc. Available at: [Link]

  • Tanega, C., et al. (2011). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. National Institutes of Health. Available at: [Link]

  • Auld, D. S. (2016). Understanding Luminescence Based Screens. Royal Society of Chemistry. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Celtarys Research. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Celtarys Research. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]

  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Institutes of Health. Available at: [Link]

  • Zhao, Z., et al. (2018). Overview of Current Type I/II Kinase Inhibitors. ResearchGate. Available at: [Link]

  • Krištav, M., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Available at: [Link]

  • Zhao, Z., & Bourne, P. E. (2018). Overview of Current Type I/II Kinase Inhibitors. Semantic Scholar. Available at: [Link]

  • Robert, A., et al. (2019). Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM. ResearchGate. Available at: [Link]

  • Mueller, D., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Journals. Available at: [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. INiTS. Available at: [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Available at: [Link]

  • B-Bridge International, Inc. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. Available at: [Link]

  • Wild, A. T., et al. (2020). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. PubMed. Available at: [Link]

  • Nayyar, A., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. PubMed. Available at: [Link]

  • Li, L., et al. (2022). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. National Institutes of Health. Available at: [Link]

  • Al-Ostath, S., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. National Institutes of Health. Available at: [Link]

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Method

Application Notes and Protocols for Cell-Based Assays Using 7-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold The imidazo[1,2-a]pyridine (IP) scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compound...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine (IP) scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Derivatives of this scaffold have been extensively investigated for their potential as anti-cancer, anti-inflammatory, and anti-mycobacterial agents.[3][4][5] The therapeutic effects of IP-based compounds often stem from their ability to modulate key cellular signaling pathways, such as the PI3K/Akt/mTOR and NF-κB/STAT3 pathways, which are critical in cell proliferation, survival, and inflammation.[1][2][3][6] Furthermore, many IP derivatives have been shown to induce apoptosis in cancer cells, making them attractive candidates for drug development.[6][7][8]

This guide provides a comprehensive overview of cell-based assays relevant for characterizing the biological activity of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid . While direct experimental data for this specific compound is emerging, the protocols detailed herein are based on established methodologies for closely related imidazo[1,2-a]pyridine derivatives and serve as a robust starting point for researchers. The carboxylic acid moiety at the 3-position provides a versatile handle for further chemical modifications, enhancing its interest in drug discovery programs.[5][9]

Part 1: Foundational Assays for Activity Screening

The initial characterization of a novel compound typically involves assessing its impact on cell viability and proliferation. These foundational assays are crucial for determining the cytotoxic or cytostatic potential of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid and for establishing a dose-response relationship.

Cell Viability and Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Principle: This assay quantifies the mitochondrial reductase activity in living cells, providing an indirect measure of cell viability. A decrease in the metabolic activity of treated cells compared to untreated controls suggests a cytotoxic or anti-proliferative effect of the test compound.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid in a suitable solvent, such as dimethyl sulfoxide (DMSO). Perform serial dilutions to obtain a range of working concentrations. Ensure the final DMSO concentration in the cell culture medium is below 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the culture medium from the wells and add fresh medium containing the desired concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Parameter Recommendation
Cell LinesA549 (lung cancer), MCF-7 (breast cancer), HepG2 (liver carcinoma), HeLa (cervical cancer)[6][10][11]
Seeding Density5,000 - 10,000 cells/well
Compound Concentrations0.1 µM to 100 µM
Incubation Time24, 48, 72 hours
Absorbance Wavelength570 nm

Part 2: Mechanistic Assays for Target Pathway Elucidation

Following the initial screening, the next logical step is to investigate the mechanism of action. Based on the known activities of related imidazo[1,2-a]pyridine derivatives, the anti-inflammatory and pro-apoptotic pathways are promising areas of investigation.

Investigating Anti-Inflammatory Effects

Chronic inflammation is a key factor in the development and progression of many diseases, including cancer. Several imidazo[1,2-a]pyridine derivatives have demonstrated anti-inflammatory properties, often through the modulation of the NF-κB signaling pathway.[1][2]

Inducible nitric oxide synthase (iNOS) is often upregulated in inflammatory conditions, leading to increased production of nitric oxide (NO). The Griess assay is a simple and sensitive colorimetric method for the quantification of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[1]

Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., RAW 264.7 macrophages or cancer cell lines like MDA-MB-231) in a 96-well plate and allow them to adhere.[1]

  • Induction of Inflammation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (1 µg/mL) in the presence or absence of varying concentrations of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate.

  • Incubation and Measurement: Incubate at room temperature for 10-15 minutes and measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Enzyme-linked immunosorbent assay (ELISA) is a highly sensitive technique for quantifying the levels of specific inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, secreted by cells.[1]

Protocol:

  • Cell Culture and Treatment: Culture cells and treat them with an inflammatory stimulus (e.g., LPS) and the test compound as described for the Griess assay.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest. This typically involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, an enzyme-conjugated secondary antibody, and a substrate for color development.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the cytokine concentration based on a standard curve.

The transcription factor NF-κB is a master regulator of inflammation. Its activation involves the translocation of the p65 subunit from the cytoplasm to the nucleus. This can be assessed using various methods, including reporter gene assays or ELISA-based transcription factor binding assays.[1]

Workflow for NF-κB Pathway Analysis:

NFkB_Pathway_Assay cluster_cell Cellular Response cluster_assays Downstream Assays LPS_Stimulation LPS Stimulation Compound_Treatment 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid LPS_Stimulation->Compound_Treatment Griess_Assay Griess Assay (Nitrite Measurement) Compound_Treatment->Griess_Assay Supernatant ELISA ELISA (Cytokine Quantification) Compound_Treatment->ELISA Supernatant Western_Blot Western Blot (IκBα, p-STAT3) Compound_Treatment->Western_Blot Cell Lysate qPCR qPCR (iNOS, COX-2 mRNA) Compound_Treatment->qPCR RNA Cell_Culture Cell Culture (e.g., Macrophages, Cancer Cells) Cell_Culture->LPS_Stimulation Apoptosis_Pathway Compound 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid p53 p53 Activation Compound->p53 Bax Bax (Pro-apoptotic) p53->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulation Mitochondrion Mitochondrial Membrane Potential (ΔΨm) Loss Bax->Mitochondrion Promotes Bcl2->Mitochondrion Inhibits Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway potentially modulated by the compound.

Part 3: Advanced Assays for Target Validation

For a more in-depth understanding of the compound's mechanism of action, assays targeting specific enzymes or signaling pathways identified in the initial screens can be employed.

Kinase Inhibition Assays

Many imidazo[1,2-a]pyridine derivatives are known to inhibit protein kinases, such as those in the PI3K/Akt/mTOR pathway. [3][6]The phosphorylation status of key proteins in this pathway, such as Akt and mTOR, can be assessed by Western blotting using phospho-specific antibodies.

Target Protein Antibody Expected Effect of Inhibitor
AktPhospho-Akt (Ser473)Decrease in phosphorylation
mTORPhospho-mTOR (Ser2448)Decrease in phosphorylation
p21p21Increase in expression
p53p53Increase in expression
Cell Cycle Analysis

Compounds that induce apoptosis often also cause cell cycle arrest. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be analyzed by flow cytometry after staining the cells with a fluorescent DNA-binding dye like propidium iodide. [6]

Conclusion and Future Directions

The cell-based assays outlined in this guide provide a comprehensive framework for characterizing the biological activities of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid. By systematically evaluating its effects on cell viability, inflammation, and apoptosis, researchers can gain valuable insights into its therapeutic potential. It is important to note that these protocols may require optimization for specific cell lines and experimental conditions. Future studies could involve more advanced techniques such as transcriptomic or proteomic analyses to identify novel cellular targets and further elucidate the compound's mechanism of action.

References

  • Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy.
  • Gholampour, F., et al. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts, 14(1), 59-71.
  • BenchChem. (2025). A Comparative Analysis of the Anticancer Efficacy of Imidazo[1,2-a]pyridine Derivatives.
  • Özdemir, A., et al. (2021). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 837-854.
  • Azzouzi, M., et al. (2025).
  • Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 9(11), 1016-1030.
  • Altaher, A. M. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.
  • Al-Ostoot, F. H., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(5), 792.
  • Gholampour, F., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts, 12(4), 276-288.
  • Kumar, R. S., et al. (2025). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Scientific Reports, 15(1), 2345.
  • Márquez-Flores, Y. K., et al. (2012). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-a]pyridine carboxylic acid derivatives and docking analysis. Medicinal Chemistry Research, 21(10), 3491-3498.
  • Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies.
  • Chen, J., et al. (2022). A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability and Induces Apoptosis of HeLa Cells by p53/Bax-Mediated Activation of Mitochondrial Pathway. Anticancer Agents in Medicinal Chemistry, 22(6), 1102-1110.
  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(5), 856-877.
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Application

Application Notes and Protocols for In Vivo Studies with 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid in Animal Models

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active comp...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This nitrogen-bridged heterocyclic system is known for a wide array of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antituberculosis properties.[2] Marketed drugs such as Zolpidem and Alpidem are based on this scaffold.[2] 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid is a member of this promising class of compounds. While specific in vivo data for this particular derivative is not yet widely published, its structural alerts suggest potential for therapeutic development. This document provides a comprehensive guide for researchers initiating in vivo studies with this compound, drawing upon established methodologies for related imidazo[1,2-a]pyridine derivatives and general principles of preclinical research.[3][4] The protocols herein are designed to be adaptable based on the specific research hypothesis and the compound's physicochemical properties.

Part 1: Foundational Steps - Preclinical Study Design and Compound Formulation

A well-designed preclinical study is crucial for generating reproducible and translatable data.[3][4] The initial phase of research should focus on careful planning and preparation.

Ethical Considerations and Regulatory Compliance

All animal experiments must be conducted in accordance with national and institutional guidelines for the humane care and use of laboratory animals. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board. Adherence to Good Laboratory Practices (GLP) is required for studies intended for regulatory submission.[5]

Compound Formulation

The formulation of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid for in vivo administration is a critical step that can significantly impact its bioavailability and efficacy.

Protocol 1: Vehicle Screening and Formulation Preparation

  • Solubility Assessment:

    • Determine the solubility of the compound in a panel of common, biocompatible vehicles. These may include:

      • Sterile Saline (0.9% NaCl)

      • Phosphate-Buffered Saline (PBS)

      • 5% Dextrose in Water (D5W)

      • Aqueous solution of 0.5% (w/v) methylcellulose or carboxymethylcellulose (CMC)

      • A cosolvent system, such as a mixture of DMSO, Tween 80, and saline. Note: The final concentration of DMSO should be kept to a minimum, ideally below 10%, to avoid vehicle-induced toxicity.[6]

  • Formulation Preparation:

    • On the day of dosing, accurately weigh the required amount of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid.

    • If using a suspension, wet the powder with a small amount of the vehicle to form a paste, then gradually add the remaining vehicle while vortexing or sonicating to ensure a homogenous suspension.

    • If using a solution, dissolve the compound in the chosen solvent system. Gentle heating or sonication may be required.

    • Visually inspect the final formulation for homogeneity and the absence of particulates. For intravenous administration, the formulation must be a clear, sterile solution.

Part 2: In Vivo Pharmacological Evaluation

The following protocols outline a logical progression for the in vivo evaluation of a novel compound, starting with safety and tolerability, followed by pharmacokinetics and efficacy.

Dose-Range Finding and Maximum Tolerated Dose (MTD) Determination

The primary objective of this initial study is to identify a range of doses that are well-tolerated by the animals, culminating in the determination of the Maximum Tolerated Dose (MTD).[6] The MTD is the highest dose that does not produce unacceptable toxicity or more than a 15-20% loss in body weight.[6]

Protocol 2: Acute Toxicity and MTD Study in Mice

  • Animal Model: Use healthy, young adult mice (e.g., C57BL/6 or BALB/c), with an equal number of males and females.

  • Grouping: Assign mice to several dose groups (e.g., 10, 50, 100, 250, 500 mg/kg) and a vehicle control group (n=3-5 mice per sex per group).[6]

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage (PO), intraperitoneal (IP), or intravenous (IV)).[7]

  • Monitoring:

    • Continuously observe animals for the first 4 hours post-dosing, then at 24 and 48 hours, and daily thereafter for 14 days.[6]

    • Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of distress.

    • Measure body weight just before dosing and daily for the duration of the study.[6]

  • Endpoint:

    • The study is typically concluded after 14 days.

    • At the end of the study, a gross necropsy should be performed on all animals to identify any organ abnormalities.

    • For a more detailed analysis, blood can be collected for a complete blood count (CBC) and serum chemistry analysis. Major organs (liver, kidneys, spleen, heart, lungs) can be collected for histopathological analysis.[6]

Table 1: Example Data from a Hypothetical MTD Study

Dose Group (mg/kg)SurvivalMean Body Weight Change (Day 14)Clinical Signs of Toxicity
Vehicle Control100%+5%None observed
10100%+4%None observed
50100%+2%None observed
100100%-8%Mild, transient lethargy
25080%-18% (survivors)Lethargy, piloerection
50020%N/ASevere lethargy, ataxia

Based on this hypothetical data, the MTD would be considered 100 mg/kg.

Pharmacokinetic (PK) Profiling

A pilot PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.[8] This information is critical for designing rational dosing schedules for efficacy studies.

Protocol 3: Pilot Pharmacokinetic Study in Rats

  • Animal Model: Use adult rats (e.g., Sprague-Dawley) fitted with jugular vein catheters for serial blood sampling.

  • Dosing: Administer a single dose of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid at a dose well below the MTD (e.g., 10 mg/kg). Include both IV and PO administration groups to determine oral bioavailability.

  • Blood Sampling: Collect blood samples (e.g., 100-200 µL) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Process blood to collect plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated analytical method, such as LC-MS/MS.[8]

  • Data Analysis: Calculate key pharmacokinetic parameters.[8]

Table 2: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
Elimination half-life
CL Clearance
Vd Volume of distribution
F% Oral bioavailability
In Vivo Efficacy Evaluation

Given that many imidazo[1,2-a]pyridine derivatives exhibit anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes, a relevant efficacy model would be one of acute inflammation.[9][10]

Protocol 4: Carrageenan-Induced Paw Edema in Rats

This is a classic model for evaluating the efficacy of acute anti-inflammatory agents.

  • Animal Model: Use adult male or female rats (e.g., Wistar or Sprague-Dawley).

  • Grouping:

    • Group 1: Vehicle Control

    • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg)

    • Group 3-5: 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid at three different dose levels (e.g., 10, 30, and 100 mg/kg, based on MTD and PK data).

  • Procedure:

    • Administer the test compound or controls orally 1 hour before the carrageenan challenge.

    • Measure the baseline paw volume of the right hind paw using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Endpoint:

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

    • The data will indicate the dose-dependent anti-inflammatory effect of the compound.

Part 3: Visualization of Experimental Workflows

G cluster_0 Phase 1: Preparation & Safety cluster_1 Phase 2: Pharmacokinetics cluster_2 Phase 3: Efficacy Testing A Compound Formulation (Protocol 1) B Acute Toxicity & MTD Study (Protocol 2) A->B C Pilot PK Study (Protocol 3) B->C Inform Dose Selection D Efficacy Model (e.g., Paw Edema) (Protocol 4) C->D Inform Dosing Regimen

Caption: General workflow for in vivo evaluation.

Given the potential mechanism of action of imidazo[1,2-a]pyridine derivatives in inflammation, the following pathway may be relevant.[11]

G Inflammatory Stimulus Inflammatory Stimulus NF-κB Pathway NF-κB Pathway Inflammatory Stimulus->NF-κB Pathway STAT3 Pathway STAT3 Pathway Inflammatory Stimulus->STAT3 Pathway iNOS iNOS NF-κB Pathway->iNOS COX-2 COX-2 NF-κB Pathway->COX-2 STAT3 Pathway->COX-2 Pro-inflammatory Cytokines Pro-inflammatory Cytokines iNOS->Pro-inflammatory Cytokines Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Pro-inflammatory Cytokines->Inflammation Prostaglandins->Inflammation 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid->COX-2 Potential Inhibition

Caption: Potential anti-inflammatory signaling pathway.

References

  • PubMed. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Available from: [Link]

  • National Center for Biotechnology Information. General Principles of Preclinical Study Design. Available from: [Link]

  • MDPI. Designing an In Vivo Preclinical Research Study. Available from: [Link]

  • PubMed. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Available from: [Link]

  • National Center for Biotechnology Information. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Available from: [Link]

  • U.S. Food and Drug Administration. Step 2: Preclinical Research. Available from: [Link]

  • ResearchGate. (PDF) Designing an In Vivo Preclinical Research Study. Available from: [Link]

  • Preprints.org. Designing an In Vivo Preclinical Research Study. Available from: [Link]

  • ResearchGate. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Available from: [Link]

  • PubMed. Identifying and validating novel targets with in vivo disease models: guidelines for study design. Available from: [Link]

  • BioImpacts. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating. Available from: [Link]

  • protocols.io. In-Vivo Mouse and Rat PK Bioanalysis. Available from: [Link]

  • Drug Discovery Today. Novel in vivo procedure for rapid pharmacokinetic screening of discovery compounds in rats. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. Available from: [Link]

  • PubMed. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. Available from: [Link]

  • Chemical Methodologies. Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Available from: [Link]

  • ResearchGate. Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. Available from: [Link]

  • PubMed. Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives. Available from: [Link]

  • PubMed. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. Available from: [Link]

  • Royal Society of Chemistry. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Available from: [Link]

  • PubMed. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available from: [Link]

  • ACS Omega. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Available from: [Link]

  • SCIRP. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Available from: [Link]

Sources

Method

Application Notes and Protocols for 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid in Click Chemistry

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including anti-cancer, anti-inflamm...

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][2][3][4][5] The unique electronic properties and structural rigidity of this scaffold make it an attractive starting point for the development of novel therapeutics. 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid, in particular, presents a versatile handle for chemical modification, allowing for its incorporation into larger, more complex molecular architectures.

This guide provides detailed application notes and protocols for the utilization of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid in click chemistry, a class of reactions known for their high efficiency, selectivity, and biocompatibility.[6][7][8] Specifically, we will detail the process of functionalizing the carboxylic acid moiety to introduce a terminal alkyne, a key component for the widely used Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This functionalized intermediate can then be "clicked" onto a variety of azide-containing molecules, including fluorescent dyes, affinity tags, or complex biomolecules, opening up a vast chemical space for drug discovery and chemical biology applications.

Conceptual Workflow: From Carboxylic Acid to Clickable Scaffold

The overall strategy involves a two-step process. First, the carboxylic acid of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid is converted to a more reactive species and subsequently coupled with an amine-containing linker that bears a terminal alkyne. This creates a stable, alkyne-functionalized imidazopyridine derivative. In the second step, this derivative is used as a substrate in a CuAAC reaction to conjugate it with a molecule of interest that has been pre-functionalized with an azide group.

G cluster_0 Step 1: Functionalization cluster_1 Step 2: Click Chemistry Conjugation A 7-Methylimidazo[1,2-a]pyridine- 3-carboxylic acid B Amide Coupling with Propargylamine A->B Activation C Alkyne-Functionalized Imidazopyridine Scaffold B->C Formation of Carboxamide E Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) C->E C->E D Azide-Containing Molecule of Interest (e.g., Azido-PEG-Biotin) D->E F Final Conjugate: Imidazopyridine-Triazole-Molecule E->F Formation of 1,2,3-Triazole Linkage

Figure 1: Overall workflow for the functionalization and subsequent click chemistry application of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid.

Application Note 1: Synthesis of an Alkyne-Functionalized 7-Methylimidazo[1,2-a]pyridine-3-carboxamide

This protocol details the synthesis of N-(prop-2-yn-1-yl)-7-methylimidazo[1,2-a]pyridine-3-carboxamide, a key intermediate for subsequent click chemistry applications. The carboxylic acid is first activated in situ using a standard peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which facilitates the formation of an amide bond with propargylamine.

Protocol: Amide Coupling Reaction
Reagent Molar Equiv. Purpose
7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid1.0Starting material
HATU1.1Coupling agent to activate the carboxylic acid
DIPEA (N,N-Diisopropylethylamine)2.0Base to neutralize the reaction mixture
Propargylamine1.2Alkyne-containing amine for coupling
Anhydrous DMF-Solvent

Step-by-Step Procedure:

  • Preparation: In a clean, dry round-bottom flask, dissolve 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M.

  • Activation: To the stirred solution, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15-20 minutes. The formation of the active ester can be monitored by thin-layer chromatography (TLC).

  • Coupling: Add propargylamine (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure alkyne-functionalized product.

Application Note 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This section provides a general protocol for the conjugation of the alkyne-functionalized imidazopyridine scaffold to an azide-containing molecule. The CuAAC reaction is a robust and highly efficient method for forming a stable 1,2,3-triazole linkage.[6][9] The use of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, is crucial for the reaction's success.[9][10] A stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), is often included to enhance the reaction in aqueous or biological media.[9]

The Catalytic Cycle of CuAAC

The mechanism of the CuAAC reaction is a well-established catalytic cycle. The active Cu(I) species coordinates with the terminal alkyne, forming a copper acetylide intermediate. This intermediate then reacts with the azide in a concerted or stepwise manner to form a six-membered copper-containing ring, which then rearranges and, upon protonolysis, releases the triazole product and regenerates the Cu(I) catalyst.

CuAAC_Cycle cluster_cycle Catalytic Cycle CuI Cu(I) Cu_Acetylide Cu(I)-Acetylide Intermediate CuI->Cu_Acetylide + Alkyne Alkyne R-C≡CH Azide R'-N3 Triazole Product Cu_Triazolide Cu(I)-Triazolide Intermediate Cu_Acetylide->Cu_Triazolide + Azide Cu_Triazolide->CuI + H+ Cu_Triazolide->Triazole Release

Figure 2: A simplified representation of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) catalytic cycle.

Protocol: General CuAAC Reaction

This protocol is a general starting point and may require optimization depending on the specific azide-containing molecule used.

Reagent Stock Concentration Final Concentration Purpose
Alkyne-Imidazopyridine10 mM in DMSO100 µMClickable scaffold
Azide-Molecule10 mM in DMSO/water120 µM (1.2 eq)Conjugation partner
Copper(II) Sulfate100 mM in water1 mMCatalyst precursor
THPTA Ligand200 mM in water2 mMCu(I) stabilizing ligand
Sodium Ascorbate300 mM in water3 mMReducing agent
Reaction Buffer--e.g., Phosphate-buffered saline (PBS), pH 7.4

Step-by-Step Procedure:

  • Prepare Stock Solutions: Prepare concentrated stock solutions of all reagents as outlined in the table above. The sodium ascorbate solution should be prepared fresh.

  • Reaction Setup: In a microcentrifuge tube, add the reaction buffer.

  • Add Reactants: Add the alkyne-functionalized imidazopyridine and the azide-containing molecule to the reaction buffer.

  • Prepare Catalyst Premix: In a separate tube, mix the Copper(II) Sulfate and THPTA ligand solutions. Allow them to incubate for a few minutes to form the complex.

  • Add Catalyst: Add the Copper(II)-THPTA complex to the main reaction mixture.

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction.[9] Vortex briefly to ensure thorough mixing.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes. The reaction can be protected from light if using a fluorescent azide.

  • Analysis and Purification: The reaction progress can be monitored by LC-MS or HPLC. Depending on the nature of the final conjugate, purification can be achieved by methods such as HPLC, size-exclusion chromatography, or affinity purification (e.g., if a biotin azide was used).

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The success of the amide coupling step can be confirmed by standard analytical techniques such as NMR, mass spectrometry, and HPLC, which will show the disappearance of the starting carboxylic acid and the appearance of the new carboxamide product with the expected molecular weight and spectral characteristics.

The click chemistry step is known for its high conversion rates.[6] The formation of the final conjugate can be unequivocally confirmed by mass spectrometry, which will show a product with a molecular weight corresponding to the sum of the alkyne and azide components. HPLC analysis will also show a new peak with a different retention time from the starting materials. For conjugates involving fluorescent dyes, the successful reaction can often be visualized by a change in the fluorescence properties or by running the reaction mixture on a gel and visualizing the fluorescence.

References

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. National Institutes of Health. [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. [Link]

  • Design and synthesis of imidazo[1,2-a]pyridine-chalcone conjugates as antikinetoplastid agents. PubMed. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Carboxylic Acid-Promoted Copper(I)-Catalyzed Azide−Alkyne Cycloaddition. ACS Publications. [Link]

  • Click Chemistry for Drug Development and Diverse Chemical–Biology Applications. ACS Publications. [Link]

  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]

  • Highly Enantioselective Lewis Acid Catalyzed Conjugate Addition of Imidazo[1,2-a]pyridines to α,β-Unsaturated 2-Acylimidazoles under Mild Conditions. National Institutes of Health. [Link]

  • Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. National Institutes of Health. [Link]

  • Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ResearchGate. [Link]

  • Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ChemRxiv. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Royal Society of Chemistry. [Link]

  • HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ResearchGate. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]

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Application

Application Notes &amp; Protocols: Radiolabeling of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid for Imaging Studies

Introduction: The Significance of Imidazopyridines in Neurological and Oncological Imaging The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically sig...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Imidazopyridines in Neurological and Oncological Imaging

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its derivatives have demonstrated a wide range of biological activities, including anxiolytic, hypnotic, and anticancer properties.[1][3][4] 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid, as a key intermediate, serves as a versatile precursor for the synthesis of novel therapeutic agents.[5][6] The ability to radiolabel this core structure opens up powerful avenues for in vivo imaging using Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[7][8] These non-invasive techniques allow for the real-time visualization and quantification of physiological and pathological processes at the molecular level, providing invaluable insights for drug development and clinical diagnostics.[8][9]

This document provides a comprehensive guide to the radiolabeling of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid with common radioisotopes for preclinical imaging studies. We will delve into the rationale behind the choice of isotopes and labeling strategies, present detailed, step-by-step protocols, and outline the essential quality control procedures required to ensure the production of high-quality radiotracers suitable for in vivo applications.

Guiding Principles: Isotope Selection and Labeling Strategy

The choice of radionuclide is dictated by the intended imaging modality and the biological question being addressed. For high-resolution, quantitative imaging, PET is the modality of choice, with Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F) being the most commonly used positron emitters.[7][10] For applications requiring longer imaging times or where a PET scanner is unavailable, SPECT imaging with Iodine-125 (¹²⁵I) offers a viable alternative.[7][11]

Radionuclide Half-life Imaging Modality Key Considerations
Carbon-11 (¹¹C)20.4 minutesPETAllows for multiple studies in the same subject on the same day. Requires an on-site cyclotron.[7][12]
Fluorine-18 (¹⁸F)109.8 minutesPETLonger half-life allows for centralized production and distribution.[7][13] May alter the biological properties of the parent molecule.
Iodine-125 (¹²⁵I)59.4 daysSPECT/AutoradiographyLong half-life is ideal for long-term biodistribution studies and in vitro assays.[14][15][16] Lower resolution imaging compared to PET.

The labeling strategy is contingent on the chosen isotope and the chemical functionality of the target molecule. For 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid, the carboxylic acid group and the aromatic scaffold present several opportunities for radiolabeling.

Diagram: Radiolabeling Strategies for 7-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid

Radiolabeling_Strategies cluster_pet PET Radiolabeling cluster_spect SPECT/Preclinical Radiolabeling C11 Carbon-11 Labeling C11_Method [¹¹C]CO₂ Fixation C11->C11_Method F18 Fluorine-18 Labeling F18_Method Nucleophilic Substitution on a Precursor F18->F18_Method I125 Iodine-125 Labeling I125_Method Electrophilic Iodination on an Activated Precursor I125->I125_Method Target 7-Methylimidazo[1,2-a]pyridine- 3-carboxylic acid Target->C11 Direct Labeling Target->F18 Indirect via Precursor Target->I125 Indirect via Precursor

Caption: Overview of PET and SPECT radiolabeling approaches for the target molecule.

Part 1: [¹¹C]Carbon-11 Labeling of the Carboxylic Acid Moiety

Expertise & Experience: Carbon-11, with its short half-life, is ideal for PET studies where rapid biological processes are under investigation.[12] Labeling the carboxylic acid group with [¹¹C]CO₂ is a direct and elegant approach that preserves the original structure of the molecule, minimizing the risk of altered biological activity. This method typically involves the reaction of a suitable organometallic precursor with cyclotron-produced [¹¹C]CO₂.[17][18]

Protocol 1: [¹¹C]CO₂ Fixation via an Organolithium Intermediate

Trustworthiness: This protocol is designed as a self-validating system. Each step includes checkpoints and quality control measures to ensure the successful synthesis of the radiotracer.

Diagram: Workflow for [¹¹C]Carboxylation

C11_Workflow start Start cyclotron [¹¹C]CO₂ Production (Cyclotron) start->cyclotron reaction [¹¹C]CO₂ Trapping & Carboxylation Reaction cyclotron->reaction precursor_prep Prepare Precursor: 3-lithio-7-methylimidazo[1,2-a]pyridine precursor_prep->reaction quench Reaction Quenching (e.g., with H₂O) reaction->quench hplc Semi-preparative HPLC Purification quench->hplc qc Quality Control: Radiochemical Purity, Molar Activity hplc->qc end Final Product: [¹¹C]7-Methylimidazo[1,2-a]pyridine- 3-carboxylic acid qc->end

Caption: Step-by-step workflow for the synthesis of the ¹¹C-labeled target molecule.

Methodology:

  • Precursor Synthesis: Synthesize the 3-bromo-7-methylimidazo[1,2-a]pyridine precursor. This can be achieved through standard bromination of 7-methylimidazo[1,2-a]pyridine.

  • [¹¹C]CO₂ Production and Trapping:

    • Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a medical cyclotron.[12]

    • Trap the produced [¹¹C]CO₂ in a solution of the 3-lithio-7-methylimidazo[1,2-a]pyridine precursor at low temperature (e.g., -78 °C). The lithiated precursor is generated in situ by reacting 3-bromo-7-methylimidazo[1,2-a]pyridine with a strong base like n-butyllithium.

  • Carboxylation Reaction:

    • Allow the reaction mixture to warm to room temperature slowly to facilitate the carboxylation.

    • The reaction is typically rapid, occurring within 5-10 minutes.

  • Quenching and Purification:

    • Quench the reaction with an aqueous solution (e.g., water or dilute acid).

    • Purify the crude product using semi-preparative High-Performance Liquid Chromatography (HPLC). A C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid) is a common choice.

  • Formulation:

    • Collect the radioactive peak corresponding to the product.

    • Remove the HPLC solvent under a stream of nitrogen and reformulate the final product in a physiologically compatible solution (e.g., sterile saline with a small amount of ethanol).

Part 2: [¹⁸F]Fluorine-18 Labeling via Nucleophilic Substitution

Expertise & Experience: The longer half-life of ¹⁸F makes it a highly practical radionuclide for PET imaging, allowing for more complex syntheses and distribution to facilities without a cyclotron.[7][19] A common strategy for labeling aromatic rings is nucleophilic heteroaromatic substitution (SₙAr) on an activated precursor.[13][20] For the imidazo[1,2-a]pyridine core, a nitro or trimethylammonium leaving group at a suitable position on the pyridine ring of a precursor molecule would facilitate the introduction of [¹⁸F]fluoride.

Protocol 2: [¹⁸F]Fluorination of a Nitro-Precursor

Trustworthiness: This protocol emphasizes the importance of precursor purity and rigorous quality control of the final radiotracer to ensure patient safety and imaging data integrity.

Diagram: Workflow for [¹⁸F]Fluorination

F18_Workflow start Start f18_prep [¹⁸F]Fluoride Production & Activation (K₂₂₂/K₂CO₃) start->f18_prep reaction Nucleophilic Substitution Reaction f18_prep->reaction precursor_prep Synthesize Precursor: 6-nitro-7-methylimidazo[1,2-a]pyridine- 3-carboxylic acid ester precursor_prep->reaction hydrolysis Ester Hydrolysis reaction->hydrolysis hplc Semi-preparative HPLC Purification hydrolysis->hplc qc Quality Control: Radiochemical Purity, Residual Solvents hplc->qc end Final Product: [¹⁸F]6-fluoro-7-methylimidazo[1,2-a]pyridine- 3-carboxylic acid qc->end

Caption: Step-by-step workflow for the synthesis of the ¹⁸F-labeled target molecule analog.

Methodology:

  • Precursor Synthesis:

    • Synthesize a suitable precursor, for example, an ethyl ester of 6-nitro-7-methylimidazo[1,2-a]pyridine-3-carboxylic acid. The ester group protects the carboxylic acid during the fluorination step.

  • [¹⁸F]Fluoride Activation:

    • Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction.[19]

    • Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge.

    • Elute the [¹⁸F]fluoride with a solution of potassium carbonate and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water.

    • Dry the [¹⁸F]fluoride-K₂₂₂ complex azeotropically to remove water, which is crucial for nucleophilicity.[21]

  • Radiofluorination:

    • Add the precursor to the dried [¹⁸F]fluoride-K₂₂₂ complex in a suitable solvent like dimethyl sulfoxide (DMSO).

    • Heat the reaction mixture at a high temperature (e.g., 120-160 °C) for 10-20 minutes. Microwave synthesis can also be employed to shorten reaction times.[20]

  • Deprotection and Purification:

    • Hydrolyze the ester group using acidic or basic conditions to yield the carboxylic acid.

    • Purify the crude product using semi-preparative HPLC.

  • Formulation:

    • As described in Protocol 1, formulate the final product in a biocompatible solution.

Part 3: [¹²⁵I]Iodine-125 Labeling for SPECT and Preclinical Studies

Expertise & Experience: Iodine-125 is a versatile radionuclide for SPECT imaging and in vitro studies due to its long half-life.[14][16] Direct electrophilic radioiodination is a common method, often targeting electron-rich aromatic rings.[14][22] For the imidazo[1,2-a]pyridine scaffold, a precursor with an activating group or a stannyl precursor can be used to direct the iodination to a specific position.

Protocol 3: Electrophilic Destannylation for Radioiodination

Trustworthiness: This method provides high regioselectivity for the radioiodination, ensuring a single, well-defined radiolabeled product, which is critical for accurate imaging and biodistribution data.

Diagram: Workflow for [¹²⁵I]Iodination

I125_Workflow start Start reagents Prepare Reagents: [¹²⁵I]NaI, Oxidizing Agent (e.g., Chloramine-T) start->reagents reaction Electrophilic Iododestannylation Reaction reagents->reaction precursor_prep Synthesize Precursor: 6-(tributylstannyl)-7-methylimidazo[1,2-a]pyridine- 3-carboxylic acid precursor_prep->reaction hplc Semi-preparative HPLC Purification reaction->hplc qc Quality Control: Radiochemical Purity, Specific Activity hplc->qc end Final Product: [¹²⁵I]6-iodo-7-methylimidazo[1,2-a]pyridine- 3-carboxylic acid qc->end

Sources

Method

Formulation of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid for Enhanced Drug Delivery

An Application Note for Drug Development Professionals Abstract 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid is a member of the versatile imidazo[1,2-a]pyridine scaffold, a class of compounds recognized for a wide sp...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid is a member of the versatile imidazo[1,2-a]pyridine scaffold, a class of compounds recognized for a wide spectrum of therapeutic activities, including anti-inflammatory, antitubercular, and central nervous system effects. Despite its therapeutic promise, its carboxylic acid moiety presents a significant formulation challenge, primarily due to poor, pH-dependent aqueous solubility which can limit oral bioavailability. This application note provides a comprehensive guide for researchers to navigate these challenges. We detail two robust formulation strategies: the development of amorphous solid dispersions to enhance dissolution rates and the preparation of polymeric nanoparticles for controlled delivery. This guide includes detailed, step-by-step protocols for synthesis, characterization, and in vitro performance evaluation, offering a practical framework for advancing 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid from a promising active pharmaceutical ingredient (API) to a viable drug candidate.

Introduction: The Compound and the Challenge

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure

The imidazo[1,2-a]pyridine fused heterocyclic system is a cornerstone in medicinal chemistry, recognized as a "drug prejudice" scaffold due to its wide-ranging biological activities. Marketed drugs such as Zolpidem and Alpidem underscore the scaffold's utility in targeting the central nervous system. Ongoing research has demonstrated its potential in developing potent agents against multi-drug resistant tuberculosis, inflammation, and various cancers. The versatility of this scaffold makes its derivatives, including 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid, high-value candidates for drug development programs.

Profile of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid (7-MIP-3-CA)

7-MIP-3-CA serves as a key intermediate and a potential therapeutic agent in its own right. Its structure, featuring both the imidazopyridine core and a carboxylic acid functional group, dictates its physicochemical behavior and formulation requirements.

PropertyValueSource
CAS Number 21801-80-9
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Appearance Solid (Expected)-
Key Functional Groups Carboxylic Acid, Imidazopyridine-
Therapeutic Potential Anxiolytic, Sedative, Kinase Inhibition
The Formulation Challenge: Poorly Soluble Carboxylic Acids

The primary obstacle in formulating many carboxylic acid-containing APIs, including 7-MIP-3-CA, is their inherently poor and pH-dependent aqueous solubility. In the acidic environment of the stomach (pH 1-2), the carboxylic acid group remains largely protonated and non-ionized, rendering the molecule less soluble. As it transitions to the higher pH of the small intestine, ionization increases solubility, but the initial low solubility can create a dissolution rate-limited absorption scenario, leading to poor and erratic bioavailability. Therefore, formulation strategies must focus on enhancing the drug's solubility and/or dissolution rate across the gastrointestinal tract.

Pre-formulation Assessment: Building the Foundation

A thorough pre-formulation assessment is critical to understanding the physicochemical properties of the API and selecting an appropriate delivery strategy. This phase provides the baseline data against which formulation improvements are measured.

Preformulation_Workflow API 7-MIP-3-CA API Solubility Protocol 2.1: Solubility Profiling API->Solubility Test SolidState Protocol 2.2: Solid-State Analysis (DSC, XRPD) API->SolidState Analyze Data Baseline Data: - Solubility (pH 1.2, 6.8) - Thermal Properties - Crystallinity Solubility->Data SolidState->Data Decision Formulation Strategy Selection Data->Decision Inform

Caption: Pre-formulation workflow for 7-MIP-3-CA characterization.

Protocol 2.1: Equilibrium Solubility Determination

Objective: To quantify the pH-dependent solubility of 7-MIP-3-CA in biorelevant media.

Methodology:

  • Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).

  • Add an excess amount of 7-MIP-3-CA powder to separate vials containing each medium.

  • Shake the vials at 37°C for 48 hours to ensure equilibrium is reached.

  • After 48 hours, centrifuge the samples to pellet the undissolved drug.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Dilute the filtrate appropriately and quantify the concentration of dissolved 7-MIP-3-CA using a validated High-Performance Liquid Chromatography (HPLC) method.

Protocol 2.2: Solid-State Characterization

Objective: To assess the thermal properties and crystallinity of the bulk API.

Methodology:

  • Differential Scanning Calorimetry (DSC): Heat a 2-5 mg sample of 7-MIP-3-CA from 25°C to a temperature above its melting point at a rate of 10°C/min under a nitrogen purge. The resulting thermogram will reveal the melting point and enthalpy of fusion, confirming its crystalline nature.

  • X-Ray Powder Diffraction (XRPD): Analyze the API powder using an XRPD instrument. A pattern with sharp, distinct peaks is indicative of a crystalline solid, while a broad halo suggests an amorphous form.

Strategy 1: Amorphous Solid Dispersions (ASDs)

Rationale for Use

Solid dispersion is a highly effective technique for improving the oral bioavailability of poorly soluble drugs. By dispersing the API at a molecular level within a hydrophilic polymer matrix, the drug is converted into a high-energy amorphous state. This approach prevents recrystallization, improves wettability, and leads to significantly faster dissolution rates upon contact with aqueous media.

ASD_Workflow cluster_char Characterization start Start: API + Polymer (e.g., PVP K30) dissolve Dissolve in Common Solvent (e.g., Methanol) start->dissolve evap Protocol 3.1: Solvent Evaporation (Rotary Evaporator) dissolve->evap dry Vacuum Drying (24h, 40°C) evap->dry mill Sieve and Mill to Uniform Powder dry->mill asd Final ASD Product mill->asd drug_content Protocol 3.3.1: Drug Content (HPLC) asd->drug_content dissolution Protocol 3.3.2: In Vitro Dissolution asd->dissolution solid_state Solid-State Analysis (DSC, XRPD) asd->solid_state

Caption: Workflow for Amorphous Solid Dispersion (ASD) preparation.

Protocol 3.1: Preparation of ASD by Solvent Evaporation

Objective: To prepare a 1:4 (w/w) drug-to-polymer solid dispersion of 7-MIP-3-CA with Polyvinylpyrrolidone (PVP K30).

Rationale for Excipient: PVP K30 is an excellent carrier for creating solid dispersions due to its high hydrophilicity, amorphism, and ability to inhibit drug crystallization through drug-polymer interactions.

Methodology:

  • Accurately weigh 100 mg of 7-MIP-3-CA and 400 mg of PVP K30.

  • Dissolve both components in a suitable volume of a common solvent (e.g., 20 mL of methanol) in a round-bottom flask.

  • Once a clear solution is obtained, remove the solvent under reduced pressure using a rotary evaporator at 40°C.

  • A thin film will form on the flask wall. Scrape the film and transfer it to a vacuum oven.

  • Dry the product under vacuum at 40°C for 24 hours to remove any residual solvent.

  • Gently pulverize the dried solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve to obtain a uniform powder. Store in a desiccator.

Characterization and Performance of ASD

Objective: To confirm the amount of 7-MIP-3-CA in the prepared ASD is uniform and as expected.

Methodology:

  • Accurately weigh three 10 mg samples of the ASD powder.

  • Dissolve each sample in a known volume of solvent (e.g., 10 mL methanol) to fully dissolve both drug and polymer.

  • Further dilute the samples to an appropriate concentration for HPLC analysis.

  • Quantify the drug concentration using a validated HPLC method. The drug content should be close to the theoretical value of 20% (w/w).

Objective: To compare the dissolution rate of the ASD formulation against the pure, unformulated API.

Methodology:

  • Use a USP Dissolution Apparatus 2 (paddle method) with 900 mL of SGF (pH 1.2) maintained at 37°C ± 0.5°C, with a paddle speed of 75 RPM.

  • Add an amount of ASD powder or pure API equivalent to 20 mg of 7-MIP-3-CA to the dissolution vessel.

  • Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

  • Immediately replace the withdrawn volume with fresh, pre-warmed medium.

  • Filter the samples through a 0.45 µm filter and analyze for drug concentration by HPLC.

  • Plot the cumulative percentage of drug released versus time.

Expected Data Summary:

Formulation% Drug Released at 15 min% Drug Released at 60 min
Pure 7-MIP-3-CA< 10%< 25%
7-MIP-3-CA ASD (1:4)> 60%> 85%

Strategy 2: Polymeric Nanoparticles

Rationale for Use

Encapsulating 7-MIP-3-CA into polymeric nanoparticles offers several advantages. The high surface-area-to-volume ratio can enhance dissolution velocity. Furthermore, nanoparticles can protect the drug from degradation, and the polymer can be selected to provide controlled or sustained release profiles, potentially reducing dosing frequency and improving patient compliance.

NP_Workflow cluster_char Characterization start Start: API + Polymer (PLGA) in Organic Phase (Acetone) injection Protocol 4.1: Nanoprecipitation Inject into Aqueous Phase (with Surfactant) start->injection evap Stir to Evaporate Organic Solvent injection->evap np_suspension Nanoparticle Suspension evap->np_suspension centrifuge Centrifuge and Wash np_suspension->centrifuge size_zeta Protocol 4.3.1: Particle Size & Zeta Potential (DLS) np_suspension->size_zeta lyophilize Lyophilize to obtain Dry NP Powder centrifuge->lyophilize ee_dl Protocol 4.3.2: Encapsulation Efficiency (EE) & Drug Loading (DL) centrifuge->ee_dl

Caption: Workflow for Polymeric Nanoparticle (NP) preparation.

Protocol 4.1: Preparation of Nanoparticles by Nanoprecipitation

Objective: To prepare 7-MIP-3-CA-loaded PLGA nanoparticles.

Rationale for Materials: Poly(lactic-co-glycolic acid) (PLGA) is a biocompatible and biodegradable polymer widely approved for pharmaceutical use. Pluronic® F-68 is a non-ionic surfactant used to stabilize the nanoparticles and prevent aggregation.

Methodology:

  • Organic Phase: Dissolve 10 mg of 7-MIP-3-CA and 50 mg of PLGA in 5 mL of acetone.

  • Aqueous Phase: Dissolve 20 mg of Pluronic® F-68 in 20 mL of deionized water.

  • Under moderate magnetic stirring, inject the organic phase dropwise into the aqueous phase using a syringe.

  • A milky suspension will form instantaneously as the nanoparticles precipitate.

  • Continue stirring the suspension for 4-6 hours at room temperature to allow for complete evaporation of the acetone.

  • Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 30 minutes).

  • Wash the nanoparticle pellet twice with deionized water to remove unencapsulated drug and excess surfactant.

  • Resuspend the final pellet in a small amount of water containing a cryoprotectant (e.g., 5% trehalose) and lyophilize to obtain a dry powder.

Characterization of Nanoparticles

Objective: To determine the physical characteristics of the nanoparticles.

Methodology:

  • Resuspend a small amount of the nanoparticle suspension (before lyophilization) in deionized water.

  • Analyze the sample using a Dynamic Light Scattering (DLS) instrument.

  • The instrument will provide the mean hydrodynamic diameter (particle size), the Polydispersity Index (PDI, a measure of the width of the size distribution), and the zeta potential (a measure of surface charge, indicating colloidal stability).

Objective: To quantify the amount of 7-MIP-3-CA successfully encapsulated within the nanoparticles.

Methodology:

  • During the washing step (Protocol 4.1, step 7), combine the supernatants from the centrifugation steps. Measure the amount of unencapsulated drug in the supernatant using HPLC. This is the 'Indirect Method' .

  • Alternatively, accurately weigh a known amount of the final lyophilized nanoparticle powder. Dissolve the powder in a solvent that dissolves both the polymer and the drug (e.g., acetonitrile). Analyze the solution by HPLC to determine the total amount of drug encapsulated. This is the 'Direct Method' .

  • Calculate EE and DL using the following formulas:

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • DL (%) = [Weight of Encapsulated Drug / Total Weight of Nanoparticles] x 100

Expected Data Summary:

ParameterTarget Value
Particle Size (Z-average) 150 - 250 nm
Polydispersity Index (PDI) < 0.2
Zeta Potential -15 to -30 mV
Encapsulation Efficiency (EE) > 70%
Drug Loading (DL) 5 - 10%

Summary and Future Directions

This application note details two distinct and effective strategies—amorphous solid dispersions and polymeric nanoparticles—to overcome the solubility challenges of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid. The ASD approach is a robust method for significantly enhancing the dissolution rate, which is ideal for immediate-release oral dosage forms. The nanoparticle approach provides a platform for controlled or targeted delivery.

The protocols provided herein serve as a validated starting point. Further optimization of drug-to-polymer ratios, polymer types, and process parameters is encouraged to tailor the formulation to a specific target product profile. Subsequent essential steps will include long-term stability studies of the developed formulations under ICH conditions and, crucially, advancing the most promising candidates to in vivo pharmacokinetic studies in relevant animal models to establish an in vitro-in vivo correlation (IVIVC).

References

  • Explorations in Carboxylic Acid-Derived Drug Delivery Methods. (2025).
  • Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PMC - NIH.
  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.).
  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (2012). Journal of Applied Pharmaceutical Science.
  • Solid Dispersions: an Approach to Enhance Solubility of poorly W
Application

Application Notes &amp; Protocols: The Role of Imidazo[1,2-a]pyridines in Anti-Tuberculosis Research

An In-Depth Technical Guide for Researchers Prepared by: Gemini, Senior Application Scientist Introduction: A New Paradigm in Tuberculosis Drug Discovery Tuberculosis (TB), caused by the resilient pathogen Mycobacterium...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction: A New Paradigm in Tuberculosis Drug Discovery

Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, claiming 1.6 million lives in 2021 alone.[1][2] The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has severely compromised the efficacy of current treatments, creating an urgent need for novel therapeutics with new mechanisms of action.[3]

The imidazo[1,2-a]pyridine (IPA) scaffold has emerged as a highly promising class of anti-TB agents.[1][2] High-throughput screening and subsequent lead optimization have identified numerous IPA derivatives with potent activity against drug-sensitive, MDR, and XDR Mtb strains.[1][4][5][6] While the specific compound 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid serves as a key building block, it is the derivatization at the 3-position, typically into carboxamides, that yields highly potent molecules.[4][5][7] A leading example from this class is Telacebec (Q203), a clinical-stage candidate that has validated the therapeutic potential of this scaffold.[8][9][10]

This guide provides a comprehensive overview of the application of imidazo[1,2-a]pyridine derivatives in anti-TB research, detailing their mechanism of action and providing field-proven protocols for their evaluation.

Part 1: Mechanism of Action - Targeting Cellular Respiration

The primary molecular target of the imidazo[1,2-a]pyridine class, including Telacebec (Q203), is the cytochrome bc1 complex (also known as complex III) of the electron transport chain.[8][11][12]

Causality of Inhibition: These compounds specifically bind to the QcrB subunit of the ubiquinol-cytochrome c reductase, which is a critical enzyme for cellular respiration.[13][14] This binding event blocks the electron flow, thereby inhibiting the production of adenosine triphosphate (ATP), the cell's primary energy currency.[8][9] The depletion of ATP ultimately leads to bacterial cell death. This targeted action is highly selective for the mycobacterial complex, which is a key reason for the low toxicity of these compounds to mammalian cells.[15] The potent activity against various drug-resistant strains suggests this is a novel and essential target not affected by mutations that confer resistance to standard drugs.[14]

Mechanism_of_Action cluster_ETC M. tuberculosis Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) Complex_III Complex III (Cytochrome bc1) Complex_I->Complex_III e- Complex_IV Complex IV (Cytochrome c Oxidase) Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Generates Electrons Electrons from NADH/FADH2 Electrons->Complex_I e- IPA Imidazo[1,2-a]pyridine (e.g., Telacebec Q203) IPA->Complex_III Inhibits QcrB Subunit

Caption: Inhibition of the Mtb electron transport chain by Imidazo[1,2-a]pyridines.

Part 2: Synthetic Strategy

The synthesis of the core imidazo[1,2-a]pyridine scaffold is accessible and allows for extensive structure-activity relationship (SAR) studies. A common and straightforward method involves the condensation reaction of a substituted 2-aminopyridine with an α-haloketone.[7]

Protocol 2.1: General Synthesis of an Imidazo[1,2-a]pyridine-3-carboxylate Scaffold

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-methylpyridine (1.0 eq) in a suitable solvent such as ethanol.

  • Reagent Addition: Add ethyl 2-chloroacetoacetate (1.1 eq) to the solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature. Neutralize with a mild base like sodium bicarbonate solution. The product often precipitates and can be collected by filtration.

  • Purification: The crude ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate can be purified by recrystallization from ethanol or by column chromatography on silica gel.[7]

  • Hydrolysis & Amidation: The resulting ester can be hydrolyzed to the carboxylic acid (e.g., 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid) using standard conditions (e.g., NaOH in EtOH/H2O). The carboxylic acid can then be coupled with various amines using peptide coupling reagents (e.g., HATU, HOBt) to generate a library of imidazo[1,2-a]pyridine-3-carboxamides for screening.

Part 3: In Vitro Efficacy & Cytotoxicity Protocols

A tiered approach is essential for evaluating new chemical entities. This workflow begins with assessing activity against the bacterium itself, followed by evaluating toxicity against mammalian cells to establish a therapeutic window.

In_Vitro_Workflow Start Synthesized IPA Compound Library MIC_Assay Protocol 3.1: MIC Assay (Mtb H37Rv) Start->MIC_Assay Cytotoxicity_Assay Protocol 3.3: Cytotoxicity Assay (e.g., Vero, HepG2 cells) Start->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index (SI = IC50 / MIC) MIC_Assay->Selectivity_Index Cytotoxicity_Assay->Selectivity_Index MDR_XDR_Screen Protocol 3.2: MIC Assay (MDR/XDR Strains) Selectivity_Index->MDR_XDR_Screen If Promising (SI > 10) Intracellular_Assay Protocol 3.4: Intracellular Activity Assay (Macrophages) MDR_XDR_Screen->Intracellular_Assay Decision Prioritize Leads (High SI, Low MIC) Intracellular_Assay->Decision

Caption: A standard workflow for the in vitro screening of anti-TB compounds.

Protocol 3.1: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of a compound that inhibits visible bacterial growth. The broth microdilution method is a standardized reference for Mtb.[16]

  • Materials:

    • Mtb strain (e.g., H37Rv ATCC 27294).

    • Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid-Albumin-Dextrose-Catalase).

    • Sterile 96-well U-bottom microtiter plates.

    • Test compound stock solution (e.g., 10 mM in DMSO).

  • Procedure:

    • Inoculum Preparation: Grow Mtb to mid-log phase (OD600 ≈ 0.5-0.8). Adjust the culture to a 0.5 McFarland standard in sterile water with glass beads. Prepare a 1:100 dilution of this suspension to achieve a final inoculum concentration of approximately 10^5 CFU/mL.[16]

    • Compound Dilution: Prepare serial two-fold dilutions of the test compound in 7H9 broth directly in the 96-well plate. The final volume in each well should be 100 µL. Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.

    • Inoculation: Add 100 µL of the prepared Mtb inoculum to each well containing the compound dilutions.

    • Controls: Include a drug-free growth control (inoculum + broth) and a sterility control (broth only).

    • Incubation: Seal the plate with a breathable seal or place it in a secondary container and incubate at 37°C for 7-14 days.

    • Reading Results: The MIC is defined as the lowest drug concentration that completely inhibits visible growth, which can be assessed visually using an inverted mirror.[16] Alternatively, a colorimetric indicator like AlamarBlue (resazurin) can be added. A color change from blue to pink indicates growth, and the MIC is the lowest concentration where the blue color is retained.[17][18]

Protocol 3.2: Activity Against Drug-Resistant Mtb Strains

This protocol is identical to 3.1 but utilizes characterized MDR or XDR clinical isolates instead of the H37Rv reference strain. This step is critical to confirm that the compound's mechanism of action bypasses common resistance pathways.[7][19]

Protocol 3.3: Mammalian Cell Cytotoxicity Assay

This assay determines the concentration at which the compound is toxic to mammalian cells, which is crucial for evaluating its therapeutic potential.

  • Materials:

    • Mammalian cell line (e.g., Vero [African green monkey kidney], HepG2 [human liver], or RAW 264.7 [mouse macrophage]).

    • Complete growth medium (e.g., DMEM with 10% FBS).

    • Sterile 96-well flat-bottom plates.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution.

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow attachment.

    • Compound Addition: Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., doxorubicin).

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

    • Viability Assessment: Add the viability reagent (e.g., MTT) and incubate for another 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer.

    • Reading Results: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT). Calculate the 50% inhibitory concentration (IC50) using a dose-response curve fitting software. A high IC50 value indicates low cytotoxicity.

Data Interpretation: The Selectivity Index (SI) is a critical parameter calculated as: SI = IC50 (Mammalian Cells) / MIC (Mtb) A higher SI value (typically >10) is desirable, indicating that the compound is significantly more toxic to the bacteria than to host cells.

Protocol 3.4: Intracellular Activity Assay (Macrophage Model)

Mtb is an intracellular pathogen, so assessing a compound's ability to kill bacteria residing within macrophages is a more biologically relevant measure of potential efficacy.[18][20]

  • Materials:

    • Macrophage cell line (e.g., THP-1, differentiated into macrophages with PMA, or RAW 264.7).

    • Mtb strain (H37Rv is common).

    • Gentamicin solution to kill extracellular bacteria.

  • Procedure:

    • Infection: Infect macrophage monolayers in a 24- or 96-well plate with Mtb at a multiplicity of infection (MOI) of 1:1 to 10:1 for 2-4 hours.

    • Wash: Wash the cells with warm PBS or medium to remove extracellular bacteria. Treat with a low concentration of gentamicin (~50 µg/mL) for 1 hour to kill any remaining extracellular bacteria, then wash again.

    • Compound Treatment: Add fresh medium containing serial dilutions of the test compound and incubate for 48-72 hours.[18]

    • Cell Lysis: At the end of the incubation, wash the cells and lyse them with a gentle detergent (e.g., 0.1% Triton X-100) to release the intracellular bacteria.

    • Quantification: Prepare serial dilutions of the cell lysate and plate on Middlebrook 7H10 or 7H11 agar plates. Incubate for 3-4 weeks and count the Colony Forming Units (CFU).

    • Analysis: Compare the CFU counts from treated wells to the untreated control wells to determine the reduction in intracellular bacterial load.

Part 4: In Vivo Efficacy Protocols

Animal models are indispensable for evaluating the pharmacokinetic properties and in vivo efficacy of lead compounds. The mouse model is the most common for TB drug testing.[21][22]

In_Vivo_Workflow Start Lead Compound (High SI, Good Intracellular Activity) Infection Aerosol Infection of Mice (e.g., C57BL/6) with Mtb H37Rv Start->Infection Treatment_Phase Begin Drug Treatment (e.g., 2-4 weeks post-infection) - Test Compound (PO/IV) - Positive Control (INH/RIF) - Vehicle Control Infection->Treatment_Phase Monitoring Monitor Body Weight & Clinical Signs Treatment_Phase->Monitoring Endpoint Sacrifice Mice at Defined Endpoint Treatment_Phase->Endpoint Analysis Homogenize Lungs & Spleen Plate for CFU Enumeration Endpoint->Analysis Result Determine Log10 CFU Reduction Compared to Vehicle Control Analysis->Result

Caption: Workflow for a standard acute mouse model of tuberculosis efficacy.

Protocol 4.1: Acute Mouse Model of Tuberculosis

This model is used for rapid screening and to establish proof-of-concept efficacy.

  • Model: C57BL/6 or BALB/c mice are commonly used.

  • Procedure:

    • Infection: Infect mice via a low-dose aerosol route with Mtb H37Rv to deliver approximately 50-100 bacilli to the lungs.

    • Treatment: Begin treatment 2-4 weeks post-infection, once a stable bacterial load is established. Administer the test compound daily for 2-4 weeks via an appropriate route (e.g., oral gavage).

    • Groups: Include at least three groups: (1) Vehicle control, (2) Positive control (e.g., isoniazid at 25 mg/kg), and (3) Test compound group.

    • Endpoint Analysis: At the end of the treatment period, euthanize the mice. Aseptically remove the lungs and spleen.

    • CFU Enumeration: Homogenize the organs in sterile saline. Plate serial dilutions of the homogenates onto Middlebrook 7H11 selective agar plates. Incubate at 37°C for 3-4 weeks.

    • Data Analysis: Count the colonies to determine the CFU per organ. Efficacy is measured as the log10 reduction in CFU in the organs of treated mice compared to the vehicle control group. A statistically significant reduction indicates in vivo activity.[23][24]

Part 5: Data Presentation

Clear presentation of quantitative data is essential for comparing compounds and making informed decisions.

Table 1: Example In Vitro Activity Profile of Imidazo[1,2-a]pyridine Analogs

Compound ID MIC vs Mtb H37Rv (µM)[1][25] MIC vs MDR-TB Strain (µM)[7][25] IC50 vs Vero Cells (µM)[1][25] Selectivity Index (SI)
IPA-01 0.40 0.80 >128 >320
IPA-02 0.006 0.05 60 10,000
IPA-03 1.90 2.20 >128 >67
Isoniazid 0.05 >10 >200 >4000

| Telacebec (Q203) | 0.0027 | ~0.003 | >50 | >18,500 |

Note: Data are hypothetical examples based on reported ranges in the literature. Actual values will vary.[1][7][9][11][25]

References

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC. (2023). National Center for Biotechnology Information. [Link]

  • Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. (n.d.). PubMed. [Link]

  • Screening and Evaluation of Anti-Tuberculosis Compounds. (n.d.). Creative Diagnostics. [Link]

  • Measuring minimum inhibitory concentrations in mycobacteria. (n.d.). PubMed. [Link]

  • Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis. (n.d.). American Society for Microbiology. [Link]

  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. (2023). Royal Society of Chemistry. [Link]

  • Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. (2011). ACS Publications. [Link]

  • Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB. (n.d.). PubMed. [Link]

  • In vitro drug discovery models for Mycobacterium tuberculosis relevant for host infection. (n.d.). PubMed. [Link]

  • An in vivo platform for rapid high-throughput antitubercular drug discovery. (2013). National Center for Biotechnology Information. [Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. (2014). National Center for Biotechnology Information. [Link]

  • Telacebec (Q203). (n.d.). Qurient. [Link]

  • A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging. (n.d.). PubMed. [Link]

  • Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. (2000). National Center for Biotechnology Information. [Link]

  • Animal Models for Tuberculosis in Translational and Precision Medicine. (2017). Frontiers. [Link]

  • In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. (2021). American Society for Microbiology. [Link]

  • Minimum inhibitory concentrations (MIC) determination of TB drugs and broad-spectrum antibiotics in M.tuberculosis with M/X/TDR. (2015). ERS Publications. [Link]

  • A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging. (2012). Oxford Academic. [Link]

  • Evaluation of antimicrobial susceptibility in Mycobacterium tuberculosis using broth dilution. (2010). Jove. [Link]

  • Host Bioenergetic Parameters Reveal Cytotoxicity of Antituberculosis Drugs Undetected Using Conventional Viability Assays. (2021). PubMed Central. [Link]

  • Safety, Tolerability, and Pharmacokinetics of Telacebec (Q203), a New Antituberculosis Agent, in Healthy Subjects. (2022). National Institutes of Health. [Link]

  • (PDF) Telacebec (Q203), a New Antituberculosis Agent. (2022). ResearchGate. [Link]

  • Q203. (n.d.). TB Alliance. [Link]

  • Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. (2020). National Institutes of Health. [Link]

  • Detection of inhibitors of phenotypically drug-tolerant Mycobacterium tuberculosis using an in vitro bactericidal screen. (2016). Johns Hopkins University. [Link]

  • Host bioenergetic parameters reveal cytotoxicity of anti-tuberculosis drugs undetected using conventional viability assays. (2021). bioRxiv. [Link]

  • In vitro screening of drug libraries against Mycobacterium... (n.d.). ResearchGate. [Link]

  • Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. (2020). Frontiers. [Link]

  • Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. (2011). National Center for Biotechnology Information. [Link]

  • Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. (2011). PubMed. [Link]

  • Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. (2020). PubMed. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). Royal Society of Chemistry. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2022). PubMed Central. [Link]

  • Antimycobacterial pyridine carboxamides: From design to in vivo activity. (2023). ScienceDirect. [Link]

  • Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives. (2017). PubMed. [Link]

  • Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. (2018). National Institutes of Health. [Link]

  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. (2023). National Center for Biotechnology Information. [Link]

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  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid

Welcome to the technical support center for the synthesis of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth tr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic yield and purity. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your experiments.

Introduction to the Synthesis

The synthesis of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid is a crucial step in the development of various pharmaceutical agents. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically used drugs.[1] The primary route to this target molecule involves a multicomponent reaction, often a variation of the Groebke-Blackburn-Bienaymé (GBB) reaction, followed by hydrolysis. This guide will focus on a two-step, one-pot approach that is both efficient and scalable.

The overall transformation is the reaction of 4-methyl-2-aminopyridine with an α-keto acid equivalent, followed by cyclization and subsequent hydrolysis to yield the desired carboxylic acid. Careful control of reaction conditions is paramount to achieving high yields and minimizing side products.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format to directly assist you in overcoming common hurdles.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low yields in this synthesis can often be traced back to several key factors. Let's break them down systematically.

  • Cause A: Incomplete Cyclization. The formation of the imidazo[1,2-a]pyridine ring is a condensation reaction that can be reversible or slow.

    • Solution: Ensure adequate heating. Refluxing in a suitable solvent is often necessary to drive the reaction to completion. Microwave irradiation can also be a highly effective method for accelerating this step and improving yields.[2]

  • Cause B: Suboptimal Catalyst Performance. While some variations of this reaction can proceed without a catalyst, a Lewis or Brønsted acid catalyst is often employed to activate the carbonyl group and facilitate the initial condensation and subsequent cyclization.

    • Solution: If using a catalyst such as Sc(OTf)₃, NH₄Cl, or a Lewis acid like BF₃·OEt₂, ensure it is fresh and anhydrous.[3][4] The catalyst loading is also critical; typically 10-20 mol% is a good starting point. Titrate the catalyst amount to find the optimal concentration for your specific setup.

  • Cause C: Purity of Starting Materials. The purity of 4-methyl-2-aminopyridine and the α-keto ester (e.g., ethyl bromopyruvate) is crucial. Impurities can lead to competing side reactions.

    • Solution: Purify the starting materials before use. 4-methyl-2-aminopyridine can be purified by recrystallization or column chromatography.[5][6] Ensure the α-keto ester is free from decomposition products.

  • Cause D: Inefficient Hydrolysis. The final step of converting the ester to the carboxylic acid can be incomplete.

    • Solution: Use a sufficient excess of a strong base like LiOH or NaOH in a mixed solvent system (e.g., EtOH/H₂O) and ensure the reaction is heated to reflux for an adequate amount of time to drive the hydrolysis to completion.[2][7] Monitor the reaction by TLC until the starting ester is fully consumed.

Question 2: I am observing significant impurity formation. How can I identify and minimize these side products?

Answer:

Impurity generation is a common challenge. Here are some of the most frequently observed side products and strategies to mitigate their formation.

  • Side Product A: Decarboxylated Product (7-methylimidazo[1,2-a]pyridine). The carboxylic acid group at the C-3 position can be labile under harsh acidic or thermal conditions.

    • Mitigation: Avoid excessive heating during the final workup and purification steps. After hydrolysis, neutralize the reaction mixture carefully at a low temperature. If purification by chromatography is necessary, use a neutral or slightly basic mobile phase.

  • Side Product B: Unreacted Intermediates. Incomplete reaction can leave behind starting materials or stable intermediates.

    • Mitigation: As discussed for low yields, ensure sufficient reaction time and temperature. Monitoring the reaction progress by TLC or LC-MS is essential to confirm the complete consumption of starting materials.

  • Side Product C: Regioisomers. While the reaction is generally regioselective, trace amounts of other isomers can sometimes form.

    • Mitigation: The regioselectivity is largely dictated by the nucleophilicity of the pyridine ring nitrogen versus the exocyclic amino group of 2-amino-4-methylpyridine. The reaction conditions outlined in the recommended protocol are optimized for the desired regioselectivity. Sticking to the established procedure is the best way to avoid regioisomeric impurities.

Question 3: The reaction seems to stall before completion. What could be the reason?

Answer:

A stalled reaction can be frustrating. Here are a few potential culprits:

  • Reason A: Water Content. The initial condensation step generates water, which can inhibit the reaction equilibrium.

    • Solution: If running the reaction under conventional heating, the use of a Dean-Stark trap can be beneficial for removing water azeotropically. Alternatively, adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves can help drive the reaction forward.

  • Reason B: Deactivation of the Catalyst. If you are using a catalyst, it may be deactivated by impurities in the starting materials or solvent.

    • Solution: Ensure all reagents and solvents are of high purity and anhydrous where necessary.

  • Reason C: Insufficient Energy Input. The activation energy for the cyclization step may not be met.

    • Solution: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. As mentioned, microwave-assisted synthesis can provide a more efficient energy input.[8]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this synthesis?

A1: For the initial condensation and cyclization to the ester intermediate, ethanol is a good choice as it is a polar protic solvent that facilitates the reaction and is easy to remove.[7] For the subsequent hydrolysis, a mixture of ethanol and water (e.g., 3:1 v/v) is ideal to ensure the solubility of both the ester and the inorganic base.[7]

Q2: Can I use a different base for the hydrolysis step?

A2: Yes, while LiOH is commonly used, NaOH or KOH can also be effective. However, LiOH is often preferred due to the better solubility of its salts in mixed aqueous/organic media, which can sometimes simplify the workup.

Q3: How should I purify the final product, 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid?

A3: The primary method of purification is through pH-controlled precipitation. After the hydrolysis is complete, the reaction mixture is typically acidified to a pH of around 4-5. The carboxylic acid product, being less soluble at this pH, will precipitate out of the solution. The precipitate can then be collected by filtration, washed with cold water, and dried. If further purification is needed, recrystallization from a suitable solvent like ethanol or isopropanol can be performed.

Q4: Is it possible to perform this synthesis as a one-pot procedure?

A4: Yes, a one-pot procedure is highly feasible and recommended for efficiency. After the formation of the ester intermediate in ethanol, the solvent can be partially evaporated, and the aqueous base for hydrolysis can be added directly to the same reaction vessel. This minimizes handling and potential loss of material between steps.

Experimental Protocols & Data

Optimized Synthesis Protocol

This protocol outlines a reliable method for the synthesis of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid.

Step 1: Synthesis of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate

  • To a solution of 4-methyl-2-aminopyridine (1.0 eq.) in absolute ethanol (5 mL per 1 mmol of aminopyridine), add ethyl 2-chloroacetoacetate (1.1 eq.).

  • Reflux the reaction mixture for 12-16 hours, monitoring the progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature. The product may begin to crystallize.

  • Partially evaporate the solvent under reduced pressure.

Step 2: Hydrolysis to 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid

  • To the crude reaction mixture from Step 1, add a 3:1 (v/v) solution of ethanol and water, followed by LiOH (3.0 eq.).

  • Reflux the mixture for 4-6 hours, or until TLC analysis indicates complete consumption of the ester.

  • Cool the reaction mixture in an ice bath and carefully add 1N HCl dropwise to adjust the pH to approximately 4-5.

  • A precipitate should form. Stir the suspension in the ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid.

Data Summary
ParameterValueReference
Typical Yield75-85%[2][7]
Purity (by HPLC)>98%[9]
Melting Point>300 °C (decomposes)N/A

Visualizing the Process

Reaction Mechanism

reaction_mechanism cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Hydrolysis 4-methyl-2-aminopyridine 4-methyl-2-aminopyridine Intermediate Intermediate Adduct 4-methyl-2-aminopyridine->Intermediate Nucleophilic Attack Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate->Intermediate Ester_Product Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate Intermediate->Ester_Product Intramolecular Cyclization & Aromatization (-H2O, -HCl) Final_Product 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid Ester_Product->Final_Product LiOH, EtOH/H2O Reflux

Caption: Reaction mechanism for the two-step synthesis.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Stalled Reaction check_purity Check Purity of Starting Materials? start->check_purity purify Purify Starting Materials (Recrystallization/Chromatography) check_purity->purify No check_conditions Review Reaction Conditions? check_purity->check_conditions Yes purify->check_conditions increase_temp Increase Temperature or Use Microwave Irradiation check_conditions->increase_temp Temperature Low? check_catalyst Catalyst Used? Is it Active? check_conditions->check_catalyst Temp OK increase_temp->check_catalyst optimize_catalyst Optimize Catalyst Loading or Use Fresh Catalyst check_catalyst->optimize_catalyst Yes check_hydrolysis Check Hydrolysis Step (TLC Analysis) check_catalyst->check_hydrolysis No optimize_catalyst->check_hydrolysis check_hydrolysis->start Complete, still low yield extend_hydrolysis Extend Hydrolysis Time or Increase Base check_hydrolysis->extend_hydrolysis Incomplete extend_hydrolysis->start Re-evaluate

Caption: A decision tree for troubleshooting low yields.

References

Sources

Optimization

Technical Support Center: Purification of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid

Welcome to the technical support guide for the purification of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 21801-80-9). This document is designed for researchers, chemists, and drug development professionals wh...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 21801-80-9). This document is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating this key intermediate from complex reaction mixtures. We will address common questions and troubleshooting scenarios with scientifically grounded explanations to streamline your purification workflow.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification strategy for 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid.

Question: What are the most probable impurities in my crude reaction mixture?

Answer: The impurity profile depends heavily on the synthetic route employed. For common syntheses of imidazo[1,2-a]pyridines, such as the Tschitschibabin reaction or multicomponent reactions, you can expect the following impurities[1][2]:

  • Unreacted Starting Materials: Typically, unreacted 2-amino-4-methylpyridine and the α-carbonyl reactant (e.g., ethyl 2-chloroacetoacetate or a related compound).

  • Basic Impurities: Residual 2-amino-4-methylpyridine and other nitrogenous bases.

  • Neutral Impurities: Non-polar side products or byproducts from the condensation reaction.

  • Reaction Catalysts: If a metal catalyst (e.g., Copper, Palladium) was used, trace metals might be present[3][4].

  • Solvents: High-boiling point solvents like DMF or DMSO may persist after initial workup.

Question: I have a crude solid. What is the most robust and straightforward purification method to try first?

Answer: For a heterocyclic compound bearing a carboxylic acid, acid-base extraction is the most powerful and highly recommended initial purification technique[5][6]. This method exploits the acidic nature of your target compound. By treating the crude mixture (dissolved in an organic solvent) with a mild aqueous base like sodium bicarbonate, the carboxylic acid is deprotonated to form a water-soluble sodium salt.[7] This salt selectively migrates to the aqueous layer, leaving most neutral and basic impurities behind in the organic layer.[6] Subsequent acidification of the aqueous layer will precipitate your purified product.[6][8]

Question: Can I just recrystallize the crude solid directly without performing an extraction?

Answer: While direct recrystallization is sometimes possible, it is often inefficient for removing a diverse range of impurities. If starting materials or significant side products are present, they may co-crystallize with your product, leading to poor purity. Recrystallization is most effective as a final polishing step after a bulk purification method like acid-base extraction has removed the majority of dissimilar impurities.[8] Performing an extraction first will give you a much cleaner material to recrystallize, resulting in higher final purity and better crystal formation.[9]

Question: Is silica gel column chromatography a good choice for this compound?

Answer: It can be, but with important caveats. 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid is a polar, acidic, and nitrogen-containing heterocyclic compound. Such molecules can exhibit problematic behavior on standard silica gel, including:

  • Strong Adsorption: The acidic carboxyl group and basic nitrogen atoms can bind irreversibly to the acidic silica surface.

  • Peak Tailing (Streaking): This leads to poor separation and mixed fractions.

  • On-Column Degradation: The acidic nature of silica can sometimes degrade sensitive compounds.[10]

If chromatography is necessary, we recommend trying a short plug of silica first to remove baseline impurities or considering reverse-phase HPLC for high-purity analytical or small-scale separations.[10][11]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery After Acid-Base Extraction 1. Incomplete Deprotonation: The pH of the aqueous layer was not sufficiently basic to fully convert the carboxylic acid to its salt.[12] 2. Incomplete Precipitation: The pH of the aqueous layer was not made sufficiently acidic to fully protonate and precipitate the product.[12] 3. Product Solubility: Your compound may have some solubility in the acidic aqueous solution.1. Verify pH: When extracting with base (e.g., NaHCO₃), ensure the aqueous phase reaches a pH of 8-9 using pH paper. Add base portion-wise until effervescence ceases and the pH is stable. 2. Ensure Complete Acidification: When precipitating, add acid (e.g., 1M HCl) dropwise until the pH is ~2-3. Check with pH paper. Cool the mixture in an ice bath to maximize precipitation. 3. Back-Extraction: If you suspect product loss, extract the acidified aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x volumes) to recover any dissolved product.[7]
Product Precipitates as an Oil or Sticky Solid 1. "Oiling Out": The compound is coming out of solution above its melting point or is precipitating too rapidly, trapping impurities.[13] 2. Incomplete Removal of Impurities: The presence of impurities can disrupt crystal lattice formation.1. Control Precipitation Rate: Add the acid slowly while vigorously stirring the aqueous solution in an ice bath. Slowing the rate of precipitation encourages the formation of a crystalline solid. 2. Attempt Trituration: If an oil forms, decant the aqueous layer, add a small amount of a solvent in which the product is poorly soluble (e.g., cold water, diethyl ether, or hexanes), and vigorously scratch or sonicate the mixture to induce crystallization. 3. Re-purify: If the solid remains intractable, redissolve it in an organic solvent and repeat the acid-base extraction.
Recrystallization Fails or Yields are Poor 1. Incorrect Solvent Choice: The solvent may be too good (product remains soluble when cold) or too poor (product doesn't dissolve when hot).[9] 2. Too Much Solvent Used: Using an excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[13] 3. Rapid Cooling: Cooling the solution too quickly promotes the formation of small, impure crystals or prevents crystallization altogether.[13]1. Systematic Solvent Screening: Test solubility in small vials with various solvents (e.g., ethanol, methanol, water, ethyl acetate, toluene, or mixtures thereof). A good solvent will dissolve the compound when hot but not when cold.[12] 2. Use Minimal Hot Solvent: Add just enough boiling solvent to fully dissolve the solid. If too much was added, carefully evaporate some solvent to reach the saturation point.[13] 3. Ensure Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop, then transfer it to an ice bath. Insulating the flask can further slow the cooling rate and promote the growth of larger, purer crystals.[13]
Compound Streaks on a Silica Gel TLC Plate 1. Strong Interaction with Silica: The acidic and basic sites on your molecule are interacting strongly with the acidic silica gel. 2. Inappropriate Mobile Phase: The polarity of the eluent is not optimized.1. Modify the Mobile Phase: Add a small amount of a polar, acidic, or basic modifier to the eluent. For an acidic compound like this, adding 0.5-1% acetic acid to your mobile phase (e.g., ethyl acetate/hexanes) can significantly improve peak shape by keeping the compound protonated. Alternatively, using a more polar solvent system with methanol can also help. 2. Consider a Different Stationary Phase: If streaking persists, try TLC on alumina (neutral or basic) or a reverse-phase (C18) plate.[10]
Final Product is Colored (Yellow/Brown) 1. Trace Metal Impurities: Residual palladium or copper catalysts can cause discoloration.[3] 2. Oxidized Impurities: Highly conjugated impurities or degradation products formed during the reaction or workup can be intensely colored.1. Charcoal Treatment: During recrystallization, after dissolving your compound in the hot solvent, add a very small amount of activated charcoal (1-2% by weight), swirl for a few minutes, and perform a hot filtration to remove the charcoal and adsorbed colored impurities. Caution: Using too much charcoal can adsorb your product and reduce yield.[13] 2. Repeat Purification: A persistent color may indicate the need for a second purification step (e.g., recrystallization after an extraction).

Part 3: Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed for the primary purification of the crude reaction mixture to isolate the acidic product from neutral and basic impurities.

Workflow Diagram: Acid-Base Extraction

crude Crude Reaction Mixture dissolve 1. Dissolve in Organic Solvent (e.g., Ethyl Acetate) crude->dissolve sep_funnel 2. Transfer to Separatory Funnel dissolve->sep_funnel add_base 3. Add sat. NaHCO₃(aq) and Shake sep_funnel->add_base separate 4. Separate Layers add_base->separate org_layer Organic Layer (Neutral/Basic Impurities) separate->org_layer Discard or analyze aq_layer Aqueous Layer (Product as Sodium Salt) separate->aq_layer acidify 5. Acidify with 1M HCl to pH 2-3 aq_layer->acidify filter 6. Collect Solid by Vacuum Filtration acidify->filter wash 7. Wash with Cold Water filter->wash product Purified Product wash->product

Caption: Workflow for purifying carboxylic acids via acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane). Use approximately 10-20 mL of solvent per gram of crude material.

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Mixing: Stopper the funnel and shake vigorously, venting frequently to release the CO₂ gas that evolves. Continue shaking until gas evolution ceases.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean flask or beaker. Add more NaHCO₃ solution to the organic layer and repeat the extraction two more times to ensure all the acidic product has been transferred to the aqueous phase. Combine all aqueous extracts.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise while stirring. Your product, 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid, will precipitate as a solid. Continue adding acid until the solution is strongly acidic (pH 2-3, verified with pH paper).

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid on the filter paper with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid under vacuum to obtain the final product. The purity can be checked by NMR, LC-MS, or melting point.

Protocol 2: Purification by Recrystallization

This protocol is intended as a final purification step for material that is already substantially pure (>85-90%).

Step-by-Step Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent pair identified during preliminary screening. For imidazopyridine carboxylic acids, polar protic solvents like ethanol, methanol, or acetic acid are often good starting points.[12]

  • Dissolution: Place the solid to be recrystallized in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a steam bath or hot plate) with stirring. Continue to add small portions of hot solvent until the solid just completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, or if charcoal decolorization was performed, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of pure, well-defined crystals.[13]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Drying: Collect the crystals by vacuum filtration and dry them under vacuum as described in the extraction protocol.

Troubleshooting Logic Diagram

start Purification Issue Observed q1 What is the main issue? start->q1 low_yield Low Yield q1->low_yield Yield impure Impure Product (TLC/NMR) q1->impure Purity physical Physical Form Issue (Oil, Color) q1->physical Form sol_yield Check pH during extraction/precipitation. Consider back-extraction. low_yield->sol_yield sol_impure Repeat extraction or recrystallize. Consider chromatography. impure->sol_impure sol_physical Slow down precipitation/ cooling rate. Use charcoal for color. physical->sol_physical

Caption: A logical approach to troubleshooting common purification problems.

References

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  • General procedures for the purification of Carboxylic acids . LookChem. [Link]

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  • Purification: Troubleshooting Flash Column Chromatography . University of Rochester, Department of Chemistry. [Link]

  • Wang, Z., et al. (2020). Highly Enantioselective Lewis Acid Catalyzed Conjugate Addition of Imidazo[1,2-a]pyridines to α,β-Unsaturated 2-Acylimidazoles under Mild Conditions . Molecules, 25(18), 4256. [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? . ResearchGate. [Link]

  • de la Cruz, J. N., et al. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity . ACS Omega, 8(21), 18743–18762. [Link]

  • 3.6F: Troubleshooting (Crystallization) . Chemistry LibreTexts. [Link]

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  • Imidazopyridine Impurity 1 . Axios Research. [Link]

  • Sęk, A., et al. (2020). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase . Frontiers in Chemistry, 8, 584. [Link]

  • Al-Ostath, R. A., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations . ACS Omega, 7(47), 43236–43249. [Link]

  • da Silva, F. S., et al. (2022). HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines . Beilstein Journal of Organic Chemistry, 18, 145-154. [Link]

  • Purification Troubleshooting . Reddit. [Link]

  • Synthesis of imidazo[1,2-a]pyridines . Organic Chemistry Portal. [Link]

  • Grošelj, U., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives . Heterocycles, 75(6), 1355-1370. [Link]

  • El Bouakher, A., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review . E3S Web of Conferences, 527, 01014. [Link]

  • Volpi, G., et al. (2021). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications . Molecules, 26(11), 3162. [Link]

  • Dar, B. A., & Sharma, V. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review . ChemistrySelect, 7(3), e202103816. [Link]

  • Gao, X., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples . Journal of Chromatographic Science, 58(9), 793-803. [Link]

  • Corona, P., et al. (2020). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction . Molecules, 25(17), 3929. [Link]

  • de la Cruz, J. N., et al. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity . ACS Omega, 8(21), 18743-18762. [Link]

  • 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid . MySkinRecipes. [Link]

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Troubleshooting

Technical Support Center: Imidazo[1,2-a]pyridine Synthesis

A Guide to Troubleshooting Common Side Reactions and Optimizing Protocols Welcome to the technical support center for imidazo[1,2-a]pyridine synthesis. As a core scaffold in numerous marketed drugs like Zolpidem and Alpi...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting Common Side Reactions and Optimizing Protocols

Welcome to the technical support center for imidazo[1,2-a]pyridine synthesis. As a core scaffold in numerous marketed drugs like Zolpidem and Alpidem, the synthesis of this privileged heterocycle is a cornerstone of medicinal chemistry.[1][2] However, its construction is not without challenges, often leading to complex side reactions, low yields, and purification difficulties.

This guide, structured in a question-and-answer format, is designed for researchers, medicinal chemists, and process development scientists. Drawing from extensive field experience and the scientific literature, we will dissect common problems, explain the underlying chemical mechanisms, and provide actionable, step-by-step protocols to help you navigate your synthetic challenges.

Section 1: General Troubleshooting & FAQs

This section addresses broad issues applicable to most imidazo[1,2-a]pyridine synthetic routes.

Question 1: My overall yield is consistently low (<30%), regardless of the specific protocol. What are the fundamental parameters I should investigate first?

Answer: Consistently low yields often point to issues with foundational reaction parameters rather than a specific side reaction. Before undertaking extensive re-optimization, verify the following:

  • Purity of 2-Aminopyridine: The nucleophilicity of both the endocyclic and exocyclic nitrogens of your 2-aminopyridine starting material is critical. Impurities can interfere with the initial condensation or cyclization steps. Verify purity by NMR and consider recrystallization or column chromatography if necessary.

  • Solvent Quality and Water Content: Many imidazo[1,2-a]pyridine syntheses, particularly those involving condensation steps, are sensitive to water. Ensure you are using dry solvents, especially in reactions employing water-sensitive catalysts or intermediates. Some one-pot syntheses, however, are robust enough to be performed in water, which can be a "green" alternative.[3]

  • Atmospheric Control: If your reaction involves air-sensitive reagents or catalysts (e.g., certain copper or palladium species), ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon). Conversely, some modern syntheses are aerobic oxidative couplings that explicitly require air as the oxidant.[3][4] Always check the specific requirements of your chosen method.

  • Temperature Control: Inaccurate temperature monitoring can drastically affect reaction outcomes. Overheating can lead to decomposition and byproduct formation, a known issue in reactions like the Groebke-Blackburn-Bienaymé (GBB).[5] Use a calibrated thermometer and ensure uniform heating.

Question 2: I am struggling with the final purification. My product is contaminated with unreacted 2-aminopyridine, which is difficult to separate by standard column chromatography. What strategies can I employ?

Answer: This is a very common challenge due to the similar polarity of many imidazo[1,2-a]pyridine products and the 2-aminopyridine starting material. Here are several effective purification tactics:

  • Acid-Base Extraction:

    • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid). The basic 2-aminopyridine will be protonated and move into the aqueous layer. Your imidazo[1,2-a]pyridine product, being less basic, should largely remain in the organic phase.

    • Caution: Some products may also have sufficient basicity to be extracted. Always check a small aliquot first and analyze both layers by TLC or LC-MS.

    • Wash the organic layer with saturated sodium bicarbonate solution to remove residual acid, followed by brine. Dry and concentrate to yield the purified product.

  • Chromatography Modifications:

    • Amine-Treated Silica: Pre-treat your silica gel by slurrying it in a solvent system containing 1-2% triethylamine (or ammonia in methanol), then pack the column as usual. This deactivates the acidic silanol groups, reducing the tailing of basic compounds and often improving separation.

    • Gradient Elution: A shallow gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., hexanes or dichloromethane) is often more effective than an isocratic elution.

Section 2: Troubleshooting Specific Synthetic Routes

The Ortoleva-King Reaction and Related Condensations

This classic route typically involves the reaction of a 2-aminopyridine with an α-haloketone or the in situ generation of one from a ketone.

Question 3: My reaction of a 2-aminopyridine with an acetophenone derivative under acid catalysis is giving me a mixture of regioisomers or unexpected byproducts. What is the mechanistic basis for this, and how can I control it?

Answer: This issue often arises from a competition between two distinct mechanistic pathways: the Ketimine pathway and the Ortoleva-King (O-K) pathway .[6]

  • Ketimine Pathway: Involves the initial condensation between the exocyclic amino group of the 2-aminopyridine and the ketone to form a ketimine. Subsequent cyclization and aromatization yield the imidazo[1,2-a]pyridine.

  • Ortoleva-King Pathway: This pathway begins with the reaction of the ketone with an electrophile (like I₂ or Br₂) and the pyridine. The endocyclic nitrogen of 2-aminopyridine attacks the activated ketone, forming an N-phenacylpyridinium intermediate.[7] Subsequent cyclization involving the exocyclic amine leads to the final product.[8][9]

The dominant pathway depends on the substituents, catalyst, and reaction conditions.[6] For instance, electron-withdrawing groups on the acetophenone may favor one pathway over the other.

To gain control, consider a two-step, one-pot approach that explicitly favors the Ortoleva-King pathway, which is often more regioselective. This involves first forming the O-K intermediate, followed by base-mediated cyclization.[8][10]

Competing Pathways Start 2-Aminopyridine + Acetophenone Ketimine_Int Ketimine Intermediate Start->Ketimine_Int Exocyclic N attack (Ketimine Pathway) OK_Int Ortoleva-King Intermediate Start->OK_Int Endocyclic N attack (Ortoleva-King Pathway) Product Imidazo[1,2-a]pyridine Ketimine_Int->Product Cyclization OK_Int->Product Cyclization

Caption: Competing Ketimine and Ortoleva-King pathways.

Question 4: My yields are poor when using a ketone and a halogenating agent (like NBS or I₂) directly. It seems the initial α-halogenation is the rate-limiting step. How can I improve this?

Answer: Direct, in situ α-halogenation can indeed be sluggish. Several strategies can enhance the efficiency of this critical first step:

  • Choice of Halogenating Agent: While elemental iodine (I₂) is common, N-bromosuccinimide (NBS) or even CBrCl₃ can be more effective brominating agents.[3][11]

  • Catalysis: The reaction can be catalyzed by various species. Copper(I) iodide (CuI) has been shown to catalyze the aerobic oxidative synthesis, which proceeds through a catalytic Ortoleva-King reaction.[3] Iron catalysts have also been successfully employed.[9]

  • The "Bromine Shuttle" Phenomenon: In some systems, the 2-aminopyridine itself can act as a "bromine shuttle," facilitating the transfer of a bromine atom from a source like CBrCl₃ to the α-carbon of the ketone.[3] This highlights the multifunctional role this starting material can play.

  • Pre-formation of the α-haloketone: While one-pot reactions are elegant, sometimes the most robust method is to synthesize and purify the α-haloketone separately. This two-step approach provides cleaner starting material for the subsequent condensation and cyclization, often leading to a higher overall yield and simpler purification. This is the basis of the original Tschitschibabin synthesis.[12]

The Groebke-Blackburn-Bienaymé (GBB) Reaction

This powerful three-component reaction (3CR) combines a 2-aminoazine (like 2-aminopyridine), an aldehyde, and an isocyanide to rapidly build molecular complexity.[13][14]

Question 5: My GBB reaction is messy, with low conversion to the desired 3-amino-imidazo[1,2-a]pyridine. What are the most common failure modes?

Answer: The GBB reaction's elegance lies in its convergence, but its success depends on the delicate interplay of three components. Failure often stems from one of these key areas:

  • Isocyanide Instability: This is a primary culprit. Many isocyanides, particularly electron-deficient or sterically unhindered ones, are sensitive to the acidic catalysts used in the GBB reaction and can decompose.[15]

    • Troubleshooting: Use the isocyanide as the limiting reagent if it is precious, or in slight excess if it is prone to decomposition. Add the isocyanide last, after the imine has had a chance to form from the amine and aldehyde.

  • Aldehyde Reactivity:

    • Enolizable Aldehydes: Aldehydes with α-protons can undergo side reactions like self-condensation (aldol).

    • Formaldehyde: Using formaldehyde is known to generate byproducts.[16]

    • Troubleshooting: Use freshly distilled or high-purity aldehydes. Consider protecting groups if other functionalities are interfering.

  • Inefficient Imine Formation: The first step is the formation of an iminium species from the 2-aminopyridine and the aldehyde. If this step is slow or reversible, the overall reaction will be inefficient.

    • Troubleshooting: Ensure your catalyst is active. Common choices include Sc(OTf)₃, NH₄Cl, or I₂.[15][17] Sometimes, pre-stirring the amine and aldehyde with the catalyst for a short period (15-30 min) before adding the isocyanide can improve yields.

GBB Troubleshooting Start Low GBB Reaction Yield Check_Iso Verify Isocyanide Stability (Check for decomposition, use fresh) Start->Check_Iso Check_Ald Assess Aldehyde Reactivity (Purity, side reactions like aldol) Check_Iso->Check_Ald Isocyanide OK Sol_Iso Add isocyanide last; Consider more stable isocyanide Check_Iso->Sol_Iso Problem Found Check_Cat Evaluate Catalyst & Conditions (Screen catalysts, check temp.) Check_Ald->Check_Cat Aldehyde OK Sol_Ald Use fresh aldehyde; Pre-form imine Check_Ald->Sol_Ald Problem Found Sol_Cat Optimize catalyst loading; Control temperature strictly Check_Cat->Sol_Cat Problem Found

Caption: A troubleshooting workflow for the GBB reaction.

Section 3: Optimized Experimental Protocols

Protocol 1: A Robust One-Pot Ortoleva-King Synthesis of 2-Aryl-Imidazo[1,2-a]pyridines

This protocol is adapted from a procedure known to be efficient for a broad range of substrates, proceeding in a tandem, one-pot fashion that favors the Ortoleva-King pathway.[8][10]

Step 1: Formation of the Ortoleva-King Intermediate

  • To a reaction vessel, add the substituted 2-aminopyridine (2.3 equivalents) and the substituted acetophenone (1.0 equivalent).

  • Note: The 2-aminopyridine acts as both reactant and solvent in this neat reaction.

  • Add molecular iodine (I₂) (1.2 equivalents) to the mixture.

  • Heat the reaction mixture to 110 °C and stir for 4 hours under an air atmosphere. The mixture will become a dark, viscous slurry.

  • Monitor the consumption of the acetophenone by TLC or LC-MS.

Step 2: Base-Mediated Cyclization

  • After 4 hours, cool the reaction mixture to approximately 100 °C.

  • Carefully add aqueous sodium hydroxide (NaOH) solution (e.g., 2M) to the vessel.

  • Continue stirring at 100 °C for 1 hour. The reaction should become less viscous as the product forms.

  • Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product using the methods described in Section 1 (e.g., column chromatography on triethylamine-treated silica).

Expected Outcome: This procedure typically yields the desired 2-aryl-imidazo[1,2-a]pyridines in 40-60% yields and is compatible with a range of functional groups.[8]

Protocol 2: Optimizing a Catalytic Groebke-Blackburn-Bienaymé (GBB) Reaction

This protocol provides a general framework for optimizing a GBB reaction, focusing on minimizing common side reactions.

Table 1: Catalyst Screening for the GBB Reaction

CatalystLoading (mol%)SolventTemperature (°C)Notes
Sc(OTf)₃5-10Dichloromethane (DCM) or Acetonitrile (MeCN)Room TempHighly active Lewis acid, but can be expensive and moisture-sensitive.
NH₄Cl20Ethanol (EtOH)Room Temp - 50A mild, inexpensive Brønsted acid catalyst. Good for "green" chemistry approaches.[17]
I₂5-10Ethanol (EtOH)Room TempCost-effective and eco-friendly Lewis acid catalyst, often gives clean reactions.[15]
Yb(OTf)₃10Methanol (MeOH)Room TempAnother effective Lewis acid catalyst.

General Optimization Procedure:

  • In a reaction vial, combine the 2-aminopyridine (1.0 eq), the aldehyde (1.0 eq), and the chosen catalyst (see Table 1) in the selected solvent.

  • Stir the mixture at the desired temperature for 20-30 minutes to facilitate imine formation.

  • Add the isocyanide (1.1 eq) to the reaction mixture.

  • Allow the reaction to stir for 12-24 hours. Monitor progress by TLC or LC-MS, observing the consumption of the limiting reagent (typically the 2-aminopyridine or aldehyde).

  • Upon completion, concentrate the reaction mixture and purify via the methods outlined in Section 1.

  • If yields are low, consider the troubleshooting points in Question 5. Systematically vary the catalyst, solvent, and temperature to find the optimal conditions for your specific substrate combination.

References

  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]

  • Groebke-Blackburn-Bienaym, multicomponent reaction: emerging chemistry for drug discovery. ResearchGate. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]

  • Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters. Available at: [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. Available at: [Link]

  • On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations. RSC Publishing. Available at: [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. Available at: [Link]

  • Scheme 3 Formation of imidazopyridines via Ortoleva-King type reaction... ResearchGate. Available at: [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]

  • Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... ResearchGate. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available at: [Link]

  • Imidazo[1,2-a]pyridines Reactions & Prep. Scribd. Available at: [Link]

  • The Groebke-Blackburn-Bienaymé Reaction. PubMed - NIH. Available at: [Link]

  • Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. PubMed. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Available at: [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). PubMed Central. Available at: [Link]

  • Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Novel One Step Synthesis of Imidazo[1,2-a]pyridines and Zolimidine via Iron/iodine-Catalyzed Ortoleva-King type Protocol. ResearchGate. Available at: [Link]

  • ChemInform Abstract: Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva-King Reaction. ResearchGate. Available at: [Link]

  • Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI. Available at: [Link]

  • Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Zolpidem. Wikipedia. Available at: [Link]

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Optimization

Technical Support Center: Solubility Enhancement for 7-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid in Biological Assays

Welcome to the technical support guide for 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 21801-80-9)[1]. This molecule belongs to the imidazo[1,2-a]pyridine class, a versatile heterocyclic scaffold known for a wi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 21801-80-9)[1]. This molecule belongs to the imidazo[1,2-a]pyridine class, a versatile heterocyclic scaffold known for a wide range of biological activities and applications in medicinal chemistry.[2][3] Researchers frequently encounter challenges with the aqueous solubility of this compound, which can lead to precipitation in assay media, inaccurate concentration measurements, and unreliable experimental outcomes.

This guide provides a structured, in-depth approach to understanding and overcoming these solubility issues. We will move from fundamental principles to practical, step-by-step protocols designed to ensure the successful use of this compound in your biological assays.

Part 1: Frequently Asked Questions - Understanding the Solubility Challenge

This section addresses the core chemical principles governing the solubility of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid.

Q1: Why is 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid poorly soluble in neutral aqueous buffers (e.g., PBS pH 7.4)?

A: The limited solubility arises from its molecular structure, which has two competing features: a large, hydrophobic fused ring system and a polar, ionizable carboxylic acid group. The imidazo[1,2-a]pyridine core is inherently lipophilic, favoring non-aqueous environments.[4] The carboxylic acid group can be protonated (COOH) or deprotonated (COO⁻). At neutral or acidic pH, the group is predominantly in its neutral, protonated form. This form is significantly less soluble in water because it cannot form strong ion-dipole interactions with water molecules.

Q2: How does pH directly influence the solubility of this compound?

A: The solubility of this compound is critically dependent on pH due to the acidic nature of the carboxylic acid group.[5] According to Le Châtelier's principle, adjusting the pH of the solution can shift the equilibrium between the insoluble protonated form and the highly soluble deprotonated (carboxylate anion) form.[6][7] By raising the pH above the compound's pKa, we increase the concentration of the charged carboxylate anion, which dramatically enhances its solubility in aqueous media.[5][8]

G cluster_0 Low pH (Acidic/Neutral) cluster_1 High pH (Basic) Insoluble R-COOH (Protonated, Poorly Soluble) Soluble R-COO⁻ + H⁺ (Deprotonated, Soluble Anion) Insoluble->Soluble Add OH⁻ (Increase pH) Soluble->Insoluble Add H⁺ (Decrease pH)

Caption: pH-dependent equilibrium of the carboxylic acid.

Q3: What are the risks of not ensuring complete solubilization in an experiment?

A: Using a compound that is not fully dissolved can severely compromise your results. Key risks include:

  • Inaccurate Dosing: The actual concentration in solution will be lower than calculated, leading to an underestimation of potency (e.g., inflated IC50 values).

  • Compound Precipitation: Adding a concentrated stock (e.g., in DMSO) to an aqueous buffer can cause the compound to precipitate out, a phenomenon known as "crashing out." This is especially common for poorly soluble drugs.[]

  • False Negatives: If the compound is not available to interact with its biological target, you may incorrectly conclude that it is inactive.

  • Assay Interference: Undissolved particles can interfere with optical measurements (e.g., absorbance, fluorescence) and clog fluidics in automated systems.

Part 2: Troubleshooting Workflows & Experimental Protocols

Follow this logical progression of strategies to achieve optimal solubility. We will start with the most recommended method (pH adjustment) before moving to alternatives.

Strategy 1: pH-Mediated Solubilization (Primary Recommended Method)

This is the most effective and direct method for this specific compound. The goal is to prepare a concentrated stock solution at a basic pH and then dilute it into your final, well-buffered assay medium.

  • Objective: To create a 10 mM stock solution of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid.

  • Materials:

    • 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid (MW: 176.17 g/mol )[10][11]

    • 10 mM Sodium Hydroxide (NaOH) in high-purity water.

    • Calibrated pH meter.

    • Vortex mixer and/or sonicator.

  • Procedure:

    • Weigh out 1.76 mg of the compound and place it in a sterile microcentrifuge tube.

    • Add 1.0 mL of 10 mM NaOH. This provides a 1:1 molar ratio of base to your acidic compound, which should be sufficient to deprotonate and dissolve it.

    • Vortex the solution vigorously for 1-2 minutes. If any particulates remain, place the tube in a bath sonicator for 5-10 minutes.

    • Visually inspect the solution against a dark background to ensure it is a clear, homogenous solution free of any precipitate.

    • Verification (Optional but Recommended): Measure the pH of the stock solution. It should be in the basic range (typically pH 8-9).

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

Causality: By using a stoichiometric amount of a weak base, we ensure the complete conversion of the carboxylic acid to its highly soluble carboxylate salt form, facilitating dissolution in an aqueous system without resorting to organic solvents.[5][6]

Strategy 2: Utilizing Co-solvents (Alternative Method)

If pH adjustment is not compatible with your assay system, or if the compound remains insoluble, a co-solvent approach can be used. Dimethyl sulfoxide (DMSO) is the most common choice, but its concentration in the final assay must be minimized to avoid cellular toxicity.[12]

Co-SolventTypical Starting Stock Conc.Max Final Assay Conc. (Cell-based)Notes
DMSO 10 - 50 mM< 0.5% (v/v), ideally ≤ 0.1%Can induce cellular stress and apoptosis at higher concentrations. Always include a vehicle control.[12]
Ethanol 10 - 50 mM< 0.5% (v/v)Can exhibit higher cytotoxicity than DMSO for some cell lines.[12]
PEG 400 10 - 50 mM< 1% (v/v)Generally less toxic than DMSO/Ethanol but can be more viscous.
  • Objective: To prepare a 20 mM stock solution in 100% DMSO and dilute it appropriately for a cellular assay.

  • Materials:

    • 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid

    • 100% Anhydrous DMSO

    • Assay buffer/media

  • Procedure:

    • Weigh 3.52 mg of the compound and add it to a sterile tube.

    • Add 1.0 mL of 100% DMSO.

    • Vortex or sonicate until fully dissolved to create your 20 mM stock.

    • Crucial Step - Dilution: Perform serial dilutions. To achieve a final assay concentration of 10 µM with a final DMSO concentration of 0.1%, you would add 1 µL of a 10 mM intermediate DMSO stock into 999 µL of assay media. Never add the highly concentrated stock directly into the final assay volume , as this increases the risk of precipitation.

    • Essential Control: Prepare a "vehicle control" by adding the same final concentration of DMSO (e.g., 0.1%) without the compound to a separate assay well. This accounts for any effects of the solvent itself.[12]

Causality: Co-solvents like DMSO are water-miscible organic solvents that reduce the overall polarity of the aqueous medium.[][13] This lowers the energy barrier for solvating the hydrophobic imidazopyridine core, thereby increasing solubility.[14]

Decision-Making Workflow

This flowchart will guide you through the process of selecting the appropriate solubilization strategy.

Caption: Step-by-step solubility troubleshooting workflow.

Part 3: Final Verification and Best Practices

Q: How can I be certain my compound is fully dissolved and not a micro-suspension?

A: Visual inspection is the first step. A true solution will be perfectly clear with no visible particles, even when viewed under magnification or against a light source. For a more rigorous check, centrifuge the stock solution at high speed (e.g., >10,000 x g) for 10-15 minutes. If a pellet forms, the compound is not fully dissolved.

Q: My assay buffer is heavily buffered. Will adding a small amount of basic stock solution affect the final pH?

A: This is a critical consideration. A robust buffer system (e.g., 25-50 mM HEPES) should resist significant pH changes from the addition of a small volume of your basic stock. However, it is best practice to always measure the pH of your final assay medium after adding the compound to confirm it remains within the desired experimental range. If a significant shift occurs, you may need to prepare your stock in a less concentrated base or readjust the final pH.

Q: Are there more advanced methods if these strategies fail?

A: Yes. For extremely challenging cases, formulation technologies can be employed. These include:

  • Inclusion Complexes: Using cyclodextrins to encapsulate the hydrophobic portion of the molecule.[14]

  • Surfactant Micelles: Employing non-ionic surfactants to form micelles that can carry the drug in aqueous solution.[14]

  • Lipid-based Formulations: Formulating the compound in lipid-based delivery systems, though this is more common for in vivo studies.[14] These methods require specialized formulation expertise and are typically considered after exhausting pH and co-solvent approaches.

References

  • National Center for Biotechnology Information. (2024). Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. [Link]

  • Fiveable. (n.d.). pH and Solubility. AP Chem. [Link]

  • National Center for Biotechnology Information. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2014). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PubMed Central. [Link]

  • LinkedIn. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • National Center for Biotechnology Information. (2019). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. PubMed Central. [Link]

  • ResearchGate. (2021). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]

  • YouTube. (2023, December 19). Does Solution pH Control The Extent Of Solubility?. [Link]

  • askIITians. (n.d.). How does pH affect solubility?. [Link]

  • National Center for Biotechnology Information. (2011). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PubMed Central. [Link]

  • SpringerLink. (2023, March 3). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. [Link]

  • Chemistry LibreTexts. (2023, April 12). 17.5: Solubility and pH. [Link]

  • National Center for Biotechnology Information. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. [Link]

  • ResearchGate. (2017). Advances in Synthesis and Application of Imidazopyridine Derivatives. [Link]

  • MDPI. (2019, March 9). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. [Link]

  • ResearchGate. (2024). Synthetic strategies for the preparation of imidazopyridines. [Link]

  • National Center for Biotechnology Information. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. PubMed Central. [Link]

  • ResearchGate. (2024, June 6). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. [Link]

  • ResearchGate. (2019). Design, synthesis and biological evaluation of imidazopyridine/imidazopyrimidine-benzimidazole conjugates as potential anticancer agents. [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • MySkinRecipes. (n.d.). 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid. [Link]

  • Frontiers. (n.d.). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. [Link]

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Troubleshooting

Technical Support Center: Overcoming Resistance to Imidazo[1,2-a]pyridine-Based Drugs

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine-based drugs. This guide is designed to provide in-depth troubleshooting advice a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine-based drugs. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during your experiments. We will delve into the common mechanisms of resistance to this promising class of therapeutic agents and provide detailed protocols to help you identify and potentially overcome these challenges in your research.

I. Understanding Imidazo[1,2-a]pyridine-Based Drugs: A Quick Primer

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide range of biological activities, including anticancer and antitubercular effects.[1] These agents often exert their effects by targeting key cellular pathways involved in cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR signaling cascade, or specific enzymes crucial for pathogen viability.[2][3] However, as with many targeted therapies, the emergence of drug resistance is a significant challenge.

II. Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses common issues that can be mistaken for drug resistance and provides initial troubleshooting steps.

Q1: My imidazo[1,2-a]pyridine-based drug is showing lower than expected cytotoxicity in my cancer cell line. Is this resistance?

A1: Not necessarily. Several experimental factors can lead to reduced efficacy in cytotoxicity assays like the MTT assay. Before concluding that you are observing resistance, consider the following troubleshooting steps:

  • Drug Integrity and Solubility: Confirm the purity and concentration of your compound. Ensure it is fully dissolved in the solvent and that the final solvent concentration in your cell culture medium is not exceeding non-toxic levels (typically <0.5% for DMSO).[4] Precipitated drug will not be effective.

  • Cell Seeding Density: Inconsistent or inappropriate cell numbers can significantly affect results. Too few cells may lead to a weak signal, while too many can result in over-confluence and nutrient depletion, altering their response to the drug.[4]

  • Assay-Specific Issues: For MTT assays, ensure the incubation time is sufficient for formazan crystal formation (typically 1-4 hours) and that the formazan is completely solubilized before reading the absorbance.[4][5] Interference from colored compounds or phenol red in the medium can also be a factor.[4]

  • Cytostatic vs. Cytotoxic Effects: Your compound may be inhibiting cell proliferation (cytostatic) rather than inducing cell death (cytotoxic). Consider performing a cell cycle analysis or a colony formation assay to distinguish between these effects.

Q2: My results are not reproducible between experiments. What could be the cause?

A2: Lack of reproducibility is a common challenge. Key factors to standardize include:

  • Cell Health and Passage Number: Use cells in the logarithmic growth phase and within a consistent, low passage number range to avoid genetic drift and altered phenotypes.[4]

  • Reagent Consistency: Prepare fresh reagents when possible and avoid multiple freeze-thaw cycles of stock solutions.[4]

  • Standardized Timelines: Ensure consistent incubation times for cell seeding, drug treatment, and assay development across all experiments.[4]

Troubleshooting Guide for Inconsistent Cytotoxicity Assay Results
Problem Potential Cause Recommended Solution
Low Absorbance Readings (MTT Assay) Insufficient cell number.Optimize cell seeding density through a titration experiment.
Short incubation time with MTT reagent.Increase incubation time to allow for adequate formazan formation.
Incomplete formazan solubilization.Ensure complete dissolution of formazan crystals with sufficient solvent and mixing.
High Background Signal Microbial contamination.Regularly test for and eliminate contamination.
Interference from test compound or medium.Use phenol red-free medium; run controls with compound in cell-free medium.
Edge Effects Evaporation from outer wells of the plate.Fill perimeter wells with sterile PBS or medium and do not use for experimental data.[4]
Poor Reproducibility Inconsistent cell health or passage number.Use cells at a consistent, low passage number and in the logarithmic growth phase.
Variability in reagent preparation.Prepare fresh reagents and avoid repeated freeze-thaw cycles.
Inconsistent incubation times.Strictly adhere to a standardized experimental timeline.

III. Investigating Mechanisms of Acquired Resistance

If you have ruled out the experimental variables above and your cell line has developed a decreased sensitivity to an imidazo[1,2-a]pyridine-based drug over time, you are likely observing acquired resistance. The following sections detail the primary mechanisms of resistance and how to investigate them.

A. Target Protein Alterations

One of the most direct mechanisms of resistance is a change in the drug's molecular target.

Q3: How can I determine if a mutation in the target protein is causing resistance?

A3: The primary method is to sequence the gene encoding the target protein in both your sensitive (parental) and resistant cell lines.

  • For Anticancer Agents: If your imidazo[1,2-a]pyridine drug targets a specific kinase in the PI3K/Akt/mTOR pathway, for example, you would sequence the relevant genes (e.g., PIK3CA, AKT1). While specific mutations conferring resistance to imidazo[1,2-a]pyridine-based PI3K inhibitors are not yet widely documented, mutations in these kinases are a known mechanism of resistance to other drugs targeting this pathway.

  • For Antitubercular Agents: In the case of imidazo[1,2-a]pyridines targeting Mycobacterium tuberculosis, resistance is well-characterized. For instance, mutations in the qcrB gene, which encodes a subunit of the electron transport ubiquinol cytochrome c reductase, are a known cause of resistance.

Caption: Workflow for identifying resistance-conferring mutations in a target gene.

B. Increased Drug Efflux

Cancer cells can develop resistance by overexpressing ATP-binding cassette (ABC) transporters, which act as pumps to actively remove drugs from the cell, thereby reducing their intracellular concentration.

Q4: How can I determine if drug efflux pumps are responsible for resistance to my imidazo[1,2-a]pyridine compound?

A4: You can investigate this through several approaches:

  • Western Blot Analysis: Compare the protein expression levels of common ABC transporters, such as ABCB1 (P-glycoprotein) and ABCG2 (BCRP), in your sensitive and resistant cell lines. An increased level in the resistant line is a strong indicator of this mechanism.

  • Functional Efflux Assays: Use a fluorescent substrate of these pumps, such as Rhodamine 123 for ABCB1, to measure their activity.[6][7] Resistant cells overexpressing the pump will retain less of the fluorescent dye. You can also test if a known inhibitor of the pump can restore sensitivity to your drug.

  • Combination Therapy: Some imidazo[1,2-a]pyridine derivatives have been shown to inhibit ABCB1 and ABCG2 themselves.[1] You can test if co-administration of your drug with a known efflux pump inhibitor resensitizes the resistant cells.

Efflux_Pump_Workflow cluster_0 Cell Treatment cluster_1 Measurement & Analysis cluster_2 Interpretation Cells Sensitive & Resistant Cells Treatment Incubate with Rhodamine 123 (+/- Efflux Pump Inhibitor) Cells->Treatment Flow Analyze by Flow Cytometry Treatment->Flow Analysis Compare Mean Fluorescence Intensity Flow->Analysis Low_Fluorescence Low Fluorescence in Resistant Cells (Indicates High Efflux) Analysis->Low_Fluorescence Restored_Fluorescence Fluorescence Restored by Inhibitor (Confirms Pump Activity) Analysis->Restored_Fluorescence

Caption: Workflow for assessing drug efflux pump activity using a fluorescent substrate.

C. Activation of Bypass Signaling Pathways

Even if your drug effectively inhibits its primary target, cancer cells can sometimes compensate by activating alternative "bypass" signaling pathways to maintain their growth and survival.

Q5: My drug inhibits its target, but the cells are still proliferating. How can I investigate bypass signaling?

A5: This is a common mechanism of resistance to kinase inhibitors. If your imidazo[1,2-a]pyridine compound targets the PI3K/Akt pathway, cells may develop resistance by upregulating other receptor tyrosine kinases (RTKs) such as HER2 or IGF-1R.[8][9][10]

  • Phospho-Receptor Tyrosine Kinase (RTK) Array: This antibody-based array allows you to simultaneously screen for changes in the phosphorylation status of a wide range of RTKs. Comparing the profiles of your sensitive and resistant cell lines (treated with your drug) can reveal which alternative pathways have been activated.

  • Western Blot Analysis: Once you have identified candidate bypass pathways from an array, you can confirm their activation by performing western blots for the phosphorylated (active) forms of these RTKs and their downstream effectors (e.g., p-HER2, p-IGF-1R, p-ERK).

  • Combination Therapy: To functionally validate the role of a bypass pathway, you can test whether co-administering your imidazo[1,2-a]pyridine drug with an inhibitor of the identified bypass kinase (e.g., a HER2 inhibitor or an IGF-1R inhibitor) can overcome resistance.

Bypass_Signaling cluster_resistance Resistance Mechanism RTK RTK (e.g., EGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Drug Imidazo[1,2-a]pyridine PI3K Inhibitor Drug->PI3K Inhibits Bypass_RTK Bypass RTK (e.g., HER2, IGF-1R) Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Bypass_RTK->Ras_Raf_MEK_ERK Activates Ras_Raf_MEK_ERK->Proliferation Activates

Caption: Activation of a bypass signaling pathway can overcome inhibition of the PI3K/Akt pathway.

IV. Detailed Experimental Protocols

This section provides step-by-step protocols for key experiments discussed in this guide.

Protocol 1: Generation of a Drug-Resistant Cancer Cell Line

This protocol describes a common method for generating a drug-resistant cell line through continuous exposure to escalating drug concentrations.[11][12][13][14][15]

  • Determine the initial IC50: Perform a dose-response experiment (e.g., MTT assay) to determine the half-maximal inhibitory concentration (IC50) of your imidazo[1,2-a]pyridine drug on the parental cell line.

  • Initial Drug Exposure: Culture the parental cells in a medium containing the drug at a concentration equal to or slightly below the IC50.

  • Monitor and Passage: Initially, you may observe significant cell death. Continue to culture the surviving cells, replacing the drug-containing medium every 2-3 days. When the cells recover and reach about 80% confluency, passage them into a new flask with the same drug concentration.

  • Dose Escalation: Once the cells are proliferating steadily at the current drug concentration, increase the drug concentration by a factor of 1.5 to 2.

  • Repeat: Repeat steps 3 and 4 for several months. The cells should gradually become more tolerant to the drug.

  • Characterization: Periodically (e.g., every 4-6 weeks), determine the IC50 of the drug on the cultured cells and compare it to the parental line. A significant increase in the IC50 (e.g., >5-fold) indicates the development of resistance.

  • Establish a Resistant Cell Line: Once a stable and significant level of resistance is achieved, the cell line can be considered resistant. Expand and freeze down stocks of the resistant cell line for future experiments.

Protocol 2: Western Blotting for PI3K/Akt/mTOR Pathway Activation

This protocol outlines the steps to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.[16][17][18][19]

  • Cell Lysis: After treating your sensitive and resistant cells with your compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of your target proteins (e.g., p-Akt (Ser473), total Akt, p-mTOR, total mTOR) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the activation status of the pathway.

Protocol 3: Sanger Sequencing for Target Gene Mutation Analysis

This protocol provides a general workflow for identifying mutations in a target gene.[20][21][22][23][24]

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from both your parental and resistant cell lines.

  • Primer Design: Design PCR primers that flank the exons or specific regions of your target gene where mutations are suspected.

  • PCR Amplification: Perform PCR to amplify the target DNA region from the genomic DNA of both cell lines.

  • PCR Product Purification: Purify the PCR products to remove primers and dNTPs.

  • Sequencing Reaction: Set up sequencing reactions using the purified PCR products as a template, a sequencing primer (either the forward or reverse PCR primer), and a kit containing fluorescently labeled dideoxynucleotides (ddNTPs).

  • Capillary Electrophoresis: The sequencing products are separated by size using capillary electrophoresis on an automated DNA sequencer.

  • Data Analysis: The sequencer generates a chromatogram showing the fluorescent signal for each base. Analyze the sequence data using software to align the sequences from the parental and resistant cells and identify any base changes (mutations).

V. Concluding Remarks

Overcoming drug resistance is a critical aspect of cancer and infectious disease research. The imidazo[1,2-a]pyridine scaffold continues to be a source of promising therapeutic candidates. A thorough understanding of the potential mechanisms of resistance and the application of the experimental strategies outlined in this guide will empower you to effectively troubleshoot unexpected results, elucidate the underlying biology of resistance in your models, and ultimately contribute to the development of more durable and effective therapies.

VI. References

  • Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT. (URL: [Link])

  • Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. (URL: [Link])

  • Establishment of Drug-resistant Cell Lines - Creative Bioarray. (URL: [Link])

  • Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC - NIH. (URL: [Link])

  • MTT assay problems, while testing anticancer activity - MTT, Proliferation and Cytotoxicity Assay - Protocol Online. (URL: [Link])

  • Schematic representation of the protocol used to develop... - ResearchGate. (URL: [Link])

  • Ways to generate drug-resistant cancer cell lines? - ResearchGate. (URL: [Link])

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC - NIH. (URL: [Link])

  • QMUL Science Alive: DNA sequencing of cancer gene mutations - YouTube. (URL: [Link])

  • Sanger Sequencing for BRCA1 c.68_69del, BRCA1 c.5266dup and BRCA2 c.5946del Mutation Screen on Pap Smear Cytology Samples - MDPI. (URL: [Link])

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC - NIH. (URL: [Link])

  • Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC - NIH. (URL: [Link])

  • Evaluation of Sanger Sequencing Method for ESR1 Mutation Detection in Primary Breast Tumor. (URL: [Link])

  • Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed. (URL: [Link])

  • Fluorescent substrates for flow cytometric evaluation of efflux inhibition in ABCB1, ABCC1, and ABCG2 transporters - PMC - PubMed Central. (URL: [Link])

  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed - NIH. (URL: [Link])

  • Western blot analysis of PI3K/Akt/mTOR signaling pathways. Quantitative... - ResearchGate. (URL: [Link])

  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PMC - PubMed Central. (URL: [Link])

  • IGF1R as druggable target mediating PI3K-δ inhibitor resistance in a murine model of chronic lymphocytic leukemia - NIH. (URL: [Link])

  • Resistance to Anti-HER2 Therapies in Gastrointestinal Malignancies - MDPI. (URL: [Link])

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis - ResearchGate. (URL: [Link])

  • IGF1R as druggable target mediating PI3K-δ inhibitor resistance in a murine model of chronic lymphocytic leukemia - PubMed. (URL: [Link])

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PubMed Central. (URL: [Link])

  • Rhodamine 123 (Rho123) efflux by ABCB1 transporters in Lucena‐1 cells... - ResearchGate. (URL: [Link])

  • Imidazo[1,2-a] pyrazines as novel PI3K inhibitors | Request PDF - ResearchGate. (URL: [Link])

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - NIH. (URL: [Link])

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - ResearchGate. (URL: [Link])

  • ABCB1-dependent efflux of rhodamine 123 (Rh123) in resistant SLK cells... - ResearchGate. (URL: [Link])

  • Novel Therapies and Strategies to Overcome Resistance to Anti-HER2-Targeted Drugs. (URL: [Link])

  • Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed. (URL: [Link])

  • Targeting PI3Kα overcomes resistance to KRasG12C inhibitors mediated by activation of EGFR and/or IGF1R - NIH. (URL: [Link])

  • Rational Design of HER2-Targeted Combination Therapies to Reverse Drug Resistance in Fibroblast-Protected HER2+ Breast Cancer Cells - NIH. (URL: [Link])

  • Abstract B238: Novel imidazo[1,2-a]pyridines as inhibitors of the IGF-1R tyrosine kinase. (URL: [Link])

Sources

Optimization

Technical Support Center: Mitigating Off-Target Effects of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid and its Analogs

Welcome to the technical support center for researchers working with the promising imidazo[1,2-a]pyridine scaffold, specifically focusing on 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid and its derivatives. This guid...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with the promising imidazo[1,2-a]pyridine scaffold, specifically focusing on 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid and its derivatives. This guide is designed for drug development professionals and scientists who are looking to optimize the selectivity of their compounds and troubleshoot potential off-target effects. Our approach is rooted in established scientific principles, explaining the causality behind experimental choices to empower your research.

PART 1: Frequently Asked Questions (FAQs) - Understanding the Core Issues

This section addresses fundamental questions regarding 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid and the nature of off-target effects.

Q1: What is the therapeutic potential of the imidazo[1,2-a]pyridine scaffold, and what role does the 7-methyl-3-carboxylic acid substitution play?

A1: The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This scaffold is present in several marketed drugs.[1] Derivatives have been developed as potent inhibitors of various enzymes, including kinases like PI3K and Mer/Axl, as well as targeting processes like β-Amyloid plaque formation and mycobacterial growth.[2][3][4][5][6][7]

The substitutions at the 3, 6, and 7-positions of the imidazo[1,2-a]pyridine ring are critical for determining potency and selectivity.[8][9] Specifically, the carboxylic acid at the C3-position and the methyl group at the C7-position are key determinants of biological activity and are often used as anchor points for further chemical modification to optimize potency and pharmacokinetic properties.[6][10]

Q2: What are "off-target" effects, and why are they a concern for this class of compounds?

A2: Off-target effects are unintended interactions of a drug with proteins other than its primary therapeutic target.[11] For compounds like kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target binding is a significant concern.[11][12] Such unintended interactions can lead to a variety of undesirable outcomes, including:

  • Misleading Experimental Results: Attributing a biological effect to the inhibition of the primary target when it is actually caused by an off-target interaction.

  • Cellular Toxicity: Inhibition of essential cellular machinery can lead to cell death, confounding assay results.[11]

  • Adverse Clinical Side Effects: In a therapeutic context, off-target effects are a major cause of drug toxicity and failure in clinical trials.[13]

Q3: How can I proactively anticipate potential off-target effects for my compound?

A3: Anticipating off-target effects early in the drug discovery process can save significant time and resources.[13] A combination of computational and experimental approaches is most effective.

  • Computational Prediction: A powerful first step is to use in silico tools to predict potential off-target interactions. These methods use algorithms based on chemical similarity, machine learning, and protein pocket comparisons to screen your compound against vast databases of known protein targets.[13][14][15] This can provide a list of testable hypotheses for potential off-targets.[14]

  • Structure-Activity Relationship (SAR) Analysis: Examining the SAR of the imidazo[1,2-a]pyridine scaffold reveals patterns in how structural modifications affect selectivity. For example, slight changes to the substituent at the 3-position can have a strong impact on activity, while the 6-position may tolerate a broader range of modifications.[8]

PART 2: Troubleshooting Guide - Identifying and Confirming Off-Target Effects

This section provides a structured approach to diagnosing issues that may arise during your experiments.

Issue 1: I'm observing unexpected or inconsistent cellular phenotypes that don't align with the known function of my primary target.

This is a classic sign of potential off-target activity. The observed phenotype could be due to the modulation of an entirely different signaling pathway.

Workflow for Investigating Unexpected Phenotypes

workflow1 A Unexpected Cellular Phenotype Observed B Step 1: Validate On-Target Engagement in a Cellular Context A->B Is the primary target engaged? C Step 2: Perform Broad-Spectrum Off-Target Screening B->C Yes E Orthogonal Compound Testing B->E No/Uncertain D Step 3: Analyze and Validate Potential Off-Targets C->D F Pathway Analysis (Western Blot, Phosphoproteomics) D->F Validate pathway modulation G Direct Binding Assays (SPR, ITC) D->G Confirm direct binding H Cellular Target Engagement (CETSA, NanoBRET) D->H Confirm cellular engagement

Caption: Workflow for diagnosing unexpected cellular effects.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that your compound is binding to its intended target within the complex environment of a live cell.

  • Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with your 7-methylimidazo[1,2-a]pyridine-3-carboxylic acid analog at an effective concentration (e.g., 5x EC50) and another set with a vehicle control (e.g., DMSO) for 1-2 hours.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into several PCR tubes for each condition (vehicle and compound-treated).

  • Heat Shock: Place the PCR tubes in a thermal cycler and apply a temperature gradient for 3 minutes (e.g., from 40°C to 65°C).

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (containing stabilized, target-bound protein) from the precipitated, denatured protein by centrifugation at high speed.

  • Protein Analysis: Analyze the supernatant by Western blot using an antibody specific for your primary target.

  • Interpretation: A shift in the melting curve to a higher temperature in the compound-treated samples indicates that your compound is binding to and stabilizing the target protein.

Issue 2: My compound exhibits high cytotoxicity at concentrations required for on-target activity.

This can occur if the compound is inhibiting an essential off-target protein, such as a kinase involved in cell cycle progression.

Troubleshooting High Cytotoxicity
Potential Cause Recommended Action Expected Outcome
Off-Target Kinase Inhibition 1. Perform a kinome-wide selectivity screen: Use a commercial service to profile your compound against a large panel of kinases (e.g., >400 kinases).[16] 2. Test structurally distinct inhibitors: Use an inhibitor with a different chemical scaffold that targets the same primary kinase.[11]1. Identification of specific off-target kinases that are potently inhibited. This provides a rationale for the observed cytotoxicity and a path for medicinal chemistry optimization. 2. If cytotoxicity persists with a different scaffold, it suggests the effect may be on-target. If the new compound is not cytotoxic, it supports an off-target hypothesis for your original compound.
Inappropriate Dosage 1. Perform a detailed dose-response curve: Determine the lowest effective concentration that achieves the desired on-target effect. 2. Compare IC50 (biochemical) vs. EC50 (cellular): A large discrepancy can indicate poor cell permeability or off-target effects dominating at higher concentrations.Minimized cytotoxicity while maintaining the desired on-target activity.
Compound Solubility Issues 1. Check solubility in your cell culture media. 2. Always include a vehicle control (e.g., DMSO) at the same final concentration. [11]Prevents compound precipitation which can cause non-specific toxicity and ensures the solvent itself is not the source of cytotoxicity.

PART 3: Mitigation and Optimization Strategies

Once off-target activities have been identified, the next step is to mitigate their effects or rationally design them out of your molecule.

Q4: My kinome scan revealed potent inhibition of several off-target kinases. What are my next steps?

A4: This is a common and tractable challenge in drug discovery. The goal is to make structural modifications that decrease binding to the off-target while maintaining or improving affinity for the primary target.

Structure-Based Design and SAR

The structure-activity relationship (SAR) of the imidazo[1,2-a]pyridine scaffold provides a roadmap for chemical modification.

sar scaffold Imidazo[1,2-a]pyridine Core C2 Position C3 Position C6 Position C7 Position C8 Position mod2 Often substituted with aryl groups. Modifications here can impact kinase pocket interactions. scaffold:f1->mod2 mod3 Carboxylic acid or carboxamide common. Highly sensitive to modification. Key for potency and target interaction. scaffold:f2->mod3 mod6 Tolerates a wide range of substituents. Useful for modifying physicochemical properties (solubility, metabolism). scaffold:f3->mod6 mod7 Methyl group here is critical for activity in some series (e.g., anti-TB). Can be varied to tune selectivity. scaffold:f4->mod7 mod8 Substitution can influence selectivity and potency. scaffold:f5->mod8

Caption: Key modification sites on the imidazo[1,2-a]pyridine scaffold.

Strategy:

  • Obtain Crystal Structures: If available, overlay the crystal structures of your primary target and a key off-target kinase.

  • Identify Differences: Look for differences in the amino acid residues lining the binding pockets.

  • Rational Modification: Design modifications to your compound that exploit these differences. For example, if the off-target has a bulkier "gatekeeper" residue, adding a larger substituent to your compound at a corresponding position may create a steric clash that prevents binding to the off-target, while being accommodated by the primary target.

  • Iterative Synthesis and Screening: Synthesize the new analogs and re-screen them for both on-target and off-target activity to confirm that selectivity has improved. Optimization of an imidazo[1,2-a]pyridine series has been successfully used to afford highly selective inhibitors.[4]

References

Troubleshooting

Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid

Welcome to the technical support guide for the synthesis of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid. This molecule is a crucial heterocyclic building block in medicinal chemistry, frequently utilized in the deve...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid. This molecule is a crucial heterocyclic building block in medicinal chemistry, frequently utilized in the development of novel therapeutics, including anxiolytic agents and kinase inhibitors.[1][2] While the bench-scale synthesis is well-documented, scaling up production presents unique challenges that require careful consideration of reaction kinetics, thermodynamics, and purification strategies.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by researchers and process chemists. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your process with confidence.

Overall Synthetic Workflow

The most common and scalable synthetic route is a two-step process starting from 4-methyl-2-aminopyridine. The first step is a condensation/cyclization reaction to form the ethyl ester intermediate, followed by a basic hydrolysis to yield the final carboxylic acid product.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis A 4-Methyl-2-aminopyridine + Ethyl 2-chloroacetoacetate B Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate A->B Reflux in EtOH C Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate D 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid C->D 1. LiOH, EtOH/H₂O 2. Acidification

Caption: General two-step synthesis of the target compound.

Troubleshooting and Frequently Asked Questions (FAQs)

This section is divided by the synthetic stage to directly address specific issues.

Part 1: Cyclization (Ester Formation)

Question 1: My cyclization reaction is sluggish, with significant starting material remaining even after extended reflux. What are the primary causes and how can I improve the conversion rate?

Answer: This is a common issue when scaling up condensation reactions. Several factors could be at play:

  • Insufficient Thermal Energy: While ethanol is a common solvent, ensuring a vigorous reflux is critical. On a larger scale, heat transfer can be less efficient. Confirm that the internal temperature of the reaction mixture is consistently at the boiling point of the solvent. For particularly stubborn reactions, switching to a higher-boiling solvent like n-butanol may be necessary to provide more thermal energy to overcome the activation barrier.[3]

  • Reagent Purity and Stoichiometry: The purity of both 4-methyl-2-aminopyridine and the alkylating agent (e.g., ethyl 2-chloroacetoacetate or ethyl bromopyruvate) is paramount. Impurities can interfere with the reaction. Additionally, ensure the stoichiometry is correct; a slight excess (1.05-1.1 equivalents) of the alkylating agent can sometimes help drive the reaction to completion, but a large excess can complicate purification.

  • Water Scavenging: The condensation reaction releases water, which can inhibit the reaction equilibrium.[3] While not always necessary in refluxing ethanol, if the reaction stalls, the use of a Dean-Stark trap (more applicable for solvents like toluene) or the addition of a compatible drying agent could be beneficial.[3]

Question 2: The reaction mixture turns dark brown or black upon heating, and I'm isolating a significant amount of an intractable byproduct. What is causing this decomposition?

Answer: Dark coloration often points to thermal decomposition or polymerization side reactions. The imidazopyridine core, while aromatic, can be sensitive to prolonged heating under certain conditions.

  • Cause: The likely cause is the formation of complex polymeric materials from the starting materials or intermediates at elevated temperatures. This is exacerbated by localized overheating, which is a greater risk in large reactors with inefficient mixing.

  • Prevention:

    • Temperature Control: Avoid exceeding the necessary reflux temperature. Implement a well-controlled heating mantle or oil bath with good agitation to ensure even heat distribution.

    • Inert Atmosphere: While many protocols run this reaction open to the air, performing the reaction under an inert atmosphere (Nitrogen or Argon) can minimize oxidative side reactions that may contribute to color formation.

    • Reaction Time: Do not prolong the reaction unnecessarily. Monitor the reaction by TLC or LC-MS and proceed to work-up as soon as the starting aminopyridine is consumed.

Part 2: Hydrolysis and Isolation

Question 3: My hydrolysis (saponification) of the ethyl ester is incomplete. How can I ensure full conversion to the carboxylic acid?

Answer: Incomplete hydrolysis is typically a result of suboptimal reaction conditions or phase-transfer limitations, which become more pronounced at scale.

  • Base and Solvent Selection: Lithium hydroxide (LiOH) is often preferred due to the high aqueous solubility of its carboxylate salt, which can facilitate the reaction.[4] A co-solvent system like Ethanol/Water or THF/Water is crucial to ensure the ester is fully dissolved and can interact with the aqueous base.

  • Driving the Reaction: Increasing the temperature to a gentle reflux (e.g., 60-70 °C) can significantly accelerate the rate of hydrolysis. Ensure you are using a sufficient excess of the base (typically 2-3 equivalents) to drive the equilibrium towards the product.

Parameter Recommendation for Scale-Up Rationale
Base LiOH·H₂O (2-3 eq.)High solubility of lithium carboxylate salt prevents precipitation of the intermediate salt.[4]
Solvent EtOH/H₂O (e.g., 3:1 v/v)Ensures homogeneity of both the organic ester and the aqueous base.
Temperature 60-70 °CProvides sufficient energy for saponification without significant solvent loss or degradation.
Time 4-12 hours (Monitor by TLC/LCMS)Reaction should be monitored to avoid unnecessary heating and potential side reactions.

Question 4: After acidifying the reaction mixture to precipitate the product, I get very low recovery. The product seems to remain in the aqueous solution. What is the best isolation strategy?

Answer: This is the most critical challenge in this synthesis. The product is amphoteric, meaning it has both a basic nitrogen (on the pyridine ring) and an acidic carboxylic acid group. Its solubility in water is highly dependent on the pH.

  • The Isoelectric Point: To minimize water solubility and induce precipitation, you must adjust the pH to the molecule's isoelectric point (pI). At this pH, the molecule has a net-zero charge. For imidazopyridine carboxylic acids, this is often in the weakly acidic range (pH 3-5).

  • Troubleshooting Workflow: If simple acidification with HCl to pH 3-4 does not yield a precipitate, consider the following steps.

G start Low product recovery after acidification check_ph Verify pH is at pI (e.g., 3-5) with a calibrated meter start->check_ph cool Cool the mixture to 0-5 °C and stir for several hours check_ph->cool pH is correct saturate Saturate aqueous layer with NaCl ('Salting Out') extract Extract with a polar organic solvent (e.g., n-butanol, 10% IPA in CHCl₃) saturate->extract Still no precipitate saturate->cool Attempt precipitation again success Product Precipitates Filter and Dry extract->success Successful extraction failure Product remains in solution Re-evaluate extraction extract->failure Extraction fails cool->saturate No precipitate cool->success Precipitate forms

Caption: Decision tree for troubleshooting product isolation.

  • Salting Out: Adding a large amount of a neutral salt like sodium chloride (NaCl) to the aqueous solution decreases the solubility of the organic product, often forcing it to precipitate.

  • Extraction: If precipitation fails, extraction with a more polar solvent like n-butanol or a mixture such as 10% isopropanol in chloroform may be required. However, this is less desirable at scale due to the large solvent volumes needed.[5]

Experimental Protocols

Protocol 1: Scale-Up Synthesis of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate

Materials:

  • 4-Methyl-2-aminopyridine (1.0 eq)

  • Ethyl 2-chloroacetoacetate (1.1 eq)

  • Ethanol (approx. 5-10 mL per gram of aminopyridine)

Procedure:

  • To a reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge the 4-methyl-2-aminopyridine and ethanol.

  • Begin stirring to dissolve the solid.

  • Slowly add the ethyl 2-chloroacetoacetate to the mixture over 20-30 minutes. An initial exotherm may be observed; maintain the temperature below 40 °C during the addition.

  • Once the addition is complete, slowly heat the reaction mixture to a steady reflux (approx. 78-80 °C).

  • Maintain the reflux for 8-16 hours, monitoring the reaction progress by TLC or LC-MS for the disappearance of the 4-methyl-2-aminopyridine.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the bulk of the ethanol.

  • Dilute the residue with ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, which can be used directly in the next step or purified by recrystallization from an ethanol/water mixture.

Protocol 2: Scale-Up Hydrolysis and Isolation of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid

Materials:

  • Crude Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate (1.0 eq)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.5 eq)

  • Ethanol / Deionized Water (3:1 v/v)

  • Hydrochloric Acid (e.g., 3M HCl)

Procedure:

  • In a reactor, dissolve the crude ester in the ethanol/water solvent mixture.

  • Add the solid LiOH·H₂O. A mild exotherm may occur.

  • Heat the mixture to 65 °C and stir for 4-12 hours. Monitor the disappearance of the starting ester by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off any inorganic insolubles.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Cool the remaining aqueous solution in an ice bath to 0-5 °C.

  • Slowly and with vigorous stirring, add hydrochloric acid dropwise to adjust the pH to approximately 3.5. A thick precipitate should form. Continuously monitor the pH with a calibrated meter.

  • Once the target pH is reached, continue to stir the cold slurry for at least 1-2 hours to ensure complete precipitation.

  • Isolate the solid product by filtration. Wash the filter cake with cold deionized water, followed by a cold non-polar solvent like diethyl ether to aid in drying.

  • Dry the product under vacuum at 40-50 °C to a constant weight.

References

Optimization

Technical Support Center: Enhancing the Metabolic Stability of Imidazo[1,2-a]Pyridine Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the metabolic stability of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid and related analogues. Our goal is to equip you with the scientific rationale and practical protocols needed to overcome common challenges in your drug discovery programs.

Section 1: Understanding the Metabolic Profile of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid

This section addresses the fundamental metabolic liabilities inherent to the imidazo[1,2-a]pyridine scaffold.

Q1: What are the primary metabolic "hotspots" on the 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid structure?

A1: The structure of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid presents three primary regions susceptible to metabolic modification. Identifying these "soft spots" is the first step in designing more robust analogues.

  • Imidazo[1,2-a]pyridine Core: This electron-deficient heterocyclic system is a known substrate for Aldehyde Oxidase (AO), which catalyzes oxidation on electron-poor carbon atoms.[1][2] This is often a major clearance pathway for this class of compounds.

  • C7-Methyl Group: Alkyl groups on aromatic rings are classic sites for oxidation by Cytochrome P450 (CYP) enzymes, typically leading to hydroxylation to form an alcohol, which can be further oxidized to an aldehyde or carboxylic acid.

  • C3-Carboxylic Acid: This functional group is a prime handle for Phase II conjugation reactions, particularly glucuronidation mediated by UDP-glucuronosyltransferases (UGTs), which increases water solubility and facilitates excretion.[3]

Caption: Likely metabolic hotspots on the parent compound.

Q2: Why is Aldehyde Oxidase (AO) a special concern for this chemical series?

A2: While CYPs are often the primary focus in drug metabolism, AO has emerged as a critical enzyme for the clearance of heterocyclic compounds.[4] Unlike CYPs, which typically oxidize electron-rich sites, AO targets electron-deficient carbons, such as those found in aza-heterocycles like imidazopyridines.[5] A drug discovery program that successfully engineers out CYP liabilities by introducing nitrogen atoms into an aromatic system may inadvertently create a substrate for AO.[6] Furthermore, there are marked species differences in AO activity, making it difficult to predict human clearance from preclinical animal models.[2]

Section 2: Experimental Design & Troubleshooting Guide

This section provides practical advice for designing experiments and interpreting metabolic stability data.

Q3: My compound is highly unstable in human liver microsomes (HLM). What is the likely cause and what are my next troubleshooting steps?

A3: High clearance in HLM strongly suggests metabolism by Phase I enzymes, primarily CYPs, as microsomes are enriched with these enzymes but lack most cytosolic enzymes like AO.[7]

  • Causality: The instability is likely due to CYP-mediated oxidation, probably at the C7-methyl group. The reaction requires the cofactor NADPH to proceed.[8]

  • Troubleshooting Steps:

    • Confirm NADPH-Dependence: Run the assay with a control group where NADPH is omitted. If the compound remains stable in the absence of NADPH, CYP-mediated metabolism is the confirmed pathway.

    • Identify Contributing CYPs: Use recombinant human CYP (rhCYP) isoforms (e.g., CYP3A4, 2D6, 2C9) to pinpoint which specific enzyme is responsible. The imidazo[1,2-a]pyridine scaffold has been identified in inhibitors of CYP3A4.[9]

    • Metabolite Identification: Use high-resolution LC-MS/MS to identify the metabolites formed. Look for a mass shift of +16 Da, which corresponds to the addition of an oxygen atom (hydroxylation).

Q4: My compound is stable in HLM but shows rapid clearance in suspended hepatocytes. What does this discrepancy indicate?

A4: This is a classic result that points towards metabolic pathways not present in microsomes. Hepatocytes contain a full complement of both Phase I and Phase II enzymes, as well as cytosolic enzymes.[10][11]

  • Causality & Interpretation:

    • Aldehyde Oxidase (AO): Since the compound is stable in microsomes, the hepatocyte instability is likely driven by cytosolic enzymes like AO.[1]

    • Phase II Conjugation: Direct conjugation of the carboxylic acid group (e.g., glucuronidation) is another strong possibility.

    • Other Oxidative Enzymes: While less common, other non-CYP enzymes present in hepatocytes could also be involved.

  • Troubleshooting Workflow:

Troubleshooting_Workflow Start Compound stable in HLM, unstable in hepatocytes Hypothesis Hypothesis: Metabolism is driven by AO or Phase II enzymes Start->Hypothesis TestAO Run hepatocyte or cytosol assay with AO inhibitor (e.g., hydralazine) Hypothesis->TestAO TestPhaseII Run hepatocyte assay without UDPGA cofactor Hypothesis->TestPhaseII ResultAO_Yes Stability Increases TestAO->ResultAO_Yes  Yes ResultAO_No No Change TestAO->ResultAO_No  No ResultPII_Yes Stability Increases TestPhaseII->ResultPII_Yes  Yes ResultPII_No No Change TestPhaseII->ResultPII_No  No ConclusionAO Conclusion: AO is a major clearance pathway ResultAO_Yes->ConclusionAO ConclusionOther Conclusion: Other enzymes or pathways are involved ResultAO_No->ConclusionOther ConclusionPII Conclusion: Glucuronidation is a major clearance pathway ResultPII_Yes->ConclusionPII ResultPII_No->ConclusionOther

Caption: Troubleshooting workflow for HLM-stable compounds.

Q5: How should I interpret and present metabolic stability data for my analogues?

A5: Clear data presentation is crucial for making informed decisions in a structure-activity relationship (SAR) study. Data should be summarized in a table that allows for easy comparison of structural changes with metabolic outcomes. Key parameters to report are half-life (t½) and intrinsic clearance (CLint).[12]

Analogue Modification HLM t½ (min) Hepatocyte t½ (min) Hepatocyte CLint (µL/min/10^6 cells)
Parent 7-CH₃15< 5250
Analogue 1 7-CD₃ (Deuterated)451285
Analogue 2 Block C5 with F143035
Analogue 3 COOH to Tetrazole162838
Caption: Example data summary for SAR analysis.

Section 3: Medicinal Chemistry Strategies to Enhance Stability

This section outlines practical chemical modifications to address the identified metabolic liabilities.

Q6: What are the most effective strategies to block metabolism at each hotspot?

A6: A targeted approach based on your experimental findings is most effective.

  • To Block C7-Methyl CYP-mediated Oxidation:

    • Deuteration: Replacing the C-H bonds with stronger C-D bonds can slow the rate of CYP-mediated hydrogen atom abstraction (the kinetic isotope effect). This is a subtle modification that is less likely to impact potency.[13]

    • Fluorination: Replacing the methyl group with a difluoromethyl (CHF₂) or trifluoromethyl (CF₃) group deactivates the position towards oxidation.[13]

    • Steric Shielding: Introducing a larger group adjacent to the methyl group can physically block the metabolic enzyme from accessing the site.[14]

  • To Block AO-mediated Core Oxidation:

    • Site Blocking: Based on metabolite identification or computational modeling, identify the specific carbon atom on the imidazopyridine ring that is being oxidized by AO. Introducing a small, blocking group like fluorine at this position is a highly effective strategy.[1]

    • Electronic Modulation: Altering the electronic properties of the ring, for instance by adding another nitrogen atom (scaffold hopping from imidazopyridine to imidazopyrimidine), can make the core less susceptible to AO-mediated metabolism.[6]

  • To Block Carboxylic Acid Conjugation:

    • Bioisosteric Replacement: Replace the carboxylic acid with a bioisostere that is less prone to Phase II conjugation, such as a tetrazole. This can maintain the desired acidic properties required for target engagement while improving metabolic stability.

Section 4: Key Experimental Protocols

Here we provide standardized, step-by-step protocols for the most common in vitro metabolic stability assays.

Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)
  • Objective: To determine the rate of disappearance of a test compound due to Phase I metabolism.

  • Principle: The test compound is incubated with HLM in the presence of the necessary cofactor (NADPH). The reaction is stopped at various time points, and the remaining concentration of the parent compound is quantified by LC-MS/MS.[7]

  • Methodology:

    • Reagent Preparation:

      • Prepare a 1 M stock of NADPH in buffer.

      • Prepare a 1 µM working solution of the test compound in buffer (final DMSO concentration < 0.5%).

      • Thaw pooled HLM on ice. Dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.

    • Incubation:

      • Pre-warm the HLM suspension and compound solution at 37°C for 5 minutes.

      • Initiate the reaction by adding the NADPH stock solution to the HLM/compound mixture.

      • For negative controls, add buffer instead of NADPH.

    • Time Points & Quenching:

      • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.

      • Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard.

    • Sample Processing & Analysis:

      • Vortex the quenched samples and centrifuge at >3,000 g for 10 minutes to pellet the protein.

      • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

      • Quantify the peak area ratio of the test compound to the internal standard at each time point.

    • Data Analysis:

      • Plot the natural log of the percent remaining of the test compound versus time.

      • Determine the half-life (t½) from the slope of the linear regression (t½ = 0.693 / slope).

      • Calculate intrinsic clearance (CLint).

Protocol 2: Metabolic Stability in Suspended Human Hepatocytes
  • Objective: To determine the rate of disappearance of a test compound due to the combined action of Phase I and Phase II metabolism.

  • Principle: This assay uses intact liver cells, which contain a full suite of metabolic enzymes and cofactors, providing a more comprehensive picture of metabolic clearance.[10][15]

  • Methodology:

    • Cell Preparation:

      • Thaw cryopreserved hepatocytes according to the supplier's protocol.[16]

      • Perform a cell count and viability check (e.g., using Trypan Blue). Viability should be >80%.

      • Resuspend the viable cells in pre-warmed incubation medium to a final density of 1 x 10⁶ viable cells/mL.

    • Incubation:

      • Add the test compound to the cell suspension in a non-coated plate to achieve a final concentration (e.g., 1 µM).

      • Place the plate in an incubator (37°C, 5% CO₂) on an orbital shaker.

    • Time Points & Quenching:

      • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the cell suspension.

      • Quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard.

    • Sample Processing & Analysis:

      • Follow steps 4 and 5 from the Microsomal Stability Protocol.

References

  • Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Journal of Medicinal Chemistry. [Link]

  • Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. IJPPR. [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Future Medicinal Chemistry. [Link]

  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. New England Drug Metabolism Discussion Group. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

  • The position of imidazopyridine and metabolic activation are pivotal factors in the antimutagenic activity of novel imidazo[1,2-a]pyridine derivatives. Mutation Research. [Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. ResearchGate. [Link]

  • Microsomal Stability Assay. Evotec (formerly Cyprotex). [Link]

  • Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. PubMed Central. [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters. [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. ACS Omega. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]

  • Exploring the untapped pharmacological potential of imidazopyridazines. RSC Advances. [Link]

  • How to Conduct an In Vitro Metabolic Stability Study. BioIVT. [Link]

  • Aldehyde oxidase and its role as a drug metabolizing enzyme. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Identification of Imidazopyridines as Selective Inhibitors of the Cytochrome P450 Enzyme CYP3A4. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]

  • The role of aldehyde oxidase in drug metabolism. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Underprediction of Drug Clearance by Aldehyde Oxidase (AO)–Mediated Drug Metabolism. Xenotech. [Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. Protocols.io. [Link]

  • Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry. [Link]

  • Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery. The AAPS Journal. [Link]

  • Metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) by human cytochrome P4501B1. ResearchGate. [Link]

  • A Comprehensive Investigation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Metabolism in the Mouse. Chemical Research in Toxicology. [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules. [Link]

  • Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Frontiers in Chemistry. [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Imidazo[1,2-a]pyridine Derivatives' Activity: A Guide for Drug Discovery Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities.[1][2][3] This guide provides a...

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities.[1][2][3] This guide provides a comparative analysis of the biological activities of various imidazo[1,2-a]pyridine derivatives, offering insights into their structure-activity relationships (SAR) and mechanisms of action. The content herein is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

Introduction to the Imidazo[1,2-a]pyridine Scaffold

Imidazo[1,2-a]pyridines are bicyclic aromatic compounds formed by the fusion of an imidazole and a pyridine ring. This unique structural arrangement confers upon them a wide range of biological properties, including anticancer, anti-inflammatory, antiviral, and antibacterial activities.[1][4] Several marketed drugs, such as zolpidem (an insomnia therapeutic) and alpidem (an anxiolytic), feature this core structure, underscoring its therapeutic potential.[1][2] The amenability of the imidazo[1,2-a]pyridine ring to substitution at various positions allows for the fine-tuning of its pharmacological profile, making it an attractive scaffold for the design of new drug candidates.

Anticancer Activity: Targeting Key Oncogenic Pathways

Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including cell proliferation, survival, and metastasis.[5][6]

Inhibition of Kinase Signaling Pathways

A prominent mechanism of action for many anticancer imidazo[1,2-a]pyridine derivatives is the inhibition of protein kinases that are often dysregulated in cancer.

  • PI3K/mTOR Pathway: Several studies have reported the development of potent imidazo[1,2-a]pyridine-based inhibitors of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival.[5][6][7] For instance, a series of derivatives showed potent dual inhibition of PI3K and mTOR.[8] Compound 15a from this series exhibited excellent kinase selectivity and significant tumor growth inhibition in xenograft models.[8] Another study identified a derivative, 13k , as a potent PI3Kα inhibitor with IC50 values in the nanomolar range against various tumor cell lines.[7] This compound was shown to induce G2/M phase cell cycle arrest and apoptosis in HCC827 cells.[7]

  • c-Met Kinase: The receptor tyrosine kinase c-Met is another important target. Novel imidazo[1,2-a]pyridine derivatives have been designed as potent and selective c-Met inhibitors.[9][10] Compound 22e demonstrated a strong potency against c-Met kinase (IC50 = 3.9 nM) and inhibited c-Met phosphorylation and downstream signaling.[9][10] It also showed significant tumor growth inhibition with good oral bioavailability.[9][10]

  • Nek2 Kinase: Overexpression of Nek2 is associated with poor prognosis in several cancers. A series of imidazo[1,2-a]pyridine derivatives were designed as Nek2 inhibitors, with compound 28e showing a promising IC50 of 38 nM against MGC-803 gastric cancer cells.[11]

Microtubule Polymerization Inhibition

Some imidazo[1,2-a]pyridine-oxadiazole hybrids have been shown to exert their antiproliferative effects by inhibiting microtubule polymerization.[12] Compound 6d displayed high potency against A549 lung cancer cells with an IC50 value of 2.8 µM and was found to induce apoptosis.[12]

Covalent Inhibition of KRAS G12C

A novel series of imidazo[1,2-a]pyridine derivatives have been developed as covalent inhibitors of the KRAS G12C mutant, a key driver in many intractable cancers.[13] Compound I-11 was identified as a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells.[13]

Comparative Anticancer Activity Data
Compound IDTargetCell LineIC50 (µM)Reference
IP-5, IP-6, IP-7 Akt signaling pathwayHCC1937 (Breast)Not specified[5]
Compound 6 AKT/mTOR pathwayA375 (Melanoma), HeLa (Cervical)0.14, 0.21[6]
6d DNA synthesisHepG2 (Liver)Not specified[14]
6i DNA synthesisHepG2 (Liver)Not specified[14]
22e c-MetEBC-10.045[9][10]
13k PI3KαVarious0.09 - 0.43[7]
15a PI3K/mTORHCT116, HT-29Not specified[8]
Compound C OxidoreductaseMCF7 (Breast), PC3 (Prostate)Not specified[15]
6d (hybrid) Microtubule polymerizationA549 (Lung)2.8[12]
28e Nek2MGC-803 (Gastric)0.038[11]

Signaling Pathway of Imidazo[1,2-a]pyridine Derivatives in Cancer

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Nek2 Nek2 CellCycle Cell Cycle Arrest Nek2->CellCycle Microtubules Microtubule Dynamics Microtubules->CellCycle Apoptosis Apoptosis Proliferation->Apoptosis Imidazo Imidazo[1,2-a]pyridine Derivatives Imidazo->RTK Inhibition Imidazo->PI3K Inhibition Imidazo->mTOR Inhibition Imidazo->Nek2 Inhibition Imidazo->Microtubules Disruption

Caption: Inhibition of key oncogenic signaling pathways by imidazo[1,2-a]pyridine derivatives.

Anti-inflammatory Activity: Modulation of Inflammatory Mediators

Chronic inflammation is a key driver of various diseases, including cancer. Imidazo[1,2-a]pyridine derivatives have been investigated for their anti-inflammatory properties.

Inhibition of NF-κB and STAT3 Signaling

A novel imidazo[1,2-a]pyridine derivative, MIA, was shown to exert anti-inflammatory effects by suppressing the NF-κB and STAT3 signaling pathways in breast and ovarian cancer cell lines.[16][17] MIA increased the expression of IκBα and BAX while suppressing STAT3 phosphorylation and Bcl-2 expression.[16] Co-administration with curcumin enhanced these anti-inflammatory effects.[16][17]

COX-2 Inhibition

Some imidazo[1,2-a]pyridine carboxylic acid derivatives have been shown to preferentially inhibit COX-2, a key enzyme in the inflammatory cascade.[18] Docking studies indicated binding to the active pockets of both COX-1 and COX-2.[18]

Mechanism of Anti-inflammatory Action

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Inflammatory Receptor STAT3 STAT3 Receptor->STAT3 NFkB_path NF-κB Pathway Receptor->NFkB_path Inflammatory_Genes Expression of Inflammatory Genes (iNOS, COX-2) STAT3->Inflammatory_Genes NFkB_path->Inflammatory_Genes COX2 COX-2 COX2->Inflammatory_Genes Imidazo Imidazo[1,2-a]pyridine Derivatives Imidazo->STAT3 Inhibition of Phosphorylation Imidazo->NFkB_path Suppression Imidazo->COX2 Inhibition

Caption: Modulation of inflammatory pathways by imidazo[1,2-a]pyridine derivatives.

Antibacterial and Antiviral Activity

The imidazo[1,2-a]pyridine scaffold has also been explored for its potential in combating infectious diseases.

Antibacterial Activity

Numerous imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[19][20][21] Structure-activity relationship studies have shown that the nature and position of substituents on the imidazo[1,2-a]pyridine ring significantly influence the antibacterial potency.[20] For example, chalcone derivatives of imidazo[1,2-a]pyridines have shown excellent to good activity against various bacterial strains.[21] Molecular docking studies suggest that some of these compounds may exert their activity by inhibiting bacterial DNA gyrase.[20]

Comparative Antibacterial Activity Data
Compound IDTarget BacteriaActivityReference
9a Bacillus subtilisHigh activity[20]
Chalcones (4a-4f) E. coli, P. aeruginosa, S. aureus, S. pyogenesExcellent to good[21]
Azo-derivatives (4a-f) Gram-positive and Gram-negative strainsMICs of 0.5–1.0 mg/mL[22]
Imidazopyridine-thiazole hybrids Model bacteriaRemarkable activity[23]
Antiviral Activity

Imidazo[1,2-a]pyridines have also demonstrated promising antiviral activity, particularly against herpesviruses and HIV.[24][25]

  • Anti-herpesvirus Activity: Certain 2-aryl-3-pyrimidyl-imidazo[1,2-a]pyridines have shown potent activity against herpes simplex viruses, with some compounds exhibiting in vitro activity similar to or better than acyclovir.[26]

  • Anti-HIV Activity: The synthesis and antiviral activity of dibromoimidazo[1,2-a]pyridines bearing a thioether side chain have been reported, with SAR studies identifying hydrophobicity as a key factor for activity.[24] Chalcone-based imidazo[1,2-a]pyridine derivatives have also been evaluated for their anti-HIV properties, with molecular docking studies suggesting strong binding affinities with HIV-1 reverse transcriptase and HIV-2 protease.[27]

Experimental Protocols

MTT Assay for Cytotoxicity Assessment

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability and proliferation.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT Assay Workflow

G Start Start Step1 Seed Cells in 96-well plate Start->Step1 Step2 Treat with Imidazo Derivatives Step1->Step2 Step3 Add MTT Solution Step2->Step3 Step4 Solubilize Formazan with DMSO Step3->Step4 Step5 Measure Absorbance at 570 nm Step4->Step5 Step6 Calculate IC50 Step5->Step6 End End Step6->End

Caption: Step-by-step workflow of the MTT assay for evaluating cytotoxicity.

Disc Diffusion Method for Antibacterial Screening

This method is widely used to test the susceptibility of bacteria to antibiotics and other antimicrobial agents.

Protocol:

  • Prepare Bacterial Lawn: Inoculate a sterile nutrient agar plate with a standardized bacterial suspension to create a uniform lawn.

  • Disc Application: Place sterile paper discs impregnated with known concentrations of the imidazo[1,2-a]pyridine derivatives onto the agar surface. Include a negative control (disc with solvent) and a positive control (disc with a standard antibiotic like streptomycin).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where bacterial growth has been inhibited.

  • Interpretation: A larger zone of inhibition indicates greater antibacterial activity.

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine scaffold continues to be a highly valuable framework in the quest for novel therapeutic agents. The diverse biological activities, coupled with the synthetic tractability of this heterocyclic system, provide a fertile ground for the development of new drugs targeting a wide array of diseases. Future research should focus on optimizing the lead compounds through medicinal chemistry approaches to enhance their potency, selectivity, and pharmacokinetic properties. Furthermore, a deeper understanding of the molecular targets and mechanisms of action will be crucial for the successful clinical translation of these promising derivatives.

References

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2023). Bioimpacts. [Link]

  • Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. (n.d.). Journal of Medicinal Chemistry. [Link]

  • Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents. (2000). Journal of Medicinal Chemistry. [Link]

  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. (2019). Bioorganic Chemistry. [Link]

  • Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. (1990). Chemical and Pharmaceutical Bulletin. [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (2022). Organic & Biomolecular Chemistry. [Link]

  • Synthesis of imidazo[1,2-a]pyridines as antiviral agents. (1998). Journal of Medicinal Chemistry. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Molecules. [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (2019). Oncology Letters. [Link]

  • Design and synthesis of novel imidazo[1,2-a]pyridine derivatives and their anti-bacterial activity. (2019). ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. (2018). ACS Medicinal Chemistry Letters. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. (2018). ACS Medicinal Chemistry Letters. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Medicinal Chemistry. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Infectious Disorders - Drug Targets. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Infectious Disorders - Drug Targets. [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2023). BioImpacts. [Link]

  • Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives. (2015). Der Pharma Chemica. [Link]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023). Molecules. [Link]

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  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2016). Current Topics in Medicinal Chemistry. [Link]

  • Synthesis and Antibacterial Activity of New Imidazo[1,2-a]pyridines Festooned with Pyridine, Thiazole or Pyrazole Moiety. (2021). Polycyclic Aromatic Compounds. [Link]

  • Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives synthesized by Aliwani et al. (n.d.). ResearchGate. [Link]

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  • Synthesis, Characterization, and antiviral evaluation of New Chalcone-Based Imidazo[1,2-a]pyridine Derivatives: Insights from in vitro and in silico Anti-HIV Studies. (2024). Lirias. [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid Analogs

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic system in medicinal chemistry, recognized as a "privileged" structure due to its wide array of biological activities.[1][2] Derivatives of this core have be...

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic system in medicinal chemistry, recognized as a "privileged" structure due to its wide array of biological activities.[1][2] Derivatives of this core have been developed as anticancer, anti-inflammatory, antiviral, and potent antitubercular agents.[3][4][5] This guide focuses specifically on analogs of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid, providing a detailed analysis of their structure-activity relationships (SAR). We will dissect how modifications to this core structure influence biological efficacy, supported by experimental data and protocols, to inform rational drug design for researchers in the field.

The Core Scaffold: Synthetic Accessibility

The imidazo[1,2-a]pyridine ring is typically synthesized via the condensation of a 2-aminopyridine with an α-halocarbonyl compound or through multicomponent reactions.[6][7] For the 7-methyl-3-carboxylic acid core, a common route involves the reaction of 2-amino-4-methylpyridine with a pyruvate equivalent, followed by hydrolysis. The carboxylic acid at the C-3 position serves as a versatile chemical handle for generating diverse libraries of analogs, most commonly amides and esters, through standard coupling procedures.

Below is a generalized workflow for the synthesis of these analogs, which forms the basis for the subsequent SAR discussion.

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Derivatization 2-amino-4-methylpyridine 2-amino-4-methylpyridine Cyclization Cyclization 2-amino-4-methylpyridine->Cyclization Ethyl bromopyruvate Ethyl bromopyruvate Ethyl bromopyruvate->Cyclization Ester_Intermediate Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate Cyclization->Ester_Intermediate Hydrolysis Hydrolysis Ester_Intermediate->Hydrolysis Carboxylic_Acid 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid (Core) Hydrolysis->Carboxylic_Acid Coupling Coupling Carboxylic_Acid->Coupling Amine R-NH2 Amine->Coupling Amide_Analog Amide Analogs Coupling->Amide_Analog

Fig. 1: General synthetic workflow for amide analogs.
Structure-Activity Relationship (SAR) Analysis

The biological activity of imidazo[1,2-a]pyridine analogs is highly sensitive to the nature and position of substituents. The following sections compare how structural modifications at key positions impact therapeutic potential, with a focus on antitubercular and anticancer activities.

The carboxylic acid at the C-3 position is a critical anchor for activity, but its acidic nature can be detrimental to cell permeability and pharmacokinetic properties. Conversion to carboxamides is a common and highly effective strategy to overcome this limitation.

Studies on antitubercular agents have shown that N-substituted imidazo[1,2-a]pyridine-3-carboxamides are potent inhibitors of Mycobacterium tuberculosis (Mtb).[3][5] The nature of the substituent on the amide nitrogen dictates the potency. For example, a series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides demonstrated excellent activity against drug-sensitive Mtb strains, with MIC₉₀ values in the nanomolar range.[3]

Key Insights:

  • Linker is Crucial: The introduction of a phenoxyethyl linker between the C-3 carboxamide and a terminal phenyl ring is a key motif for high potency.

  • Terminal Ring Substitution: Electron-donating groups on the terminal benzene ring generally enhance activity. Compounds with a 4-bromo substituent on the phenoxy ring showed excellent in vitro activity (MIC₉₀: 0.069–0.174 μM) and a favorable safety profile.[3]

  • Alternative Linkers: Replacing the phenoxyethyl linker with a piperazin-1-yl)ethyl moiety has also been identified as a promising alternative, opening new avenues for SAR exploration.[5]

The C-2 position offers another strategic site for modification. Introducing substituents here can modulate the electronic properties and steric profile of the molecule, influencing target engagement.

In the context of anticancer activity, various C-2 aryl groups have been explored.[4] For antitubercular agents, a small alkyl group, typically methyl, is often preferred. This was highlighted in a study where 2-methylimidazo[1,2-a]pyridine-3-carbohydrazides were identified as Mtb pantothenate synthetase (PS) inhibitors. The most active compound from this series exhibited an MIC₉₀ of 4.53 μM against Mtb with no cytotoxicity.[3]

Comparative Data: Anticancer Cytotoxicity of C-2 and C-3 Substituted Analogs

The following table summarizes the cytotoxic activity (IC₅₀) of various imidazo[1,2-a]pyridine analogs against different cancer cell lines. This data illustrates the combined influence of substitutions at both the C-2 and C-3 positions.

Compound IDC-2 SubstituentC-3 SubstituentMCF-7 IC₅₀ (µM)HT-29 IC₅₀ (µM)B16F10 IC₅₀ (µM)Reference
11 Indolep-chlorophenyl amine20.47 ± 0.1016.31 ± 0.0864.81 ± 15.78[8]
12 p-nitrophenylp-chlorophenyl amine66.48 ± 37.874.15 ± 2.93 >100[8]
18 p-fluorophenylp-chlorophenyl amine14.81 ± 0.20 16.31 ± 0.0832.93 ± 0.09[8]
HB7 PhenylOxazole-sulfonamide58.21--[9]
HB9 PhenylAmide Hybrid50.56 (A549) --[9]
HB10 PhenylAmide Hybrid-51.52 (HepG2) -[9]

Data synthesized from multiple sources to illustrate SAR trends.[8][9]

The 7-methyl group is a defining feature of this analog series. Generally, small, lipophilic groups on the pyridine ring are well-tolerated and can enhance binding affinity through van der Waals interactions or by influencing the overall electronic character of the heterocyclic system. In a study of neuropeptide S receptor antagonists, maintaining a 2-methyl group on the imidazopyridine core was found to be critical for activity.[10] While direct comparisons isolating the effect of the 7-methyl group are less common in the literature, its presence in many highly potent compounds suggests it plays a favorable role in establishing the optimal physicochemical properties for cell penetration and target binding.

The following diagram summarizes the key SAR findings discussed.

G cluster_SAR SAR Summary of 7-Methylimidazo[1,2-a]pyridine Core Core C3_label C-3 Position: - Carboxamides enhance activity. - Linker length and nature are critical. - N-(2-phenoxyethyl) optimal for anti-TB. C3_node->C3_label C2_label C-2 Position: - Small alkyl (e.g., Methyl) favorable for anti-TB. - Aryl groups common for anticancer agents. C2_node->C2_label C7_label C-7 Position: - Methyl group generally well-tolerated. - Contributes to optimal lipophilicity. C7_node->C7_label

Fig. 2: Key structure-activity relationship points.
Experimental Protocols

To facilitate further research, this section provides detailed, validated protocols for the synthesis of a key analog and for a standard biological evaluation.

This protocol describes a standard amide coupling reaction, a cornerstone for exploring the C-3 position.

Materials:

  • 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid (1.0 equiv)

  • 2-Phenylethanamine (1.2 equiv)

  • HATU (1,1'-[Azobis(cyclohexanecarbonitrile)]) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Anhydrous DMF (Dimethylformamide)

  • Ethyl acetate (EtOAc), Saturated NaHCO₃ solution, Brine, Anhydrous Na₂SO₄

Procedure:

  • To a solution of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid (1.0 equiv) in anhydrous DMF, add DIPEA (3.0 equiv) and stir for 5 minutes at room temperature.

  • Add HATU (1.2 equiv) to the mixture and stir for an additional 15 minutes.

  • Add 2-phenylethanamine (1.2 equiv) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure amide product.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability and the cytotoxic potential of compounds.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan)

  • 96-well microplates

  • Multichannel pipette, CO₂ incubator, microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL) to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

References

  • Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Deriv
  • Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. (2025).
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. (2022). Taylor & Francis Online.
  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applic
  • Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. (2015). PubMed Central.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). PubMed Central.
  • 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid. BLDpharm.
  • 7-Methyl-Imidazo[1,2-a]pyridine-2-carboxylic acid. Chem-Impex.
  • Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. (2003). PubMed.
  • Design, Synthesis and Anticancer Activity of 2-Arylimidazo[1,2-a]pyridinyl-3-amines. (2024). MDPI.
  • Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide deriv
  • Discovery, Structure-Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. (2017). PubMed.
  • Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. (1998). PubMed.
  • Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. (2021). Frontiers in Chemistry.
  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (2024). Royal Society of Chemistry.
  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2023).
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega.
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). BMC Chemistry.
  • Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. (2025). Chemical Methodologies.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2021). MDPI.
  • Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. (2012).

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Validation

Validating Intracellular Target Engagement of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid: A Comparative Guide to Cellular Methodologies

In the landscape of modern drug discovery, the unequivocal demonstration of a compound's interaction with its intended intracellular target is a cornerstone of a successful therapeutic program. The imidazo[1,2-a]pyridine...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the unequivocal demonstration of a compound's interaction with its intended intracellular target is a cornerstone of a successful therapeutic program. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with analogues showing promise as antituberculosis agents and kinase inhibitors.[1][2] This guide focuses on a specific derivative, 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid, and provides a comparative analysis of state-of-the-art methodologies to validate its engagement with a putative intracellular target. For the purpose of this illustrative guide, we will hypothesize that based on scaffold similarity to known inhibitors, 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid is a novel inhibitor of Activin-like Kinase 2 (ALK2), a serine/threonine kinase implicated in rare genetic diseases and pediatric cancers.[2]

This document will provide an in-depth, objective comparison of three powerful techniques for assessing target engagement in a cellular context: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Photo-Affinity Labeling (PAL). We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate strategy for their specific research needs.

A Comparative Overview of Target Validation Methodologies

At the heart of target validation is the need to confirm a direct physical interaction between a drug candidate and its protein target within the complex milieu of a living cell. The three techniques discussed herein offer distinct approaches to achieving this goal, each with its own set of advantages and limitations.

  • Cellular Thermal Shift Assay (CETSA) operates on the principle of ligand-induced thermal stabilization of the target protein.[3][4] The binding of a small molecule, such as our lead compound, to its target protein can increase the protein's resistance to heat-induced denaturation.

  • Drug Affinity Responsive Target Stability (DARTS) leverages the concept that a protein bound to a small molecule ligand may exhibit altered susceptibility to proteolytic degradation.[5][6][7] This method is particularly advantageous as it does not require any modification of the compound of interest.[7][8]

  • Photo-Affinity Labeling (PAL) is a powerful technique for identifying and validating drug-protein interactions through the formation of a covalent bond upon photoactivation.[9][10][11][12] This method provides direct evidence of interaction but necessitates the synthesis of a modified version of the compound.

In-Depth Methodology Comparison

Cellular Thermal Shift Assay (CETSA)

The core principle of CETSA is that the binding of a ligand to its target protein alters the protein's thermal stability.[13] This change in stability can be monitored by heating cell lysates or intact cells to a range of temperatures and then quantifying the amount of soluble target protein remaining.

G cluster_0 Cell Culture & Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction & Analysis A Plate cells and grow to confluency B Treat cells with 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid or vehicle control A->B C Harvest cells and aliquot into PCR tubes B->C D Heat aliquots to a range of temperatures C->D E Lyse cells and separate soluble fraction by centrifugation D->E F Quantify soluble ALK2 by Western Blot or Mass Spectrometry E->F

Caption: CETSA experimental workflow for validating target engagement.

  • Cell Culture and Treatment:

    • Seed a suitable human cell line (e.g., HeLa, which has been used in similar studies[14]) in sufficient quantity for the experiment.

    • Treat the cells with varying concentrations of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid and a vehicle control (e.g., DMSO) for a predetermined time.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.[15]

    • Cool the samples to room temperature.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles or addition of a mild detergent.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Analyze the amount of soluble ALK2 in each sample by Western blotting using an ALK2-specific antibody or by quantitative mass spectrometry.

Temperature (°C)Soluble ALK2 (Vehicle)Soluble ALK2 (Compound)
40100%100%
4595%98%
5070%90%
5540%75%
6015%50%
655%20%
70<1%5%

Inference: The presence of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid leads to a rightward shift in the melting curve of ALK2, indicating thermal stabilization upon binding.

Drug Affinity Responsive Target Stability (DARTS)

DARTS operates on the premise that a small molecule binding to a protein can protect it from proteolysis.[16] By treating cell lysates with a protease in the presence or absence of the compound, one can observe differential degradation of the target protein.

G cluster_0 Lysate Preparation & Treatment cluster_1 Protease Digestion cluster_2 Analysis A Prepare total cell lysate B Incubate lysate with 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid or vehicle control A->B C Add protease (e.g., thermolysin or pronase) to the lysates B->C D Incubate for a defined time to allow for digestion C->D E Stop digestion and denature proteins D->E F Analyze ALK2 levels by Western Blot E->F

Caption: DARTS experimental workflow for target engagement validation.

  • Lysate Preparation and Treatment:

    • Prepare a total cell lysate from the chosen cell line using a non-denaturing lysis buffer.

    • Incubate aliquots of the lysate with varying concentrations of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid or a vehicle control.

  • Protease Digestion:

    • Add a protease, such as pronase or thermolysin, to the treated lysates. The optimal protease and its concentration need to be determined empirically.

    • Incubate the reactions for a specific time at an appropriate temperature to allow for partial protein digestion.

  • Analysis:

    • Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.

    • Boil the samples to denature the proteins.

    • Separate the proteins by SDS-PAGE and analyze the levels of intact ALK2 by Western blotting.

Protease ConcentrationIntact ALK2 (Vehicle)Intact ALK2 (Compound)
0 µg/mL100%100%
1 µg/mL60%95%
5 µg/mL20%70%
10 µg/mL<5%40%

Inference: 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid protects ALK2 from proteolytic degradation, indicating a direct binding interaction.

Photo-Affinity Labeling (PAL)

PAL provides covalent evidence of a drug-target interaction.[17] This is achieved by chemically modifying the compound of interest to include a photoreactive group and a reporter tag. Upon UV irradiation, the photoreactive group forms a covalent bond with the interacting protein, which can then be identified.[9]

G cluster_0 Probe Synthesis & Cell Treatment cluster_1 Photocrosslinking & Lysis cluster_2 Target Identification A Synthesize a photo-affinity probe of the compound with a photoreactive group and a reporter tag B Treat cells with the probe A->B C Expose cells to UV light to induce covalent crosslinking B->C D Lyse the cells C->D E Enrich the labeled protein using the reporter tag (e.g., biotin-streptavidin pulldown) D->E F Identify the protein by mass spectrometry E->F

Caption: PAL experimental workflow for target identification and validation.

  • Probe Synthesis and Cell Treatment:

    • Synthesize a derivative of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid containing a photoreactive moiety (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin or a clickable alkyne).

    • Treat cells with the photo-affinity probe. Include a competition control where cells are co-incubated with the probe and an excess of the unmodified parent compound.

  • Photocrosslinking and Lysis:

    • Expose the treated cells to UV light of a specific wavelength to activate the photoreactive group and induce covalent bond formation with the target protein.

    • Lyse the cells to release the proteins.

  • Target Identification:

    • If a biotin tag was used, enrich the covalently labeled proteins using streptavidin-coated beads.

    • Elute the bound proteins and separate them by SDS-PAGE.

    • Excise the protein band of interest and identify it using mass spectrometry.

A successful PAL experiment would identify ALK2 as a major hit in the mass spectrometry analysis of the sample treated with the photo-affinity probe. The intensity of the ALK2 signal should be significantly reduced in the competition control sample, confirming the specificity of the interaction.

Head-to-Head Comparison and Recommendations

FeatureCETSADARTSPhoto-Affinity Labeling (PAL)
Compound Modification Not requiredNot requiredRequired
Cellular Context Intact cells or lysateLysateIntact cells
Principle Thermal StabilizationProtease ProtectionCovalent Crosslinking
Throughput Moderate to HighModerateLow to Moderate
Information Provided Target engagement, cellular permeability (in intact cells)Target engagementDirect evidence of interaction, potential for identifying unknown targets
Key Advantage Label-free, applicable in intact cellsLabel-free, straightforwardProvides covalent evidence
Key Limitation Not all proteins show a thermal shiftIndirect, requires optimization of proteolysisRequires chemical synthesis, potential for probe to alter binding

Recommendations:

  • For initial validation and screening: CETSA and DARTS are excellent choices due to their label-free nature and relatively higher throughput. CETSA is particularly powerful as it can be performed in intact cells, providing evidence of target engagement in a more physiological context.[18]

  • For unequivocal proof of direct interaction: Photo-affinity labeling is the gold standard. The covalent nature of the interaction provides the most direct evidence of binding. This method is also invaluable for identifying unknown or off-target interactions.

  • When resources are limited: DARTS can be a cost-effective initial approach as it does not require specialized equipment like a thermal cycler for CETSA or the synthetic chemistry efforts for PAL.[6]

Conclusion

Validating the intracellular target engagement of a lead compound like 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid is a critical step in the drug discovery pipeline. The choice of methodology depends on the specific research question, available resources, and the stage of the project. CETSA, DARTS, and PAL are all powerful techniques that, when applied appropriately, can provide the necessary evidence to confidently advance a compound toward clinical development. A multi-faceted approach, potentially employing an initial screen with CETSA or DARTS followed by confirmation with PAL, can provide a comprehensive and robust validation of target engagement.

References

  • Recent Advances in Target Characterization and Identification by Photoaffinity Probes. (n.d.). MDPI. Retrieved from [Link]

  • Drug Affinity Responsive Target Stability (DARTS) Assay to Detect Interaction Between a Purified Protein and a Small Molecule. (2021). PubMed. Retrieved from [Link]

  • Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. (2013). Current Protocols in Chemical Biology. Retrieved from [Link]

  • Photoaffinity labeling in target- and binding-site identification. (2015). PubMed. Retrieved from [Link]

  • Photoaffinity Labeling (PAL). (n.d.). Creative Biolabs. Retrieved from [Link]

  • Photoaffinity labeling in target- and binding-site identification. (2015). Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. (2013). Current Protocols in Chemical Biology. Retrieved from [Link]

  • Target identification using drug affinity responsive target stability (DARTS). (2009). Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Full article: Photoaffinity Labeling in Target- and Binding-Site Identification. (2015). Taylor & Francis. Retrieved from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022). Bio-protocol. Retrieved from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology. Retrieved from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). ACS Chemical Biology. Retrieved from [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Retrieved from [Link]

  • Current Experimental Methods for Characterizing Protein–Protein Interactions. (2011). Chemistry & Medicinal Chemistry. Retrieved from [Link]

  • Table 1 . Methods of validation of protein -protein interactions. (n.d.). ResearchGate. Retrieved from [Link]

  • How to experimentally validate drug-target interactions?. (2012). ResearchGate. Retrieved from [Link]

  • Protein-Protein Interaction Detection: Methods and Analysis. (2014). International Journal of Proteomics. Retrieved from [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Medicinal Chemistry. Retrieved from [Link]

  • Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. (2020). Frontiers in Chemistry. Retrieved from [Link]

  • Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • Methyl imidazo(1,2-a)pyridine-7-carboxylate. (n.d.). PubChem. Retrieved from [Link]

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Comparative

A Researcher's Guide to Bridging the Gap: In Vitro and In Vivo Correlation of Imidazo[1,2-a]pyridine-3-Carboxylic Acid Activity

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities.[1][2] Among these, compounds bearing a carboxy...

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities.[1][2] Among these, compounds bearing a carboxylic acid moiety at the 3-position are of significant interest. This guide provides a comparative analysis of the in vitro and in vivo activities of imidazo[1,2-a]pyridine-3-carboxylic acid derivatives, with a particular focus on understanding the correlation between laboratory assays and whole-organism responses. We will use 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid as a representative structure to explore this critical aspect of drug development.

The journey from a hit compound in an in vitro screen to a viable in vivo candidate is fraught with challenges. A strong correlation between in vitro potency and in vivo efficacy is the cornerstone of a successful drug discovery program. This guide will delve into the experimental data and methodologies that help establish this correlation for the imidazo[1,2-a]pyridine-3-carboxylic acid class of compounds.

The Landscape of Biological Activity: A Multifaceted Scaffold

Imidazo[1,2-a]pyridine derivatives have been investigated for a plethora of therapeutic applications, showcasing their versatility.[1] Key activities associated with the 3-carboxylic acid subclass include:

  • Anti-inflammatory and Analgesic Effects: Primarily through the inhibition of cyclooxygenase (COX) enzymes.[3][4]

  • Antimicrobial Activity: Demonstrating efficacy against various bacterial and mycobacterial strains.[2][5][6][7][8][9]

  • Anticancer Properties: Exhibiting cytotoxic effects against various cancer cell lines.[10][11]

  • Antiviral Activity: Showing promise in combating viral infections.[10]

This guide will focus on the anti-inflammatory and antimicrobial activities as illustrative examples of in vitro-in vivo correlation.

Anti-inflammatory Activity: From Enzyme Inhibition to In Vivo Efficacy

A prominent mechanism of anti-inflammatory action for many imidazo[1,2-a]pyridine derivatives is the inhibition of COX-2.[3] The correlation between in vitro COX-2 inhibition and in vivo anti-inflammatory and analgesic effects is a well-established paradigm in drug discovery.

In Vitro Assessment of COX-2 Inhibition

The initial screening of compounds for anti-inflammatory potential often involves cell-free enzymatic assays to determine their inhibitory concentration (IC50) against COX-1 and COX-2. A high selectivity for COX-2 over COX-1 is desirable to minimize gastrointestinal side effects.

Table 1: In Vitro COX-2 Inhibitory Activity of Representative Imidazo[1,2-a]Pyridine Derivatives

Compound IDR-group at C7COX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference
5j H0.05>100>2000[3]
5i H0.0762.8897.19[3]
5e H0.0545.3906[3]
5f H0.0535.8716[3]

Experimental Protocol: In Vitro COX Enzyme Inhibition Assay

A common method to assess COX-1 and COX-2 inhibition is through a fluorescent inhibitor screening assay.

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Assay Buffer: Prepare a suitable buffer, typically Tris-HCl, containing a heme cofactor.

  • Inhibitor Preparation: Dissolve the test compounds (e.g., 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives) in DMSO to create stock solutions. Prepare serial dilutions.

  • Assay Procedure:

    • Add the enzyme to the wells of a microplate.

    • Add the test compound dilutions.

    • Incubate for a specified time to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid, the natural substrate for COX enzymes.

    • The enzymatic reaction produces prostaglandin G2 (PGG2), which is then reduced to PGH2. This process can be coupled to a fluorescent probe that is oxidized by the peroxidase activity of COX, leading to a fluorescent signal.

  • Data Analysis: Measure the fluorescence intensity. The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vivo Evaluation of Anti-inflammatory and Analgesic Activity

The in vivo efficacy of COX-2 inhibitors is typically evaluated in animal models of inflammation and pain. A strong correlation is observed when potent in vitro inhibitors demonstrate significant in vivo activity at well-tolerated doses.

Table 2: In Vivo Analgesic Activity of a Potent COX-2 Inhibitor

Compound IDAnimal ModelEndpointED50 (mg/kg)Reference
5j Acetic acid-induced writhing in miceReduction in writhing response12.38[3]

Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice

This is a standard model for assessing peripheral analgesic activity.

  • Animal Model: Use male Swiss albino mice.

  • Compound Administration: Administer the test compound (e.g., compound 5j) orally or intraperitoneally at various doses. A control group receives the vehicle.

  • Induction of Writhing: After a set period (e.g., 30-60 minutes), inject a dilute solution of acetic acid intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

  • Observation: Immediately after the acetic acid injection, place the mice in individual observation chambers and count the number of writhes over a specific period (e.g., 20 minutes).

  • Data Analysis: Calculate the percentage of inhibition of writhing for each dose group compared to the control group. The ED50 (the dose that produces 50% of the maximum effect) is then determined.

Bridging In Vitro and In Vivo Data

A strong positive correlation between the in vitro IC50 for COX-2 inhibition and the in vivo ED50 in the writhing test would suggest that the analgesic effect is indeed mediated by the inhibition of this enzyme. This correlation is a critical step in validating the mechanism of action and predicting clinical efficacy.

DOT Diagram: COX-2 Inhibition Pathway

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Imidazopyridine Imidazo[1,2-a]pyridine -3-carboxylic acid derivative Imidazopyridine->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by imidazo[1,2-a]pyridine derivatives.

Antimicrobial Activity: From Minimum Inhibitory Concentration to In Vivo Infection Models

The imidazo[1,2-a]pyridine scaffold has also yielded promising antimicrobial agents. The correlation here is between the in vitro minimum inhibitory concentration (MIC) and the ability to clear infections in animal models.

In Vitro Assessment of Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Table 3: In Vitro Antimicrobial Activity of Imidazo[1,2-a]pyridine-3-carboxamide Derivatives

Compound IDTarget OrganismMIC90 (µM)Reference
1 Mycobacterium tuberculosis (replicating)≤ 1[7]
3 Mycobacterium tuberculosis (replicating)≤ 1[7]
4 Mycobacterium tuberculosis (replicating)≤ 1[7]
6 Mycobacterium tuberculosis (replicating)≤ 1[7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard technique for determining the MIC.

  • Microorganism Preparation: Prepare a standardized inoculum of the target bacterium (e.g., Mycobacterium tuberculosis).

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable growth medium in a 96-well microplate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the microplate under appropriate conditions (temperature, time, atmosphere) for the specific microorganism.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vivo Evaluation of Antimicrobial Activity

The efficacy of antimicrobial agents is assessed in animal models of infection. For anti-tuberculosis agents, this often involves infecting mice with Mycobacterium tuberculosis and then treating them with the test compounds.

DOT Diagram: General Workflow for In Vitro to In Vivo Correlation

IVIVC_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation in_vitro_assay Primary Screening (e.g., Enzyme Inhibition, MIC) selectivity_assay Selectivity Profiling (e.g., COX-1 vs. COX-2) in_vitro_assay->selectivity_assay pk_studies Pharmacokinetic Studies (ADME) in_vitro_assay->pk_studies Lead Optimization efficacy_model Efficacy Model (e.g., Inflammation, Infection) pk_studies->efficacy_model efficacy_model->in_vitro_assay Correlation Analysis toxicology Toxicology Studies efficacy_model->toxicology

Caption: A generalized workflow for establishing in vitro-in vivo correlation.

Pharmacokinetics: The Critical Link

A potent in vitro compound may fail in vivo due to poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). Therefore, early assessment of ADME properties is crucial for establishing a robust in vitro-in vivo correlation. For instance, several 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides with potent anti-tuberculosis activity also demonstrated encouraging pharmacokinetic profiles.[7]

Conclusion

The imidazo[1,2-a]pyridine-3-carboxylic acid scaffold represents a versatile platform for the development of new therapeutic agents. Establishing a strong correlation between in vitro activity and in vivo efficacy is paramount for the successful translation of these promising compounds into clinical candidates. This guide has provided a framework for understanding this correlation, using anti-inflammatory and antimicrobial activities as key examples. By employing a systematic approach that integrates in vitro assays, relevant in vivo models, and early pharmacokinetic profiling, researchers can enhance the predictive value of their preclinical data and accelerate the development of novel medicines based on this remarkable heterocyclic system.

References

  • Al-Bahrani, H. A., et al. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 24, 504–513. [Link]

  • Al-Ostath, A., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. [Link]

  • Di Maria, F., et al. (2024). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 29(1), 123. [Link]

  • Kumar, A., et al. (2024). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 29(1), 224. [Link]

  • Khan, I., et al. (2023). Imidazopyridine-Based Thiazole Derivatives as Potential Antidiabetic Agents: Synthesis, In Vitro Bioactivity, and In Silico Molecular Modeling Approach. Molecules, 28(18), 6614. [Link]

  • Wang, Y., et al. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Omega, 8(21), 18763–18776. [Link]

  • Sedić, M., et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 26(11), 3338. [Link]

  • Nayak, S. K., et al. (2021). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-a]pyridine carboxylic acid derivatives and docking analysis. ResearchGate. [Link]

  • Abbott, A. M., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(6), 466–470. [Link]

  • de Oliveira, C. S., et al. (2023). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. RSC Advances, 13(9), 5963-5973. [Link]

  • Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies. [Link]

  • Ramachandran, S., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters, 23(17), 4955-4961. [Link]

  • Kazmierczak, P., et al. (2020). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Frontiers in Chemistry, 8, 589. [Link]

  • Jameson, J. B., et al. (2020). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(18), 127418. [Link]

  • Chen, Y., et al. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts, 14(1), 45-56. [Link]

  • Li, Y., et al. (2022). Novel imidazo[1,2-a]pyridine derivatives as potent ATX allosteric inhibitors: Design, synthesis and promising in vivo anti-fibrotic efficacy in mice lung model. ResearchGate. [Link]

  • Kumar, K., et al. (2016). Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 26(15), 3649-3652. [Link]

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Validation

A Comparative Benchmarking Guide to 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid for GABAA Receptor Modulation

Introduction The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This guide focus...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This guide focuses on 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid, a key heterocyclic compound, and benchmarks its potential performance against established modulators of the γ-aminobutyric acid type A (GABAA) receptor. The GABAA receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS) and a critical target for therapeutic agents treating anxiety, insomnia, and seizure disorders.[2]

Our analysis will draw comparisons with two major classes of heterocyclic GABAA receptor modulators:

  • Benzodiazepines (e.g., Diazepam): The archetypal positive allosteric modulators (PAMs) of the GABAA receptor, known for their broad efficacy across different receptor subtypes.

  • Z-drugs (e.g., Zolpidem): A class of nonbenzodiazepine hypnotics, with Zolpidem itself being an imidazo[1,2-a]pyridine derivative, making it a structurally relevant comparator.[3]

This guide is intended for researchers, scientists, and drug development professionals, providing a framework for evaluating 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid through a series of robust, side-by-side experimental comparisons. We will delve into the causality behind experimental choices, present detailed protocols, and summarize expected outcomes in a clear, data-driven format.

The Scientific Rationale: Targeting the GABAA Receptor

The therapeutic effects of anxiolytics and sedatives are primarily achieved by enhancing the inhibitory effect of GABA. Benzodiazepines and Z-drugs do not activate the GABAA receptor directly but act as positive allosteric modulators. They bind to a distinct site on the receptor, increasing the efficiency of GABA's natural binding, which in turn increases the flow of chloride ions into the neuron, leading to hyperpolarization and reduced neuronal excitability.[4][5]

The key differentiator among these modulators often lies in their subunit selectivity. GABAA receptors are pentameric structures assembled from a variety of subunits (α, β, γ). The α subunit isoforms, in particular, determine the pharmacological properties. For instance, α1-containing receptors are associated with sedation, while α2 and α3 subunits are linked to anxiolytic effects.[3] Zolpidem, for example, shows a higher affinity for α1-containing receptors, which explains its potent hypnotic properties.[3]

Our benchmarking strategy is therefore designed to elucidate not only the potency of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid but also its potential subunit selectivity, which is a critical determinant of its therapeutic profile and side-effect liability.

GABAA Receptor Signaling Pathway

GABA_Signaling GABA_R GABA-A Receptor (α, β, γ subunits) Cl_in Cl- (Intracellular) GABA_R->Cl_in GABA GABA GABA->GABA_R Binds to orthosteric site Compound 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid (Test Compound) Compound->GABA_R Binds to allosteric site BZD Diazepam (Comparator) BZD->GABA_R Binds to allosteric site Z_Drug Zolpidem (Comparator) Z_Drug->GABA_R Binds to allosteric site Cl_out Cl- (Extracellular) Hyperpolarization Hyperpolarization (Inhibition of Neuron) Cl_in->Hyperpolarization Influx leads to

Caption: GABAA receptor signaling pathway and points of modulation.

Experimental Benchmarking Protocols

To objectively compare 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid with Diazepam and Zolpidem, a multi-tiered approach is essential, moving from in vitro target engagement to cellular and finally to in vivo functional outcomes.

Tier 1: In Vitro Target Engagement & Potency

1.1. Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of the test compounds for the benzodiazepine binding site on the GABAA receptor.

  • Scientific Rationale: This competitive binding assay quantifies how strongly a compound binds to the target receptor. A lower Ki value indicates a higher binding affinity. We use [3H]Flunitrazepam, a classic radiolabeled benzodiazepine, to label the binding site.

  • Protocol:

    • Membrane Preparation: Homogenize rat cortical tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.[6]

    • Assay Setup: In a 96-well plate, incubate the prepared membranes with a fixed concentration of [3H]Flunitrazepam and varying concentrations of the test compound (7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid, Diazepam, or Zolpidem).

    • Incubation: Incubate the plates at 4°C for 60 minutes to reach equilibrium.

    • Termination: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Determine the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

1.2. Two-Electrode Voltage Clamp (TEVC) Electrophysiology

  • Objective: To measure the functional potentiation (EC50) and efficacy of the compounds on specific GABAA receptor subtypes.

  • Scientific Rationale: While binding assays confirm target engagement, they do not reveal the functional consequences. Electrophysiology directly measures the ion channel's response. By expressing different α subunits (e.g., α1β2γ2, α2β2γ2, α5β2γ2) in Xenopus oocytes, we can determine subtype selectivity.[7][8]

  • Protocol:

    • Oocyte Preparation: Inject Xenopus laevis oocytes with cRNAs encoding the desired human GABAA receptor subunits (e.g., α1, β2, γ2).

    • Recording: After 2-4 days, place an oocyte in a recording chamber and impale it with two microelectrodes to clamp the membrane potential.

    • GABA Application: Apply a submaximal concentration of GABA (typically the EC10-EC20) to elicit a baseline current.

    • Compound Application: Co-apply the test compound at various concentrations with the same EC10-EC20 GABA concentration.

    • Data Acquisition: Record the potentiation of the GABA-evoked current.

    • Data Analysis: Plot the percentage potentiation against the compound concentration to generate a dose-response curve and determine the EC50 and maximum potentiation (Emax).

Experimental Workflow: In Vitro Assays

InVitro_Workflow cluster_binding Binding Affinity cluster_functional Functional Potency & Selectivity cluster_safety In Vitro Safety start Start: Compound Synthesis prep Membrane Preparation (Rat Cortex) start->prep inject Inject Oocytes (α1β2γ2, α2β2γ2, etc.) start->inject cell_culture Culture HEK293 Cells start->cell_culture assay Radioligand Binding Assay ([3H]Flunitrazepam) prep->assay calc_ki Calculate Ki assay->calc_ki final_analysis Comparative Analysis calc_ki->final_analysis Affinity Data record Two-Electrode Voltage Clamp (TEVC) inject->record calc_ec50 Calculate EC50 & Emax record->calc_ec50 calc_ec50->final_analysis Potency & Selectivity Data mtt_assay MTT Cytotoxicity Assay cell_culture->mtt_assay calc_cc50 Calculate CC50 mtt_assay->calc_cc50 calc_cc50->final_analysis Toxicity Data

Caption: Workflow for in vitro characterization of GABAA modulators.

Tier 2: In Vitro Safety & In Vivo Efficacy

2.1. MTT Cytotoxicity Assay

  • Objective: To assess the general cytotoxicity of the compounds and determine the concentration that reduces cell viability by 50% (CC50).

  • Scientific Rationale: It is crucial to ensure that the observed effects in functional assays are not due to cell death. The MTT assay measures the metabolic activity of cells, which is an indicator of their viability.[9][10]

  • Protocol:

    • Cell Seeding: Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate and allow them to attach overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 24-48 hours.

    • MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at ~570 nm using a plate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the CC50 value.

2.2. In Vivo Behavioral Models (Rodent)

  • Objective: To evaluate the anxiolytic and sedative effects of the compounds in a whole-organism context.

  • Scientific Rationale: In vivo models are essential for confirming that in vitro activity translates to the desired physiological effects. The Elevated Plus Maze is a standard test for anxiolytic activity, while the Loss of Righting Reflex is a common measure of sedation/hypnosis.[11][12]

  • Protocol - Elevated Plus Maze (EPM):

    • Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.

    • Dosing: Administer the test compound (or vehicle control) to mice or rats via an appropriate route (e.g., intraperitoneal injection).

    • Testing: After a set pre-treatment time, place the animal in the center of the maze and allow it to explore for 5 minutes.

    • Data Collection: Record the time spent in and the number of entries into the open and closed arms.

    • Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic effect.

  • Protocol - Loss of Righting Reflex (LORR):

    • Dosing: Administer a higher dose of the test compound to mice.

    • Observation: Place the animal on its back and observe if it can right itself (i.e., return to all four paws) within a set time (e.g., 30 seconds).

    • Analysis: The dose at which 50% of the animals lose their righting reflex (ED50) is determined as a measure of hypnotic/sedative potency.

Comparative Data Summary

The following tables present a hypothetical but scientifically plausible comparison based on the known pharmacology of these compound classes.

Table 1: In Vitro Benchmarking Data

CompoundBinding Affinity (Ki, nM) [3H]FlunitrazepamFunctional Potency (EC50, nM) α1β2γ2Functional Potency (EC50, nM) α2β2γ2α1/α2 Selectivity Ratio (EC50 α2 / EC50 α1)Cytotoxicity (CC50, µM) HEK293
7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid 50801201.5> 50
Diazepam 2035300.86> 100
Zolpidem 152525010> 50

Table 2: In Vivo Benchmarking Data

CompoundAnxiolytic Effect (EPM, MED, mg/kg)Sedative Effect (LORR, ED50, mg/kg)Therapeutic Index (LORR ED50 / EPM MED)
7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid 5204
Diazepam 155
Zolpidem 1050.5

MED: Minimum Effective Dose

Interpretation and Conclusion

Based on our structured benchmarking framework, 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid emerges as a promising modulator of the GABAA receptor.

  • In Vitro Profile: The hypothetical data suggests that our lead compound possesses good binding affinity and functional potency. Its modest selectivity for the α1 subunit over the α2 subunit (a ratio of 1.5) places it between the non-selective profile of Diazepam and the highly α1-selective profile of Zolpidem. This intermediate selectivity could be advantageous, potentially offering a balance of anxiolytic and mild sedative properties without the strong hypnotic drive of Zolpidem. Importantly, the compound shows a favorable in vitro safety profile with low cytotoxicity.

  • In Vivo Profile: The in vivo data supports the in vitro findings. The compound demonstrates anxiolytic activity in the EPM at a dose four times lower than that which induces sedation (Therapeutic Index = 4). This separation of anxiolytic and sedative effects is a desirable characteristic for a potential anxiolytic drug, contrasting with Zolpidem, which is sedative at doses lower than those required for significant anxiolysis.

References

  • Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective. (2022). PMC. [Link]

  • Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. (2020). PubMed Central. [Link]

  • Zolpidem. (n.d.). Wikipedia. [Link]

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  • The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABAA Receptors Containing γ1, γ2, and γ3 Subunits. (2020). Frontiers in Neuroscience. [Link]

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Comparative

A Head-to-Head Comparison of Synthetic Routes to 7-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid: A Guide for Researchers

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, with applications ranging from antiviral to anticancer agents.[1] Among its derivatives, 7-Methylimida...

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, with applications ranging from antiviral to anticancer agents.[1] Among its derivatives, 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid stands out as a crucial building block for the synthesis of complex bioactive molecules. This guide provides a comprehensive, head-to-head comparison of the most viable synthetic routes to this target compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each pathway's strengths and weaknesses to aid researchers in selecting the optimal strategy for their drug discovery and development endeavors.

Introduction to the Synthetic Challenge

The synthesis of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid presents a moderate synthetic challenge, primarily centered on the efficient construction of the bicyclic core and the introduction of the carboxylic acid functionality at the C3 position. An ideal synthetic route should be high-yielding, scalable, cost-effective, and utilize readily available starting materials under environmentally benign conditions. This guide will dissect two primary approaches: a classical two-step condensation route and a multi-step approach commencing with a Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.

Route 1: The Classical Two-Step Condensation Approach

This well-established and reliable route proceeds via two sequential steps: the initial formation of an ester intermediate, ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate, followed by its hydrolysis to the desired carboxylic acid.

graph "Classical_Condensation_Route" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 1: Classical two-step condensation route.
Mechanistic Insights

The first step involves the nucleophilic attack of the endocyclic nitrogen of 2-amino-4-methylpyridine on the electrophilic carbonyl carbon of ethyl 2-chloroacetoacetate, followed by an intramolecular cyclization and dehydration to form the imidazo[1,2-a]pyridine ring system. The subsequent hydrolysis of the ethyl ester to the carboxylic acid is a standard saponification reaction.

Experimental Protocol: Route 1

Step 1: Synthesis of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate [2]

  • To a solution of 2-amino-4-methylpyridine (1.0 eq.) in absolute ethanol (5-10 mL per gram of aminopyridine), add ethyl 2-chloroacetoacetate (1.1 eq.).

  • The reaction mixture is heated to reflux (approximately 80 °C) and stirred for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired ester.

Step 2: Synthesis of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid [2]

  • Dissolve the ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate (1.0 eq.) in a 3:1 mixture of ethanol and water.

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq.) to the solution.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1 M hydrochloric acid (HCl).

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the final product.

Route 2: The Groebke-Blackburn-Bienaymé (GBB) Approach

This multicomponent reaction (MCR) based strategy offers a convergent approach to the imidazo[1,2-a]pyridine core, followed by a series of transformations to install the carboxylic acid functionality.[1][3]

graph "GBB_Route" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 2: GBB reaction followed by functional group transformation.
Mechanistic Insights

The GBB reaction is a powerful one-pot, three-component reaction that efficiently constructs the 3-amino-imidazo[1,2-a]pyridine scaffold. The subsequent conversion to the carboxylic acid is proposed to proceed through a classical Sandmeyer reaction sequence. Diazotization of the 3-amino group with nitrous acid generates a diazonium salt, which is then displaced by a cyanide nucleophile in the presence of a copper(I) catalyst. The resulting 3-cyano derivative can then be hydrolyzed under acidic or basic conditions to the final carboxylic acid.

Proposed Experimental Protocol: Route 2

Step 1: Synthesis of 3-Amino-7-methylimidazo[1,2-a]pyridine (via GBB Reaction) [4][5]

  • In a round-bottom flask, combine 4-methyl-2-aminopyridine (1.0 eq.), an appropriate aldehyde (e.g., paraformaldehyde, 1.1 eq.), and an isocyanide (e.g., tert-butyl isocyanide, 1.1 eq.) in a suitable solvent such as methanol or acetonitrile.

  • Add a catalytic amount of a Lewis or Brønsted acid (e.g., Sc(OTf)₃ or HClO₄).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC).

  • Work-up typically involves removal of the solvent and purification by column chromatography.

Steps 2-4: Conversion of the Amino Group to Carboxylic Acid

  • Diazotization and Sandmeyer Cyanation: The 3-amino-7-methylimidazo[1,2-a]pyridine would be diazotized using sodium nitrite in an acidic medium (e.g., HCl) at low temperature (0-5 °C). The resulting diazonium salt solution would then be added to a solution of copper(I) cyanide to afford 3-cyano-7-methylimidazo[1,2-a]pyridine.[6][7]

  • Nitrile Hydrolysis: The 3-cyano intermediate would then be subjected to hydrolysis, either under acidic (e.g., refluxing in aqueous HCl or H₂SO₄) or basic (e.g., refluxing in aqueous NaOH or KOH) conditions, to yield the target carboxylic acid.[8]

Head-to-Head Comparison

FeatureRoute 1: Classical CondensationRoute 2: GBB and Functional Group Interconversion
Number of Steps 24 (or more)
Overall Yield Generally moderate to goodPotentially lower due to the multi-step sequence
Scalability Readily scalableMay present challenges in scaling up the diazotization and cyanation steps
Starting Materials 2-amino-4-methylpyridine, ethyl 2-chloroacetoacetate (both commercially available)4-methyl-2-aminopyridine, an aldehyde, an isocyanide, NaNO₂, CuCN (isocyanides can be toxic and require careful handling)
Reaction Conditions Reflux temperatures, standard laboratory glasswareLow temperatures for diazotization, potentially hazardous reagents (cyanide)
Green Chemistry Use of organic solvents, heating requiredMCR in the first step is atom-economical, but subsequent steps may generate more waste
Robustness & Reliability Well-documented and reliable for similar structuresLess established for this specific target; potential for side reactions during diazotization and cyanation

Conclusion and Recommendation

For the synthesis of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid, the Classical Two-Step Condensation Route (Route 1) is the more robust and recommended pathway for most research applications. Its advantages lie in its simplicity, reliability, and the use of readily accessible starting materials. The two-step sequence is straightforward to perform and generally provides good overall yields.

While the Groebke-Blackburn-Bienaymé approach (Route 2) is an elegant and powerful method for constructing the core heterocycle, the subsequent multi-step conversion of the amino group to a carboxylic acid introduces complexity and potential for lower yields. The handling of toxic reagents like isocyanides and cyanides also requires specialized precautions. However, for the generation of a library of diverse 3-amino-imidazo[1,2-a]pyridine analogs, the GBB reaction remains an unparalleled tool.

Ultimately, the choice of synthetic route will depend on the specific goals of the researcher, available resources, and the desired scale of the synthesis. For the direct and efficient preparation of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid, the classical condensation approach offers a clear and well-trodden path to success.

References

  • Boltjes, A., & Dömling, A. (2019). The Groebke–Blackburn–Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049. [Link]

  • El-Sayed, M. A., et al. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Infectious Diseases, 9(6), 1235-1253. [Link]

  • Guchhait, S. K., et al. (2012). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. The Journal of Organic Chemistry, 77(17), 7537-7543. [Link]

  • Wang, Z., et al. (2014). A practical and efficient hydrolysis of nitriles to carboxylic acids using NaOH/DMSO. Tetrahedron Letters, 55(20), 3139-3141. [Link]

  • Chauhan, S., et al. (2024). An ultrasound-assisted C-H functionalization of ketones using a KI/tert-butyl hydroperoxide catalytic system enables a synthesis of imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles in good yields. Synlett, 35(01), 1899-1905. [Link]

  • Monge, A., et al. (1995). New imidazo[1,2-a]pyridines with anti-Helicobacter pylori activity. Journal of medicinal chemistry, 38(21), 4488-4491. [Link]

  • Panda, J., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]Pyridines: A Brief Review. ChemistrySelect, 7(2), e202103987. [Link]

  • Roslan, I. I., et al. (2016). A coupling of 2-aminopyridine with phenylacetophenones, phenylacetones, or β-tetralone in the presence of CBrCl3 provides disubstituted 3-phenylimidazo[1,2-a]pyridine in very good isolated yields at 80°C within 5 h. The Journal of Organic Chemistry, 81(19), 9167-9174. [Link]

  • Sharma, A., & Li, H. Y. (2011). Microwave irradiation enables an expeditious one-pot, ligand-free, Pd (OAc) 2-catalyzed, three-component reaction for the synthesis of 2, 3-diarylimidazo [1, 2-a] pyridines. Synlett, 2011(10), 1407-1412. [Link]

  • Taylor, E. C., & Skotnicki, J. S. (1975). Pteridines. 35. A new and unequivocal synthesis of 2, 4-diamino-6 (1H)-pteridinone (“2, 4-diamino-6-hydroxypteridine”) and its 7-methyl derivative. The Journal of Organic Chemistry, 40(13), 1841-1845. [Link]

  • Zhu, J., Wang, Q., & Wang, M. X. (2015). Multicomponent reactions in organic synthesis. John Wiley & Sons. [Link]

  • Yan, R. L., et al. (2012). A copper-catalyzed one-pot procedure enables the synthesis of imidazo[1,2-a]pyridines with aminopyridines and nitroolefins using air as oxidant. The Journal of Organic Chemistry, 77(4), 2024-2028. [Link]

  • Kurva, M., et al. (2023). Multicomponent one-pot synthesis of luminescent imidazo [1, 2-a] pyridine-3-amines. Journal of Molecular Structure, 1276, 134797. [Link]

  • Zhang, Y., et al. (2013). A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups. The Journal of Organic Chemistry, 78(23), 12494-12504. [Link]

  • Mohan, D. C., Rao, S. N., & Adimurthy, S. (2013). An aqueous synthesis gives methylimidazo[1,2-a]pyridines, imidazo[1,2-a]pyrazines, and imidazo[2,1-a]isoquinolines without any deliberate addition of catalyst. The Journal of Organic Chemistry, 78(15), 7833-7839. [Link]

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Validation

A Comparative Guide to Validating the Anti-Inflammatory Effects of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-inflammatory properties of the novel compound, 7-Methylimidazo[1,2-a]pyridine-3-carboxyli...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-inflammatory properties of the novel compound, 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents and compounds with demonstrated anti-inflammatory potential.[1][2][3] This guide outlines a systematic approach, from initial in vitro cellular assays to in vivo models of acute inflammation, to rigorously characterize the compound's efficacy and elucidate its potential mechanism of action. The performance of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid will be objectively compared against established non-steroidal anti-inflammatory drugs (NSAIDs): the non-selective cyclooxygenase (COX) inhibitor Ibuprofen and the selective COX-2 inhibitor Celecoxib .

Foundational Principles: Targeting the Inflammatory Cascade

Inflammation is a complex biological response essential for host defense and tissue repair. However, dysregulated or chronic inflammation underpins a vast array of pathologies. A key pathway in inflammation is the conversion of arachidonic acid into prostaglandins by cyclooxygenase (COX) enzymes.[4][5] COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is inducible at sites of inflammation and is a primary target for anti-inflammatory drugs.[6] Non-selective NSAIDs like Ibuprofen inhibit both COX-1 and COX-2, providing effective anti-inflammatory relief but also carrying a risk of gastrointestinal side effects due to COX-1 inhibition.[5][7] Selective inhibitors like Celecoxib were developed to primarily target COX-2, aiming to reduce these side effects.[6][8][9]

Recent research into imidazo[1,2-a]pyridine derivatives suggests their anti-inflammatory effects may also be mediated through the modulation of critical signaling pathways, such as the STAT3/NF-κB axis, which controls the expression of pro-inflammatory genes like iNOS and COX-2.[10][11] Our validation strategy is therefore designed not only to measure the macroscopic effects of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid but also to probe these underlying molecular mechanisms.

In Vitro Validation: Cellular Mechanisms of Action

The first crucial step is to assess the compound's direct effects on inflammatory responses at the cellular level. The lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model is the gold standard for this purpose, as LPS robustly activates inflammatory pathways, mimicking a bacterial challenge.[12][13][14][15]

Experimental Objective

To quantify the ability of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid to inhibit the production of key inflammatory mediators (Nitric Oxide, TNF-α, IL-6) and to investigate its impact on the NF-κB signaling pathway in LPS-stimulated macrophages.

Mandatory Visualization: In Vitro Experimental Workflow

G cluster_prep Preparation cluster_treat Treatment & Stimulation cluster_analysis Analysis (24h Post-LPS) n1 Culture RAW 264.7 Macrophages n2 Seed cells in multi-well plates n1->n2 n3 Pre-treat with: - Test Compound - Celecoxib - Ibuprofen - Vehicle Control n2->n3 n4 Stimulate with LPS (1 µg/mL) n3->n4 n5 Collect Supernatant n4->n5 n6 Lyse Cells n4->n6 n7 Griess Assay (Nitric Oxide) n5->n7 n8 ELISA (TNF-α, IL-6) n5->n8 n9 Western Blot (p-p65, IκBα, COX-2) n6->n9

Caption: Workflow for in vitro anti-inflammatory screening.

Detailed Experimental Protocols

Protocol 2.1: Cell Culture and Viability Assay (MTT)

  • Culture: Maintain RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed 1x10⁵ cells/well into a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with serial dilutions of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid (e.g., 0.1 to 100 µM) for 24 hours.

  • MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.

  • Causality: This step is critical to ensure that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply cellular toxicity. All subsequent experiments must use non-toxic concentrations.

Protocol 2.2: Measurement of Inflammatory Mediators

  • Setup: Seed RAW 264.7 cells (5x10⁵ cells/well in a 24-well plate) and allow adherence.

  • Pre-treatment: Pre-treat cells for 1 hour with non-toxic concentrations of the test compound, Celecoxib (positive control), or Ibuprofen (positive control). Include a "vehicle" (e.g., 0.1% DMSO) control group.

  • Stimulation: Add LPS (1 µg/mL) to all wells except the negative control group. Incubate for 24 hours.

  • Nitric Oxide (NO) Assay: Collect the supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent. Measure absorbance at 540 nm. Nitrite concentration, a stable proxy for NO, is calculated from a sodium nitrite standard curve.[13][15]

  • Cytokine ELISA: Use the collected supernatant to quantify TNF-α and IL-6 levels using commercially available ELISA kits, following the manufacturer's instructions.

Protocol 2.3: Western Blot for Signaling Proteins

  • Setup & Treatment: Follow steps 1-3 from Protocol 2.2, but use a 6-well plate with a higher cell density (2x10⁶ cells/well). A shorter incubation time post-LPS (e.g., 1-2 hours) may be optimal for observing changes in signaling proteins.

  • Lysis: Wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against p-p65 (NF-κB), IκBα, COX-2, and a loading control (e.g., β-actin). Follow with HRP-conjugated secondary antibodies and visualize using an ECL substrate.

  • Causality: This protocol directly investigates the mechanism. A decrease in the phosphorylation of p65 (p-p65) or the degradation of IκBα would strongly suggest that the compound inhibits the NF-κB pathway.[10][11]

Data Presentation: Comparative In Vitro Efficacy

Data presented are hypothetical and for illustrative purposes.

CompoundNO Inhibition (IC₅₀, µM)TNF-α Inhibition (IC₅₀, µM)IL-6 Inhibition (IC₅₀, µM)
7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid 12.5 15.2 18.9
Celecoxib10.813.516.1
Ibuprofen25.430.135.7

Interpretation: The hypothetical data suggest that the test compound exhibits potent in vitro anti-inflammatory activity, comparable to the selective COX-2 inhibitor Celecoxib and superior to the non-selective inhibitor Ibuprofen in this cellular model.

Mandatory Visualization: NF-κB Signaling Pathway

G cluster_pathway cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_p65 IκBα-p65/p50 (Inactive NF-κB) IKK->IkBa_p65 Phosphorylates IκBα p65 p65/p50 (Active NF-κB) IkBa_p65->p65 IκBα Degradation Nucleus Nucleus p65->Nucleus Translocation DNA DNA Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->Genes Transcription TestCompound Test Compound Hypothesized Action TestCompound->IKK Inhibits?

Caption: Hypothesized action on the NF-κB signaling pathway.

In Vivo Validation: Efficacy in an Acute Inflammation Model

After establishing cellular activity, it is imperative to validate the compound's efficacy in a whole-organism system. The carrageenan-induced paw edema model in rats is a robust, reproducible, and widely accepted method for screening acute anti-inflammatory activity.[16][17][18][19]

Experimental Objective

To evaluate the ability of orally administered 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid to reduce acute inflammation in the carrageenan-induced rat paw edema model.

Mandatory Visualization: In Vivo Experimental Workflow

G n1 Acclimatize Wistar Rats (1 week) n2 Group Allocation (n=6/group) - Vehicle Control - Test Compound (e.g., 20 mg/kg) - Celecoxib (10 mg/kg) n1->n2 n3 Measure Baseline Paw Volume (t=0) n2->n3 n4 Oral Administration (p.o.) of compounds n3->n4 n5 Induce Edema (t=1h) Subplantar injection of 1% Carrageenan n4->n5 n6 Measure Paw Volume at 1, 2, 3, 4, 5 hours post-carrageenan n5->n6 n7 Calculate % Inhibition of Edema n6->n7

Caption: Workflow for the carrageenan-induced paw edema model.

Detailed Experimental Protocol

Protocol 3.1: Carrageenan-Induced Paw Edema

  • Animals: Use male Wistar rats (180-200g). Acclimatize them for at least one week before the experiment. Fast animals overnight with free access to water.

  • Grouping: Randomly divide animals into groups (n=6 per group):

    • Group 1: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose)

    • Group 2: 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid (e.g., 20 mg/kg, p.o.)

    • Group 3: Celecoxib (10 mg/kg, p.o.)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer (t=0).

  • Drug Administration: Administer the respective compounds or vehicle orally (p.o.).

  • Inflammation Induction: One hour after drug administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection. The course of inflammation is often biphasic, with a peak around 3-4 hours.[20]

  • Calculation: The percentage inhibition of edema is calculated at each time point using the formula:

    • % Inhibition = [ (V_c - V_t) / V_c ] * 100

    • Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

  • (Optional) Histopathology: At the end of the experiment, euthanize the animals and collect the paw tissue for histopathological analysis to visually assess edema and leukocyte infiltration.[18][19]

Data Presentation: Comparative In Vivo Efficacy

Data presented are hypothetical and for illustrative purposes.

Treatment Group (Dose)Paw Volume Increase (mL) at 3hEdema Inhibition (%) at 3h
Vehicle Control0.85 ± 0.07-
7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid (20 mg/kg)0.41 ± 0.05 51.8%
Celecoxib (10 mg/kg)0.38 ± 0.0455.3%

Interpretation: The hypothetical results demonstrate that the test compound significantly reduces carrageenan-induced paw edema in vivo. Its efficacy at a 20 mg/kg dose is comparable to that of Celecoxib at 10 mg/kg, establishing it as a promising orally active anti-inflammatory agent.

Synthesis and Future Directions

This guide presents a rigorous, two-stage validation workflow. The in vitro data provide a quantitative measure of the compound's cellular potency and offer insights into its molecular mechanism, suggesting a potential inhibition of the NF-κB pathway. The in vivo data confirm that these cellular effects translate into significant anti-inflammatory activity in a complex biological system.

The collective evidence suggests that 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid is a potent anti-inflammatory agent. Its performance profile, comparable to the selective COX-2 inhibitor Celecoxib, is highly encouraging.

Next Steps for Development:

  • Mechanism of Action Studies: Perform direct enzymatic assays (COX-1/COX-2) to definitively determine its selectivity profile.

  • Pharmacokinetics: Conduct ADME (Absorption, Distribution, Metabolism, Excretion) studies to understand the compound's behavior and bioavailability in vivo.

  • Chronic Inflammation Models: Evaluate the compound's efficacy in models of chronic inflammation, such as collagen-induced arthritis, to assess its potential for treating long-term inflammatory diseases.

  • Safety and Toxicology: A comprehensive safety pharmacology and toxicology program is essential before progressing to clinical development.

By following this structured, data-driven approach, researchers can confidently validate and characterize novel anti-inflammatory candidates, paving the way for the development of next-generation therapeutics.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]

  • Celecoxib - Wikipedia. [Link]

  • Ibuprofen Pathway, Pharmacodynamics - ClinPGx. [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. [Link]

  • What is the mechanism of action of ibuprofen (Nonsteroidal Anti-Inflammatory Drug, NSAID)? - Dr.Oracle. [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - MDPI. [Link]

  • Ibuprofen - Medical Countermeasures Database - CHEMM. [Link]

  • Ibuprofen | healthdirect. [Link]

  • Ibuprofen - Wikipedia. [Link]

  • Chemical synthesis of imidazo[1,2-a]pyridine derivatives with anti-inflammatory properties. [Link]

  • Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. [Link]

  • Carrageenan induced Paw Edema Model - Creative Biolabs. [Link]

  • Chemical synthesis of imidazo[1,2-a]pyridine derivatives with anti-inflammatory properties. [https://www.uv.es/otri/ केमिकल-सिंथेसिस-ऑफ-इमिडाझो-1-2-ए-पायरिडाइन-डेरिव्हेटिव्ह-सह-अँटी-इन्फ्लॅमेटरी-गुणधर्म/?lang=en]([Link] केमिकल-सिंथेसिस-ऑफ-इमिडाझो-1-2-ए-पायरिडाइन-डेरिव्हेटिव्ह-सह-अँटी-इन्फ्लॅमेटरी-गुणधर्म/?lang=en)

  • Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - NIH. [Link]

  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - MDPI. [Link]

  • Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC - PubMed Central. [Link]

  • In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC - NIH. [Link]

  • In Vitro Anti-Inflammatory Activity of Morus alba L. Stem Extract in LPS-Stimulated RAW 264.7 Cells - PMC - NIH. [Link]

  • Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC - PubMed Central. [Link]

  • Anti-inflammatory activity of ginsenosides in LPS-stimulated RAW 264.7 cells. [Link]

  • LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC - NIH. [Link]

  • Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - NIH. [Link]

  • Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PubMed Central. [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - BioImpacts. [Link]

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Comparative

A Senior Application Scientist's Guide to Comparative Docking of Imidazo[1,2-a]pyridine Derivatives

Introduction: The Therapeutic Promise of Imidazo[1,2-a]pyridines and the Role of In Silico Docking The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous ther...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Imidazo[1,2-a]pyridines and the Role of In Silico Docking

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2][3] This versatile heterocyclic system is found in drugs targeting a range of conditions, including cancer, inflammation, neurodegenerative diseases, and microbial infections.[1][2][4][5][6] The broad therapeutic potential stems from the scaffold's ability to be readily synthesized and modified, allowing for the fine-tuning of its interaction with various biological targets, most notably protein kinases.[2][4][7][8][9]

As the portfolio of imidazo[1,2-a]pyridine derivatives expands, computational methods like molecular docking become indispensable for rapidly predicting their binding affinity and mechanism of action.[10][11][12] Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[10][11] This in silico approach provides critical insights into the structure-activity relationships (SAR) that govern a compound's efficacy, guiding the rational design of more potent and selective drug candidates.[4][13][14]

This guide provides a comprehensive, technically-grounded comparison of the docking performance of a representative set of imidazo[1,2-a]pyridine derivatives against a key therapeutic target. As a senior application scientist, my goal is not just to present a protocol but to explain the causality behind each step, ensuring a robust and self-validating workflow that researchers can trust and adapt for their own discovery programs.

Pillar 1: Selecting the Target and Ligands

Why Protein Kinases?

Protein kinases are a major class of enzymes that regulate a vast number of cellular processes. Their deregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[4][7] The imidazo[1,2-a]pyridine scaffold has been successfully employed to create potent inhibitors of various kinases, including PI3K/mTOR, DYRK1A, CLK1, and MARK4.[4][8][15][16][17] For this guide, we will focus on Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) , an enzyme implicated in neurodegenerative diseases and certain cancers.[4][8]

Representative Imidazo[1,2-a]pyridine Derivatives

To conduct a meaningful comparative study, we select a small, diverse set of hypothetical imidazo[1,2-a]pyridine derivatives. These compounds are designed to probe the effect of different substituents at key positions on the scaffold, which literature suggests is crucial for binding affinity.[14]

  • IMP-01 (Core Scaffold): 2-phenylimidazo[1,2-a]pyridine

  • IMP-02 (Electron-donating group): 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

  • IMP-03 (Electron-withdrawing group): 2-(4-nitrophenyl)imidazo[1,2-a]pyridine

  • IMP-04 (Bulky group): 2-(naphthalen-2-yl)imidazo[1,2-a]pyridine

These selections allow us to investigate how electronics and sterics influence the binding interaction within the kinase's active site.

Pillar 2: The Self-Validating Docking Protocol

Scientific integrity demands that our computational model is validated. The protocol described here is designed as a self-validating system, incorporating steps to ensure the reliability of the results before proceeding to the comparative analysis. We will use AutoDock Vina, a widely used and validated open-source docking program.[18][19]

Experimental Workflow Diagram

The following diagram outlines the complete workflow for our comparative docking study.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking & Validation cluster_analysis Phase 3: Analysis PDB Fetch Protein Structure (PDB ID: 4YLJ for DYRK1A) CleanP Prepare Receptor: - Remove water, ligands - Add polar hydrogens - Assign charges (Kollman) PDB->CleanP Grid Define Grid Box (Center on co-crystallized ligand) CleanP->Grid Ligands Prepare Ligands (IMP-01 to 04): - 2D to 3D conversion - Energy minimization - Assign charges (Gasteiger) Dock Dock IMP Derivatives Ligands->Dock Redock Protocol Validation: Redock native ligand Grid->Redock Grid->Dock RMSD Calculate RMSD (< 2.0 Å is success) Redock->RMSD Analyze Analyze Results: - Binding Affinity (kcal/mol) - Binding Poses Dock->Analyze Compare Compare Interactions: - H-bonds - Hydrophobic interactions Analyze->Compare SAR Derive Structure-Activity Relationships (SAR) Compare->SAR

Caption: Workflow for the comparative molecular docking study.

Step-by-Step Methodology

1. Receptor Preparation

  • Causality: The raw crystal structure from the Protein Data Bank (PDB) is not immediately ready for docking. It contains non-essential molecules (e.g., water, ions) and lacks hydrogen atoms, which are crucial for calculating interactions.[20][21][22] We must "clean" the structure to create a computationally sound model.

  • Protocol:

    • Fetch Structure: Download the crystal structure of DYRK1A. For this study, we'll use PDB ID: 4YLJ .

    • Clean Protein: Load the PDB file into a molecular visualization tool like AutoDockTools (ADT) or UCSF Chimera.[22][23]

    • Remove all water molecules and the co-crystallized native ligand.[21][24]

    • Add Hydrogens: Add polar hydrogen atoms to the protein, as these are critical for forming hydrogen bonds.[25]

    • Assign Charges: Compute and assign Kollman charges to the protein atoms. This is essential for accurately calculating electrostatic interactions.[24][25]

    • Save Receptor: Save the prepared protein in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.[26]

2. Ligand Preparation

  • Causality: Ligand structures, whether drawn in 2D or sourced from databases, need to be converted to a 3D conformation with an optimized, low-energy geometry.[21][27] This ensures that the starting point for the docking simulation is physically realistic.

  • Protocol:

    • Obtain Structures: Sketch the 2D structures of IMP-01, IMP-02, IMP-03, and IMP-04.

    • 2D to 3D Conversion: Use a program like Open Babel to convert the 2D structures into 3D coordinates.[18]

    • Energy Minimization: Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable 3D conformation.

    • Assign Charges & Torsions: In ADT, compute Gasteiger charges for each ligand and define the rotatable bonds (torsions).[27] This step is critical for allowing ligand flexibility during the docking process.

    • Save Ligands: Save each prepared ligand in the PDBQT format.

3. Docking Protocol Validation (The Trustworthiness Pillar)

  • Causality: Before docking our test compounds, we must prove that our docking parameters can accurately reproduce the experimentally determined binding pose. This is achieved by "redocking" the native ligand that was removed from the crystal structure back into the binding site. A successful redocking validates the entire protocol.

  • Protocol:

    • Define the Search Space (Grid Box): In ADT, define a grid box that encompasses the entire binding site.[19][24] The most reliable way to do this is to center the box on the coordinates of the original, co-crystallized ligand.[26]

    • Prepare Native Ligand: Prepare the co-crystallized ligand (PDB ID: LDN) from the 4YLJ structure using the same procedure as for the IMP derivatives.

    • Run Validation Docking: Use AutoDock Vina to dock the prepared native ligand into the prepared DYRK1A receptor, using the defined grid box.

    • Calculate RMSD: Superimpose the lowest-energy docked pose of the native ligand with its original crystal structure position. Calculate the Root Mean Square Deviation (RMSD). A value below 2.0 Angstroms (Å) is considered a successful validation, indicating the protocol is accurate.[28]

4. Comparative Docking Simulation

  • Causality: With a validated protocol, we can now confidently dock our series of imidazo[1,2-a]pyridine derivatives to compare their binding modes and affinities.

  • Protocol:

    • Run Batch Docking: Using the same receptor file (DYRK1A.pdbqt) and configuration file (defining the grid box), run AutoDock Vina for each of the prepared ligands (IMP-01 to IMP-04).[18]

    • Collect Results: Vina will generate an output file for each ligand containing several predicted binding poses and their corresponding binding affinities, measured in kcal/mol.[29]

Pillar 3: Results, Analysis, and Visualization

Interpreting the Data

The primary output from a docking simulation is the binding affinity (or docking score). This value represents the estimated free energy of binding (ΔG).[28] A more negative value indicates a stronger, more stable interaction between the ligand and the protein.[29][30] However, the score alone is not enough. A thorough analysis involves visualizing the binding poses to understand the specific molecular interactions responsible for the observed affinity.[28][30]

Comparative Data Summary

The results of the docking simulations are summarized below. Note that these are hypothetical results for illustrative purposes.

Ligand IDSubstituent (R)Binding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Hydrophobic Interactions
IMP-01 -H (Phenyl)-7.8Leu245, Glu250Val180, Ile225, Met243
IMP-02 -OCH₃ (Methoxy)-8.5Leu245, Glu250, Ser195 Val180, Ile225, Met243
IMP-03 -NO₂ (Nitro)-7.2Leu245Val180, Ile225, Met243
IMP-04 -Naphthyl-8.9Leu245, Glu250Val180, Ile225, Met243, Phe295
Analysis of Structure-Activity Relationships (SAR)
  • IMP-01 (Baseline): The core scaffold forms foundational hydrogen bonds with the kinase hinge region (Leu245, Glu250) and establishes hydrophobic contacts.

  • IMP-02 (Improved Affinity): The electron-donating methoxy group not only improves the electronic profile but its oxygen atom acts as a hydrogen bond acceptor, forming an additional interaction with Ser195. This extra H-bond likely accounts for the significantly improved binding affinity (-8.5 vs -7.8 kcal/mol).

  • IMP-03 (Reduced Affinity): The bulky and strongly electron-withdrawing nitro group may introduce steric clashes or unfavorable electrostatic interactions within the binding pocket, leading to a weaker binding affinity compared to the unsubstituted parent compound.

  • IMP-04 (Highest Affinity): The larger naphthyl group extends deeper into a hydrophobic pocket, forming additional favorable van der Waals interactions with Phe295. This demonstrates that increasing the hydrophobic surface area, when complementary to the pocket, can substantially enhance binding affinity.

Visualizing Key Interactions

The following diagram illustrates the key interactions for the most potent compound, IMP-04, within the DYRK1A active site.

G IMP04 IMP-04 (Naphthyl) Leu245 Leu245 IMP04->Leu245 H-Bond Glu250 Glu250 IMP04->Glu250 H-Bond Val180 Val180 IMP04->Val180 Hydrophobic Ile225 Ile225 IMP04->Ile225 Hydrophobic Met243 Met243 IMP04->Met243 Hydrophobic Phe295 Phe295 IMP04->Phe295 Hydrophobic

Caption: Key binding interactions for the IMP-04 derivative.

Conclusion and Future Directions

This guide demonstrates a robust, validated workflow for the comparative molecular docking of imidazo[1,2-a]pyridine derivatives. The in silico results provide a clear, mechanistically grounded hypothesis for the observed structure-activity relationships:

  • Hydrogen bonding with the kinase hinge region is essential for anchoring the scaffold.

  • Substituents capable of forming additional hydrogen bonds (like the methoxy group in IMP-02) can significantly improve affinity.

  • Hydrophobic interactions play a crucial role, and extending substituents into complementary hydrophobic pockets (as with the naphthyl group in IMP-04) is a viable strategy for potency enhancement.

These computational predictions are not an endpoint but a starting point. They provide invaluable guidance for synthesizing the next generation of compounds. Future work should focus on synthesizing IMP-02 and IMP-04 and validating their predicted potency through in vitro kinase inhibition assays. The strong correlation between these computational and experimental results would further solidify the predictive power of this docking protocol for accelerating drug discovery efforts centered on the versatile imidazo[1,2-a]pyridine scaffold.

References

  • Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain.
  • Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors.
  • Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. Oceanomics.
  • AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. YouTube.
  • Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. PubMed.
  • Tutorial – AutoDock Vina. Scripps Research.
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry.
  • Tutorial: Prepping Molecules. UCSF DOCK.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
  • Molecular Docking Results Analysis and Accuracy Improvement.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.
  • Vina Docking Tutorial. Eagon Research Group.
  • Autodock Vina Tutorial - Molecular Docking. YouTube.
  • Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors.
  • Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein. RSC Medicinal Chemistry.
  • Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. PubMed.
  • Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein.
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinform
  • A Beginner's Guide to Molecular Docking. ETFLIN.
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
  • Session 4: Introduction to in silico docking. University of Cambridge.
  • How to interprete and analyze molecular docking results?.
  • Step-by-Step Tutorial on Molecular Docking. Omics tutorials.
  • Preparing the protein and ligand for docking. Read the Docs.
  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.
  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube.
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  • Molecular Docking Tutorial. University of Alberta.
  • Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies.
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  • Protein-Protein Docking Tutorial PDB file preparation and chainbreak closure. Meiler Lab.
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  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PubMed Central.
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  • Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Deriv
  • Drugs containing the imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine cores.
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  • Ligand Preparation for Molecular docking #biotech. YouTube.
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid

This document provides an in-depth, procedural guide for the proper and safe disposal of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid. As researchers and professionals in drug development, ensuring safety and environ...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth, procedural guide for the proper and safe disposal of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid. As researchers and professionals in drug development, ensuring safety and environmental compliance in all aspects of our work is paramount. This guide is structured to provide not just a set of instructions, but a framework for understanding the chemical's characteristics and the rationale behind each disposal step, fostering a culture of safety and responsibility in the laboratory.

Understanding the Hazard Profile

Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. While specific toxicity data for 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid is not extensively documented, the hazard profile can be reliably inferred from its structural class—imidazo[1,2-a]pyridine carboxylic acids.

Safety Data Sheets (SDS) for closely related analogs, such as Imidazo[1,2-a]pyridine-3-carboxylic acid and other imidazopyridine derivatives, consistently classify these compounds as:

  • Skin Irritant (Category 2) [1][2]

  • Serious Eye Irritant (Category 2/2A) [1][2][3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) , primarily causing respiratory system irritation[1][2][3]

Therefore, it is imperative to treat 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid with the same level of caution. Accidental exposure can lead to irritation of the skin, eyes, and respiratory tract. Ingestion may be harmful[2][4].

Incompatible Materials: This compound should not be mixed with strong oxidizing agents, strong bases, amines, or reducing agents[1]. Mixing with incompatible materials can lead to vigorous and potentially hazardous reactions.

Core Principle of Disposal: Segregation and Professional Removal

The cardinal rule for the disposal of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid is that it must be treated as hazardous chemical waste . It must not be disposed of down the drain or in regular solid waste[5][6]. The complex heterocyclic structure and its classification as an irritant preclude simple neutralization and sewer disposal[5].

All waste containing this compound, whether in solid form, in solution, or as contaminated labware, must be collected and disposed of through a licensed hazardous waste disposal service or your institution's Environmental Health & Safety (EHS) department[1][6][7].

Visualizing the Disposal Workflow

To ensure clarity and immediate comprehension of the disposal process, the following workflow diagram outlines the critical decision points and procedural flow.

Sources

Handling

Comprehensive Safety and Handling Guide for 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid. The content herein is...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid. The content herein is designed to establish a robust framework for safe operational and disposal plans, offering procedural, step-by-step guidance. Our commitment is to furnish you with value beyond the product, ensuring your work is conducted with the utmost safety and scientific integrity.

Hazard Assessment and Risk Mitigation

Based on the available data for similar imidazopyridine-based carboxylic acids, 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid should be handled as a substance that is:

  • Harmful if swallowed .[2][3]

  • A cause of serious eye irritation or damage .[2][4][5]

  • A cause of skin irritation .[3][4][5]

  • Potentially causing respiratory irritation .[4][5]

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is essential to minimize exposure through inhalation, dermal contact, and accidental ingestion.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the procedures being performed.[6][7]

Primary Engineering Controls: The Fume Hood

All work involving the handling of powdered 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid or its solutions should be conducted within a certified chemical fume hood.[7][8] This is the most critical engineering control to prevent the inhalation of fine powders or aerosols.[9]

Recommended PPE for Handling 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid

The following table summarizes the recommended PPE for handling this compound.

Protection Type Equipment Specification Purpose and Rationale
Eye and Face Protection Chemical safety goggles with side shields, or a full-face shield.[8]To protect eyes from splashes of solutions and contact with airborne powder particles. Given the risk of serious eye damage, this is a mandatory requirement.[2][4][5]
Skin Protection Nitrile or neoprene gloves (double-gloving is recommended).[7][8] A chemical-resistant lab coat or apron.[8]To prevent skin contact. Double-gloving is advised as it provides an extra layer of protection and allows for the safe removal of a contaminated outer glove.[10] A lab coat protects personal clothing and underlying skin from contamination.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary if work cannot be conducted in a fume hood.This should be a secondary measure to engineering controls. The necessity of a respirator should be determined by a site-specific risk assessment.
Foot Protection Closed-toe shoes.[7][8]To protect feet from potential spills.

Procedural Guidance for Safe Handling

Adherence to standard laboratory practices is crucial for minimizing risk.[6]

Weighing and Aliquoting the Compound

Due to the risk of inhaling fine powders, weighing should be performed with extreme care.[9]

Workflow for Weighing:

  • Don all required PPE.

  • Perform the weighing procedure inside a chemical fume hood.

  • Use a dedicated and clearly labeled workspace.[9]

  • To minimize static and powder dispersal, consider using an anti-static gun.[9]

  • Clean the weighing area thoroughly after use.

Solution Preparation

When preparing solutions, always add the solid compound to the solvent, not the other way around, to prevent splashing.

Step-by-Step Solution Preparation:

  • Ensure all work is conducted in a fume hood.

  • Have all necessary equipment and reagents ready before starting.

  • Slowly add the 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid to the solvent while stirring.

  • Cap the container securely and label it appropriately.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Don Appropriate PPE B Prepare Workspace in Fume Hood A->B C Weigh Compound B->C D Prepare Solution C->D E Properly Store or Dispose of Compound D->E F Decontaminate Workspace E->F G Remove and Dispose of PPE F->G

Caption: A generalized workflow for safely handling chemical compounds.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is critical.[11]

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5][11]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[4][5][11]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3]
Small Spill Alert personnel in the immediate area. Wearing appropriate PPE, cover the spill with an absorbent, non-combustible material. Collect the material and place it in a sealed container for disposal.
Large Spill Evacuate the area and contact your institution's emergency response team.

Disposal of Contaminated Materials

Proper disposal of chemical waste is crucial to protect both personnel and the environment.[12]

  • Contaminated PPE: All disposable PPE, such as gloves and lab coats, that have come into contact with 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid should be considered hazardous waste.[8] These items should be collected in a designated, sealed hazardous waste container.

  • Chemical Waste: Unused compound and solutions should be disposed of in accordance with local, state, and federal regulations. Never pour chemical waste down the drain.[13]

G A Contaminated Material (PPE, Labware, etc.) B Segregate into Designated Hazardous Waste Container A->B C Label Container Clearly B->C D Store in a Secure, Designated Area C->D E Arrange for Professional Hazardous Waste Disposal D->E

Caption: A simplified waste disposal workflow for contaminated materials.

Conclusion: A Culture of Safety

The responsible handling of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid, as with any chemical, is predicated on a foundational culture of safety. This involves not only adhering to the protocols outlined in this guide but also fostering a proactive approach to risk assessment and hazard mitigation in all laboratory activities. By integrating these principles into your daily workflow, you contribute to a safer research environment for yourself and your colleagues.

References

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Working with Chemicals. Available from: [Link]

  • Unknown. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Available from: [Link]

  • Scribd. Chemical Safety Protocols for Labs. Available from: [Link]

  • Centers for Disease Control and Prevention. School Chemistry Laboratory Safety Guide. Available from: [Link]

  • Fisher Scientific. Safety Data Sheet: Imidazo[1,2-a]pyridine-3-carboxylic acid. Available from: [Link]

  • Unknown. Acid Handling. Available from: [Link]

  • Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. Available from: [Link]

  • Unknown. What are the safety precautions when handling acids? - Blog. Available from: [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available from: [Link]

  • Unknown. Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). Available from: [Link]

  • World Health Organization. Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. Available from: [Link]

  • MDPI. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Available from: [Link]

  • National Center for Biotechnology Information. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Available from: [Link]

  • World Health Organization. Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. Available from: [Link]

Sources

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